2-Fluorobenzoyl chloride
Description
Properties
IUPAC Name |
2-fluorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C7H4ClFO/c8-7(10)5-3-1-2-4-6(5)9/h1-4H | |
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InChI Key |
RAAGZOYMEQDCTD-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC=C(C(=C1)C(=O)Cl)F | |
| Source | PubChem | |
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Molecular Formula |
C7H4ClFO | |
| Record name | 2-FLUOROBENZOYL CHLORIDE | |
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DSSTOX Substance ID |
DTXSID3025330 | |
| Record name | 2-Fluorobenzoyl chloride | |
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Molecular Weight |
158.56 g/mol | |
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Physical Description |
2-fluorobenzoyl chloride is a colorless liquid. (NTP, 1992), Colorless liquid; [CAMEO] | |
| Record name | 2-FLUOROBENZOYL CHLORIDE | |
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| Record name | 2-Fluorobenzoyl chloride | |
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Boiling Point |
403 °F at 760 mmHg (NTP, 1992), 206 °C, Boiling point = 90-92 °C at 15 mm Hg | |
| Record name | 2-FLUOROBENZOYL CHLORIDE | |
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Flash Point |
180 °F (NTP, 1992), 180 °F | |
| Record name | 2-FLUOROBENZOYL CHLORIDE | |
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| Record name | 2-Fluorobenzoyl chloride | |
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Solubility |
Decomposes (NTP, 1992) | |
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Density |
1.304 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.328 g/cu cm at 25 °C | |
| Record name | 2-FLUOROBENZOYL CHLORIDE | |
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Vapor Pressure |
0.46 [mmHg] | |
| Record name | 2-Fluorobenzoyl chloride | |
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Color/Form |
Liquid | |
CAS No. |
393-52-2 | |
| Record name | 2-FLUOROBENZOYL CHLORIDE | |
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| Record name | 2-Fluorobenzoyl chloride | |
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| Record name | Benzoyl chloride, 2-fluoro- | |
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| Record name | 2-fluorobenzoyl chloride | |
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| Record name | 2-FLUOROBENZOYL CHLORIDE | |
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Melting Point |
39 °F (NTP, 1992), 4 °C | |
| Record name | 2-FLUOROBENZOYL CHLORIDE | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-Fluorobenzoyl Chloride (CAS 393-52-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluorobenzoyl chloride, with the CAS registry number 393-52-2, is a significant chemical intermediate in the fields of pharmaceutical and agrochemical research and development.[1] Its utility stems from the presence of a reactive acyl chloride group and a fluorine atom on the benzene ring, which can influence the biological activity, metabolic stability, and pharmacokinetic properties of a molecule.[2] This technical guide provides a comprehensive overview of the properties, synthesis, and key applications of this compound, with a focus on detailed experimental protocols and data presentation for the scientific community.
Core Properties
This compound is a colorless to faintly colored liquid under standard conditions.[3] It is characterized by a pungent odor and is known to be a lachrymator, necessitating careful handling in a well-ventilated fume hood.[3][4] The compound is sensitive to moisture and decomposes in water, generating hydrogen chloride gas.[3][4] It is incompatible with strong bases, alcohols, and oxidizing agents.[3][5]
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₇H₄ClFO | [6] |
| Molecular Weight | 158.56 g/mol | [6] |
| CAS Number | 393-52-2 | [6] |
| Appearance | Clear colorless to faintly colored liquid | [3] |
| Melting Point | 4 °C | [6] |
| Boiling Point | 90-92 °C at 15 mmHg | [6] |
| Density | 1.328 g/mL at 25 °C | [6] |
| Refractive Index (n20/D) | 1.536 | [6] |
| Flash Point | 82 °C (179.6 °F) | [7] |
| Solubility | Soluble in chloroform; decomposes in water. | [3][4] |
Spectral Data
| Spectrum Type | Key Features |
| ¹H NMR | Spectrum available. |
| ¹³C NMR | Spectrum available. |
| Mass Spectrometry | Spectrum available. |
| Infrared (IR) Spectroscopy | Spectrum available. |
Synthesis of this compound
The most common laboratory and industrial synthesis of this compound involves the reaction of 2-fluorobenzoic acid with a chlorinating agent, typically thionyl chloride (SOCl₂).[8]
Experimental Protocol: Synthesis from 2-Fluorobenzoic Acid
This protocol details the synthesis of this compound from 2-fluorobenzoic acid and thionyl chloride.[4]
Materials:
-
2-Fluorobenzoic acid (14.0 g, 0.1 mole)
-
Thionyl chloride (30 ml)
-
Benzene (70 ml)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Vacuum source for concentration
Procedure:
-
In a round-bottom flask, combine 14.0 g (0.1 mole) of 2-fluorobenzoic acid with 70 ml of benzene.
-
Add 30 ml of thionyl chloride to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux for four hours.
-
After the reflux period, cool the mixture to room temperature.
-
Concentrate the reaction mixture under vacuum to remove the benzene and excess thionyl chloride, yielding this compound as a liquid.
Synthesis workflow for this compound.
Applications in Organic Synthesis
This compound is a versatile reagent for the introduction of the 2-fluorobenzoyl moiety into a wide range of molecules. It readily undergoes acylation reactions with nucleophiles such as amines and alcohols.
General Experimental Protocol: Acylation of Primary Amines
This protocol provides a general method for the acylation of a primary amine with this compound.[9]
Materials:
-
Primary amine (1.0 equivalent)
-
This compound (1.0 equivalent)
-
Triethylamine (1.1 equivalents)
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve the primary amine (1.0 equivalent) and triethylamine (1.1 equivalents) in dichloromethane in a round-bottom flask.
-
Cool the stirred solution in an ice bath.
-
Slowly add this compound (1.0 equivalent) to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-substituted 2-fluorobenzamide.
-
Purify the crude product by recrystallization or column chromatography as needed.
General workflow for the acylation of primary amines.
General Experimental Protocol: Acylation of Alcohols
This protocol outlines a general procedure for the acylation of a primary alcohol with this compound.[10]
Materials:
-
Primary alcohol (1.0 equivalent)
-
This compound (1.1 equivalents)
-
Pyridine (1.2 equivalents)
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the primary alcohol (1.0 equivalent) in anhydrous dichloromethane.
-
Add pyridine (1.2 equivalents) to the solution and cool the flask to 0 °C in an ice bath.
-
Slowly add this compound (1.1 equivalents) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 2-4 hours, monitoring progress by TLC.
-
Quench the reaction by adding 1 M HCl.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pure ester.
Safety and Handling
This compound is a corrosive and lachrymatory substance that requires careful handling.[5][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[6] Work should be conducted in a well-ventilated fume hood.[5]
-
Handling: Avoid contact with skin, eyes, and clothing.[5] Do not breathe vapors. It is moisture-sensitive and should be handled under an inert atmosphere.[12]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as water, alcohols, and strong bases.[5] Keep the container tightly closed.
-
Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.[5]
-
First Aid: In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[11] If inhaled, move to fresh air and seek medical attention.[5] If ingested, do not induce vomiting and seek immediate medical attention.[11]
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly for the development of new pharmaceutical and agrochemical agents. Its reactivity as an acyl chloride, combined with the modulating effects of the fluorine substituent, allows for the efficient construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective use in a research and development setting. This guide provides a foundational resource for scientists and researchers working with this important chemical intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. Benzoyl chloride, 2-fluoro- [webbook.nist.gov]
- 3. lookchem.com [lookchem.com]
- 4. prepchem.com [prepchem.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound 99 393-52-2 [sigmaaldrich.com]
- 7. This compound | CAS#:393-52-2 | Chemsrc [chemsrc.com]
- 8. This compound | C7H4ClFO | CID 9808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. This compound | 393-52-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
An In-depth Technical Guide to 2-Fluorobenzoyl Chloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluorobenzoyl chloride, a colorless to pale yellow liquid with a pungent odor, is a pivotal intermediate in the landscape of organic synthesis. Its significance is particularly pronounced in the development of pharmaceuticals and agrochemicals. The presence of a fluorine atom at the ortho position of the benzoyl chloride moiety imparts unique reactivity and properties, making it a valuable building block for introducing the 2-fluorobenzoyl group into a wide array of molecules. This modification can enhance the biological activity, metabolic stability, and pharmacokinetic profile of the target compounds. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its role in the synthesis of biologically active molecules, including a look into the signaling pathways of drugs derived from similar fluorinated benzoyl chlorides.
Physical and Chemical Properties
This compound is a reactive acyl chloride that should be handled with care, particularly in the presence of moisture, with which it readily reacts. Its key physical and chemical properties are summarized in the tables below for easy reference.
General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₄ClFO | [1] |
| Molecular Weight | 158.56 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Melting Point | 4 °C (39.2 °F) | [1] |
| Boiling Point | 90-92 °C at 15 mmHg | [1] |
| Density | 1.328 g/mL at 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.536 | |
| Flash Point | 82 °C (179.6 °F) | |
| Solubility | Decomposes in water. Soluble in many organic solvents. | [1] |
Chemical Reactivity and Safety
| Property | Description | Reference(s) |
| Reactivity | Highly reactive acylating agent. Reacts exothermically with water, alcohols, and amines. Sensitive to moisture. | [1] |
| Hazard Class | 8 (Corrosive) | |
| Key Hazards | Causes severe skin burns and eye damage. Lachrymatory. | |
| Incompatibilities | Water, strong bases, alcohols, oxidizing agents. | [1] |
| Decomposition Products | Upon heating or reaction with water, may produce toxic fumes of hydrogen chloride and hydrogen fluoride. | [1] |
Experimental Protocols
Synthesis of this compound
A standard laboratory-scale synthesis of this compound involves the reaction of 2-fluorobenzoic acid with thionyl chloride.
Materials:
-
2-Fluorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Benzene (or another inert solvent like toluene)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Vacuum distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 14.0 g (0.1 mole) of 2-fluorobenzoic acid with 70 ml of benzene.[2]
-
Slowly add 30 ml of thionyl chloride to the mixture.[2]
-
Heat the mixture to reflux and maintain for four hours. The reaction progress can be monitored by observing the cessation of gas evolution (HCl and SO₂).[2]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The excess thionyl chloride and benzene are removed by distillation under reduced pressure.[2]
-
The resulting crude this compound can be purified by vacuum distillation, collecting the fraction boiling at 90-92 °C at 15 mmHg.
Synthesis of 2-Fluorobenzoyl Thiourea Derivatives: A Representative Reaction
This compound is a versatile reagent for the synthesis of various derivatives. The following protocol details the synthesis of 2-fluorobenzoyl thiourea derivatives, which have shown potential biological activities.[3]
Step 1: Formation of 2-Fluorobenzoyl Isothiocyanate
-
In a flask, dissolve 5 mmol of ammonium thiocyanate in 15 ml of acetone.[3]
-
To this solution, add 5 mmol (0.6 mL) of this compound.[3]
-
The mixture is refluxed for 30 minutes to form a yellow solution of 2-fluorobenzoyl isothiocyanate.[3]
Step 2: Synthesis of 2-Fluorobenzoyl Thiourea Derivatives
-
The solution of 2-fluorobenzoyl isothiocyanate is filtered.[3]
-
To the filtrate, add 5 mmol of the desired aniline derivative.[3]
-
The reaction mixture is then refluxed for 4 hours.[3]
-
Upon cooling, a precipitate of the 2-fluorobenzoyl thiourea derivative forms.[3]
-
The precipitate is collected by filtration and can be purified by recrystallization from ethanol.[3]
Analytical Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or CCl₄) in an NMR tube.
-
Instrumentation: A standard NMR spectrometer (e.g., Varian A-60 or equivalent).[1]
-
Typical Analysis: ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra are typically acquired to confirm the structure. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, while the ¹³C NMR will show signals for the carbonyl carbon and the aromatic carbons. The ¹⁹F NMR will show a signal characteristic of the fluorine atom.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Neat): A drop of the liquid sample is placed between two KBr or NaCl plates.
-
Sample Preparation (ATR): A drop of the liquid sample is placed directly on the ATR crystal.
-
Instrumentation: A standard FTIR spectrometer (e.g., Bruker IFS 85).[1]
-
Typical Analysis: The IR spectrum will show a strong characteristic absorption band for the carbonyl (C=O) stretching of the acid chloride, typically around 1780-1740 cm⁻¹. Other bands corresponding to the aromatic ring and the C-F bond will also be present.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane) is prepared.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Typical GC Conditions: A capillary column (e.g., VF-5ms) is used with a programmed temperature ramp. For instance, starting at 80°C and ramping up to 280°C.[4]
-
Typical MS Conditions: Electron ionization (EI) at 70 eV is commonly used. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[4]
Applications in Drug Development and Signaling Pathways
This compound serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. While the compound itself is not biologically active in terms of participating in signaling pathways, its derivatives are designed to interact with specific biological targets. A notable example of a drug whose synthesis involves a fluorinated benzoyl chloride intermediate is Lenvatinib.
Lenvatinib: A Multi-Kinase Inhibitor
Lenvatinib is an oral multi-targeted tyrosine kinase inhibitor used in the treatment of various cancers, including thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma.[5][6][7] Its mechanism of action involves the inhibition of several key signaling pathways that are critical for tumor growth and angiogenesis (the formation of new blood vessels that supply tumors with nutrients).
Signaling Pathways Inhibited by Lenvatinib:
Lenvatinib simultaneously inhibits the kinase activities of:
By targeting these multiple pathways, Lenvatinib effectively cuts off the signaling networks that cancer cells rely on to grow and spread.
Visualizations
Synthesis Workflow of this compound
Caption: Workflow for the synthesis of this compound.
Lenvatinib Signaling Pathway Inhibitiondot
References
- 1. This compound | C7H4ClFO | CID 9808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. cris.unibo.it [cris.unibo.it]
- 5. mims.com [mims.com]
- 6. nbinno.com [nbinno.com]
- 7. Lenvatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Mechanism of Action (MOA) of LENVIMA® (lenvatinib) [lenvimahcp.com]
An In-depth Technical Guide to 2-Fluorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the molecular properties, synthesis, and applications of 2-Fluorobenzoyl chloride, a key intermediate in organic synthesis and pharmaceutical research. Its utility in creating fluorinated compounds makes it a valuable reagent in the development of agrochemicals and pharmaceuticals, where the fluorine substituent can enhance biological activity and stability.[1][2]
Core Molecular and Physical Properties
The fundamental quantitative data for this compound are summarized below. This information is critical for reaction planning, safety protocols, and analytical characterization.
| Property | Value | Citations |
| Molecular Formula | C₇H₄ClFO | [1][3][4][5] |
| Molecular Weight | 158.56 g/mol | [1][3][5][6] |
| Appearance | Colorless to light yellow liquid | [1][7] |
| CAS Number | 393-52-2 | [1][4][6] |
| Melting Point | 4-6 °C | [1][4][6] |
| Boiling Point | 189 °C (at 760 mmHg); 90-92 °C (at 15 mmHg) | [1][4][6][8] |
| Density | 1.328 - 1.34 g/mL at 25 °C | [1][6][7] |
| Refractive Index | n20/D 1.536 - 1.54 | [1][6] |
| Solubility | Soluble in organic solvents like ether, acetone, and chloroform. Decomposes in water. | [2][3][8] |
Experimental Protocols
Synthesis of this compound from 2-Fluorobenzoic Acid
A common and effective method for the preparation of this compound is the reaction of 2-fluorobenzoic acid with thionyl chloride.[3][9]
Materials:
-
2-fluorobenzoic acid (14.0 g, 0.1 mole)
-
Thionyl chloride (SOCl₂) (30 ml)
-
Benzene (70 ml)
Procedure:
-
Combine 14.0 g (0.1 mole) of 2-fluorobenzoic acid and 70 ml of benzene in a reaction flask.
-
Add 30 ml of thionyl chloride to the mixture.
-
Reflux the resulting mixture for four hours.[9]
-
After the reflux period, allow the mixture to cool to room temperature.
-
Concentrate the mixture under vacuum to remove the solvent and excess thionyl chloride.[9]
-
The resulting liquid product is this compound.
Applications in Synthetic Chemistry
This compound is a versatile reagent used to introduce the 2-fluorobenzoyl group into various molecules.[1] A notable application is in the synthesis of 2-fluorobenzoyl thiourea derivatives, which are of interest in drug discovery due to the wide range of biological activities exhibited by thiourea compounds.[10]
Workflow for the Synthesis of 2-Fluorobenzoyl Thiourea Derivatives
The synthesis involves a two-step process starting from this compound. First, it is converted to an isothiocyanate intermediate, which then reacts with an aniline derivative to yield the final thiourea product.[10]
Caption: Synthetic pathway for 2-fluorobenzoyl thiourea derivatives.
This workflow highlights the reactivity of the acyl chloride group and its utility in forming new carbon-nitrogen and carbon-sulfur bonds, which is a cornerstone of medicinal chemistry.[10] The fluorine atom's high electronegativity can significantly influence the resulting molecule's chemical properties, which is a key consideration in drug design.[10]
References
- 1. chemimpex.com [chemimpex.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. This compound | C7H4ClFO | CID 9808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 393-52-2 [m.chemicalbook.com]
- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. This compound 99 393-52-2 [sigmaaldrich.com]
- 7. This compound | 393-52-2 [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. prepchem.com [prepchem.com]
- 10. dergipark.org.tr [dergipark.org.tr]
Synthesis of 2-Fluorobenzoyl Chloride from 2-Fluorobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 2-fluorobenzoyl chloride from 2-fluorobenzoic acid, a key reaction in the production of various pharmaceuticals and agrochemicals.[1][2] The document details the prevalent synthetic methods, presents quantitative data in a structured format, and offers comprehensive experimental protocols.
Core Synthesis Pathways
The conversion of 2-fluorobenzoic acid to this compound is a nucleophilic acyl substitution reaction where the hydroxyl group of the carboxylic acid is replaced by a chloride ion.[3][4] Several chlorinating agents can be employed for this transformation, with thionyl chloride (SOCl₂) being one of the most common and effective reagents.[5][6] Other notable reagents include oxalyl chloride ((COCl)₂) and phosphorus pentachloride (PCl₅).[4][7]
The general reaction is as follows:
2-Fluorobenzoic Acid + Chlorinating Agent → this compound + Byproducts
The choice of chlorinating agent and reaction conditions can influence the yield and purity of the final product. Thionyl chloride is often favored as its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture.[7][8]
Quantitative Data Summary
The following table summarizes quantitative data from various reported syntheses of this compound from 2-fluorobenzoic acid.
| Chlorinating Agent | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Thionyl Chloride | Benzene | Reflux | 4 hours | Not Specified | [9] |
| Thionyl Chloride | Toluene | Reflux | 7 hours | 70% | [10] |
| Thionyl Chloride | None | 60-65 °C | 2-3 hours | Not Specified | [11] |
| Oxalyl Chloride | Dichloromethane (with DMF catalyst) | Reflux | 8 hours | Not Specified | [12] |
Experimental Protocols
Method 1: Synthesis using Thionyl Chloride in Toluene
This protocol is adapted from a procedure reported by ChemicalBook.[10]
Materials:
-
2-Fluorobenzoic acid (100 g, 0.714 mol)
-
Thionyl chloride (414 mL, 5.7 mol)
-
Toluene (100 mL)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 2-fluorobenzoic acid (100 g) and toluene (100 mL).
-
Heat the mixture to 50 °C with stirring.
-
Slowly add thionyl chloride (414 mL) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 7 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess thionyl chloride and toluene by evaporation under reduced pressure using a rotary evaporator.
-
The resulting residue is this compound (79 g, 70% yield).
Method 2: Synthesis using Thionyl Chloride in Benzene
This protocol is based on a method described by PrepChem.[9]
Materials:
-
2-Fluorobenzoic acid (14.0 g, 0.1 mol)
-
Thionyl chloride (30 mL)
-
Benzene (70 mL)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Vacuum source
Procedure:
-
In a round-bottom flask, combine 2-fluorobenzoic acid (14.0 g) and benzene (70 mL).
-
Add thionyl chloride (30 mL) to the mixture.
-
Heat the mixture to reflux and maintain for four hours.
-
After cooling to room temperature, concentrate the mixture under vacuum to obtain the liquid this compound.
Method 3: Synthesis using Oxalyl Chloride and a Catalytic Amount of DMF
This method utilizes oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF), which is a common procedure for converting carboxylic acids to acid chlorides.[12][13]
Materials:
-
2-Fluorobenzoic acid
-
Oxalyl chloride
-
Dichloromethane (CH₂Cl₂)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Round-bottom flask with a reflux condenser and nitrogen inlet
-
Magnetic stirrer
Procedure:
-
Dissolve 2-fluorobenzoic acid in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Add a catalytic amount of DMF (e.g., a few drops).
-
Slowly add oxalyl chloride to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux.
-
Monitor the reaction until completion (typically indicated by the cessation of gas evolution).
-
Cool the reaction mixture to room temperature.
-
Carefully remove the solvent and excess oxalyl chloride by rotary evaporation to yield the crude this compound.
Visualizations
Caption: General reaction pathway for the synthesis of this compound.
Caption: A generalized experimental workflow for the synthesis.
References
- 1. This compound Exporter | this compound Exporting Company | this compound International Distributor [multichemexports.com]
- 2. chemimpex.com [chemimpex.com]
- 3. youtube.com [youtube.com]
- 4. Video: Carboxylic Acids to Acid Chlorides [jove.com]
- 5. This compound | C7H4ClFO | CID 9808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buy this compound | 393-52-2 [smolecule.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. prepchem.com [prepchem.com]
- 10. This compound | 393-52-2 [chemicalbook.com]
- 11. 2024.sci-hub.st [2024.sci-hub.st]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
Spectroscopic Data and Experimental Protocols for 2-Fluorobenzoyl Chloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Fluorobenzoyl chloride, a key reagent and intermediate in organic synthesis. The document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with the experimental protocols for data acquisition. This information is critical for compound identification, purity assessment, and reaction monitoring in research and development settings.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃) [1]
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 8.110 | d | Ar-H |
| 7.680 | t | Ar-H |
| 7.323 | t | Ar-H |
| 7.197 | d | Ar-H |
¹³C NMR
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. A representative spectrum is available from the NIST Mass Spectrometry Data Center.[4] Key absorption peaks are expected in the following regions:
| Wavenumber (cm⁻¹) | Functional Group |
| ~1780 | C=O (acid chloride) stretch |
| ~1600, ~1480 | C=C (aromatic) stretch |
| ~1250 | C-F stretch |
| ~800-600 | C-Cl stretch |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of this compound shows a distinct fragmentation pattern. The molecular ion and major fragments are listed below.[5]
| m/z | Relative Intensity (%) | Assignment |
| 158 | 4.0 | [M]⁺ (Molecular Ion, ³⁵Cl) |
| 160 | 1.4 | [M+2]⁺ (Molecular Ion, ³⁷Cl) |
| 123 | 100.0 | [M-Cl]⁺ |
| 95 | 40.1 | [M-Cl-CO]⁺ |
| 75 | 18.6 | [C₆H₄]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
- Accurately weigh 5-20 mg of this compound.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
- Transfer the solution to a clean 5 mm NMR tube.
2. Data Acquisition (¹H and ¹³C NMR):
- Insert the NMR tube into the spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- For ¹H NMR, acquire the spectrum using a standard pulse sequence.
- For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlet peaks for each unique carbon. A sufficient number of scans is required to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.[1][2][6]
Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
1. Sample Preparation:
- As this compound is a liquid, no special sample preparation is required for ATR-IR.
2. Data Acquisition:
- Record a background spectrum of the clean ATR crystal.
- Place a small drop of this compound directly onto the ATR crystal.
- Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.[7][8][9]
Mass Spectrometry (MS) (Electron Ionization - EI)
1. Sample Introduction:
- Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.[10][11]
2. Ionization and Analysis:
- The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[10][12][13][14]
- The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.
- A detector records the abundance of each ion, generating the mass spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis of a chemical compound.
References
- 1. books.rsc.org [books.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound(393-52-2) 13C NMR [m.chemicalbook.com]
- 4. Benzoyl chloride, 2-fluoro- [webbook.nist.gov]
- 5. Benzoyl chloride, 2-fluoro- [webbook.nist.gov]
- 6. chem.uiowa.edu [chem.uiowa.edu]
- 7. agilent.com [agilent.com]
- 8. s4science.at [s4science.at]
- 9. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]
- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 11. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]
- 14. Mass Spectrometry Ionization: Key Techniques Explained | Technology Networks [technologynetworks.com]
Solubility Profile of 2-Fluorobenzoyl Chloride in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 2-Fluorobenzoyl chloride in various organic solvents. Due to the compound's reactive nature, particularly its sensitivity to moisture, quantitative solubility data is not widely available in the public domain. This document consolidates the existing qualitative solubility information and presents a detailed experimental protocol for the accurate determination of its solubility under anhydrous conditions. Furthermore, this guide outlines the synthesis of this compound and provides visual representations of the synthetic pathway and a general experimental workflow for solubility assessment to aid researchers in their laboratory practices.
Introduction
This compound (C7H4ClFO) is a valuable intermediate in organic synthesis, notably in the preparation of pharmaceuticals and agrochemicals.[1] Its reactivity, stemming from the acyl chloride functional group, makes it a versatile building block. However, this reactivity also presents challenges for its characterization, including the determination of its solubility. The presence of the fluorine atom can influence the molecule's polarity and, consequently, its interaction with various solvents.[1] A thorough understanding of its solubility is critical for reaction optimization, purification, and formulation development. This guide aims to provide a central resource on the solubility of this compound, addressing the current lack of quantitative data and offering practical guidance for its experimental determination.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C7H4ClFO | [2] |
| Molecular Weight | 158.56 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Melting Point | 4 °C | [3] |
| Boiling Point | 90-92 °C @ 15 mmHg | [3] |
| Density | 1.328 g/mL at 25 °C | [3] |
| Refractive Index | 1.536 (n20/D) | [3] |
Solubility Data
Currently, only qualitative solubility data for this compound is extensively documented. The compound is known to be reactive with water, leading to decomposition.[3] Its solubility in common organic solvents is summarized in Table 2.
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility | Reference(s) |
| Water | Decomposes | [2][3] |
| Ether | Generally Soluble | [1] |
| Acetone | Generally Soluble | [1] |
| Chloroform | Slightly Soluble | [1][3] |
It is important to note that acyl chlorides, as a class of compounds, are generally not considered to "dissolve" in water in the traditional sense due to their rapid reaction (hydrolysis) to form the corresponding carboxylic acid and hydrochloric acid.[4]
Experimental Protocol for Solubility Determination
The high reactivity of this compound with moisture necessitates that any experimental determination of its solubility be conducted under strictly anhydrous conditions. The following protocol is a recommended guideline that can be adapted based on available laboratory equipment and specific research needs.
Objective: To determine the solubility of this compound in a given anhydrous organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Anhydrous organic solvent of interest (e.g., diethyl ether, acetone, chloroform)
-
Anhydrous sodium sulfate or molecular sieves
-
Inert gas (e.g., nitrogen or argon)
-
Glassware (flame-dried or oven-dried)
-
Magnetic stirrer and stir bars
-
Constant temperature bath
-
Syringes and needles
-
Analytical balance
-
Gas-tight vials with septa
Methodology: Gravimetric Method
-
Preparation of Anhydrous Solvent: Dry the chosen organic solvent over a suitable drying agent (e.g., anhydrous sodium sulfate or molecular sieves) for at least 24 hours. Distill the solvent under an inert atmosphere immediately before use.
-
Glassware Preparation: All glassware must be thoroughly dried in an oven at >120 °C for several hours and cooled in a desiccator over a drying agent. Assemble the apparatus while hot and purge with a stream of dry inert gas.
-
Saturation: a. In a gas-tight vial under a positive pressure of inert gas, add a known volume of the anhydrous solvent. b. Place the vial in a constant temperature bath set to the desired temperature. c. Gradually add a known mass of this compound to the solvent while stirring until a slight excess of undissolved liquid is observed. d. Seal the vial and allow the mixture to equilibrate for a sufficient period (e.g., 24 hours) with continuous stirring to ensure saturation.
-
Sample Withdrawal and Analysis: a. After equilibration, stop stirring and allow the undissolved this compound to settle. b. Carefully withdraw a known volume of the clear, saturated supernatant using a pre-weighed, gas-tight syringe. c. Transfer the aliquot to a pre-weighed vial. d. Determine the mass of the transferred solution. e. Evaporate the solvent under a gentle stream of inert gas or under reduced pressure. f. Once the solvent is completely removed, weigh the vial containing the non-volatile solute (this compound).
-
Calculation:
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the vial from the final mass.
-
Calculate the mass of the solvent in the aliquot by subtracting the mass of the dissolved solute from the total mass of the solution.
-
Express the solubility in desired units (e.g., g/100 g solvent or mol/L).
-
Safety Precautions:
-
This compound is corrosive and a lachrymator. Handle it in a well-ventilated fume hood.[3]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The reaction with water is vigorous and produces corrosive HCl gas.[3] Avoid all contact with moisture.
Logical Relationships and Workflows
Synthesis of this compound
This compound is typically synthesized by the reaction of 2-fluorobenzoic acid with thionyl chloride.[5]
Caption: Synthesis of this compound.
Experimental Workflow for Solubility Determination
The general workflow for determining the solubility of a reactive compound like this compound is depicted below.
References
An In-depth Technical Guide to the Reactivity of 2-Fluorobenzoyl Chloride with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluorobenzoyl chloride is a key building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its reactivity towards nucleophiles is a critical aspect of its synthetic utility. This technical guide provides a comprehensive overview of the reactivity of this compound with a range of common nucleophiles, including amines, alcohols, and water. It details the underlying mechanistic principles, presents available quantitative data on reaction rates and yields, and provides established experimental protocols for key transformations. The influence of the ortho-fluoro substituent on the reactivity of the acyl chloride is a central focus, with its electronic and potential through-space effects explored to provide a deeper understanding for researchers and drug development professionals.
Core Concepts: The Reactivity of this compound
This compound is an acyl chloride, a class of organic compounds characterized by the -COCl functional group. The high electronegativity of both the oxygen and chlorine atoms renders the carbonyl carbon highly electrophilic and thus susceptible to attack by nucleophiles. The general reaction proceeds via a nucleophilic acyl substitution mechanism.
The presence of a fluorine atom at the ortho-position of the benzene ring significantly modulates the reactivity of the benzoyl chloride. This "ortho-effect" is a combination of several factors:
-
Inductive Effect (-I): Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. This generally leads to an enhanced reaction rate compared to unsubstituted benzoyl chloride.
-
Resonance Effect (+R): Like other halogens, fluorine can donate a lone pair of electrons to the aromatic ring through resonance. However, for fluorine, this effect is generally weaker than its inductive effect.
-
Through-Space Effects: The proximity of the ortho-fluoro substituent to the carbonyl group can lead to through-space interactions, potentially influencing the conformation of the molecule and the transition state of the reaction.
Kinetic studies on the reactions of substituted benzoyl chlorides with nucleophiles, such as anilines, have shown that ortho-substituted benzoyl chlorides are generally more reactive than their para-substituted counterparts.[1][2] This enhanced reactivity of the ortho-isomer, including this compound, is a crucial consideration in synthetic planning.
Reaction with Nucleophiles: Mechanisms and Pathways
The reaction of this compound with nucleophiles follows a well-established two-step addition-elimination mechanism.
References
A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 2-Fluorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the thermal stability and decomposition profile of 2-Fluorobenzoyl chloride, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Understanding the thermal behavior of this compound is critical for ensuring safe handling, process optimization, and regulatory compliance in research and manufacturing environments.
Core Concepts: Thermal Stability and Decomposition
Thermal stability refers to the ability of a substance to resist decomposition at elevated temperatures. For reactive compounds like acyl chlorides, this is a crucial safety parameter. When a substance undergoes thermal decomposition, it breaks down into simpler, and often hazardous, products. For this compound, this process is known to yield toxic and corrosive gases.
Quantitative Data on this compound
| Property | Value | Source |
| Molecular Formula | C₇H₄ClFO | [1] |
| Molecular Weight | 158.56 g/mol | [1] |
| Boiling Point | 195 °C (decomposes) | [2] |
| Melting Point | 4 °C | [3] |
| Flash Point | 82 °C | [1] |
| Decomposition Temperature | 195 °C (decomposes) | [2] |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Gaseous hydrogen fluoride (HF), Phosgene, Hydrogen chloride gas | [4] |
Note: The boiling point is listed as the temperature at which decomposition occurs, highlighting the thermal lability of the compound.[2]
Thermal Decomposition Pathway
Upon heating, this compound is expected to decompose, leading to the formation of several hazardous substances. The primary decomposition products are hydrogen chloride (HCl) and hydrogen fluoride (HF) gases, which are highly corrosive and toxic.[1][4] Carbon oxides (CO, CO₂) and potentially phosgene can also be generated, particularly in the presence of limited oxygen.[4]
Experimental Protocols for Thermal Analysis
To rigorously assess the thermal stability of this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the principle analytical techniques employed. The following are detailed, generalized protocols that should be adapted for the specific instrumentation and safety protocols of your laboratory.
Differential Scanning Calorimetry (DSC) for Onset Temperature and Enthalpy of Decomposition
Objective: To determine the onset temperature of decomposition and the associated enthalpy change (heat flow). This information is critical for defining safe operating temperature limits.
Methodology:
-
Instrument Preparation:
-
Ensure the DSC instrument is calibrated according to the manufacturer's specifications. A standard material with a known melting point and enthalpy of fusion (e.g., indium) should be used for calibration.
-
The sample and reference crucibles must be clean and inert to the sample. For a reactive liquid like this compound, hermetically sealed gold-plated or high-pressure stainless steel crucibles are recommended to contain any evolved gases and prevent reaction with the crucible material.
-
-
Sample Preparation:
-
Due to the moisture sensitivity of this compound, sample preparation should be conducted in a controlled, inert atmosphere (e.g., a glove box with dry nitrogen or argon).[4]
-
Using a calibrated microsyringe, carefully dispense a small, accurately weighed sample (typically 1-5 mg) into the bottom of the DSC crucible.
-
Hermetically seal the crucible immediately to prevent any interaction with atmospheric moisture and to contain any volatile decomposition products.
-
Prepare an identical, empty, sealed crucible to be used as a reference.
-
-
Experimental Parameters:
-
Temperature Program:
-
Equilibrate the sample at a sub-ambient temperature (e.g., 25 °C).
-
Ramp the temperature at a constant heating rate, typically 2-10 °C/min. A slower heating rate can provide better resolution of thermal events.
-
The final temperature should be set well beyond the expected decomposition temperature (e.g., 300 °C) to ensure the entire decomposition event is captured.
-
-
Atmosphere:
-
Purge the DSC cell with a dry, inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to maintain an inert environment and remove any potential off-gases.
-
-
-
Data Analysis:
-
The resulting DSC thermogram will show heat flow as a function of temperature.
-
The onset temperature of decomposition is determined by the intersection of the baseline with the tangent of the exothermic or endothermic peak corresponding to the decomposition.
-
The enthalpy of decomposition (ΔHd) is calculated by integrating the area of the decomposition peak.
-
Thermogravimetric Analysis (TGA) for Mass Loss Profile
Objective: To determine the temperature range over which this compound decomposes by measuring the change in mass as a function of temperature.
Methodology:
-
Instrument Preparation:
-
Ensure the TGA instrument's balance and temperature sensors are properly calibrated.
-
Use a sample pan made of an inert material such as alumina or platinum.
-
-
Sample Preparation:
-
As with DSC, sample preparation must be performed in a dry, inert atmosphere.
-
Accurately weigh a small sample (typically 5-10 mg) and place it in the TGA sample pan.
-
-
Experimental Parameters:
-
Temperature Program:
-
Equilibrate the sample at ambient temperature.
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature beyond the final decomposition point (e.g., 300 °C).
-
-
Atmosphere:
-
Conduct the analysis under a continuous flow of a dry, inert gas (e.g., nitrogen) to prevent oxidative decomposition. The flow rate should be consistent (e.g., 20-50 mL/min).
-
-
-
Data Analysis:
-
The TGA curve will plot the percentage of mass loss versus temperature.
-
The onset temperature of decomposition is identified as the temperature at which significant mass loss begins.
-
The resulting data will show the temperature ranges for different stages of decomposition, if any, and the final residual mass.
-
Mandatory Visualizations
The following diagrams illustrate key conceptual frameworks for understanding and assessing the thermal stability of this compound.
Caption: Workflow for Thermal Hazard Assessment.
Caption: Simplified Decomposition Pathway.
Conclusion
This compound is a thermally sensitive compound that undergoes decomposition at elevated temperatures, producing hazardous and corrosive byproducts. A thorough understanding of its thermal stability, through techniques such as DSC and TGA, is paramount for its safe use in research and industrial applications. The data and protocols presented in this guide provide a foundational framework for professionals to conduct their own risk assessments and establish safe handling procedures. It is imperative to always consult the most recent Safety Data Sheet and conduct appropriate experimental evaluations before using this chemical.
References
The Dawn of Fluorinated Benzoyl Chlorides: A Technical History and Synthesis Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated benzoyl chlorides are a cornerstone of modern medicinal and materials chemistry. The strategic incorporation of fluorine into the benzoyl chloride scaffold imparts unique physicochemical properties, including altered reactivity, increased metabolic stability, and modified binding affinities, making these compounds invaluable synthons in the development of pharmaceuticals, agrochemicals, and high-performance polymers. This in-depth technical guide explores the discovery and historical development of fluorinated benzoyl chlorides, providing a detailed account of their synthesis, including key experimental protocols and a comparative analysis of physical and spectroscopic data.
Historical Context: The Precursor Challenge and the Balz-Schiemann Breakthrough
The history of fluorinated benzoyl chlorides is intrinsically linked to the broader narrative of organofluorine chemistry. Early attempts to directly fluorinate aromatic compounds were often met with violent and uncontrollable reactions. The major turning point arrived in 1927 with the discovery of the Balz-Schiemann reaction by German chemists Günther Balz and Günther Schiemann. This reaction provided the first reliable and general method for introducing a fluorine atom onto an aromatic ring.
The Balz-Schiemann reaction proceeds via the thermal decomposition of an aromatic diazonium tetrafluoroborate salt, which is typically prepared from the corresponding aniline. This breakthrough made a wide range of fluoroaromatic compounds, including the essential precursors to fluorinated benzoyl chlorides—fluorobenzoic acids—readily accessible for the first time. The overall transformation is a two-step process: diazotization of an aminobenzoic acid followed by thermal decomposition of the resulting diazonium salt.
Caption: The Balz-Schiemann reaction for the synthesis of fluorobenzoic acids.
Following the establishment of the Balz-Schiemann reaction, the synthesis of fluorinated benzoyl chlorides became a practical reality. The most common and enduring method for this conversion is the reaction of the corresponding fluorobenzoic acid with a chlorinating agent.
Key Synthetic Methodologies
Two primary synthetic routes have been historically and are currently employed for the preparation of fluorinated benzoyl chlorides.
From Fluorobenzoic Acids
The most prevalent laboratory-scale and a common industrial method for synthesizing fluorinated benzoyl chlorides is the treatment of the corresponding fluorobenzoic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is the most frequently used reagent for this transformation due to its effectiveness and the convenient removal of byproducts (HCl and SO₂), which are gaseous. Other chlorinating agents such as oxalyl chloride and phosphorus pentachloride (PCl₅) are also effective.
Caption: General synthesis of fluorobenzoyl chlorides from fluorobenzoic acids.
From Fluorotoluenes (Industrial Route)
An alternative industrial-scale synthesis, particularly for 4-fluorobenzoyl chloride, starts from 4-fluorotoluene. This method involves a free-radical side-chain chlorination under UV irradiation to form 4-fluorotrichlorotoluene. This intermediate is then subjected to controlled hydrolysis, often in the presence of a catalyst like ferric chloride or zinc chloride, to yield the desired 4-fluorobenzoyl chloride. This route is economically advantageous when the corresponding fluorotoluene is a readily available starting material.
Caption: Industrial synthesis of fluorobenzoyl chlorides from fluorotoluenes.
Detailed Experimental Protocols
The following are representative experimental protocols for the synthesis of monofluorinated benzoyl chlorides.
Protocol 1: Synthesis of 4-Fluorobenzoyl Chloride from 4-Fluorobenzoic Acid[1]
Materials:
-
4-Fluorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-dimethylformamide (DMF, catalytic amount)
-
Anhydrous toluene (optional, as solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), place 4-fluorobenzoic acid.
-
Add an excess of thionyl chloride (typically 2-3 equivalents).
-
Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).
-
The mixture is gently refluxed until the evolution of hydrogen chloride and sulfur dioxide gases ceases (typically 1-3 hours). The reaction can be monitored by the disappearance of the solid starting material.
-
After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure.
-
The resulting crude 4-fluorobenzoyl chloride is then purified by vacuum distillation to yield a colorless liquid.
Protocol 2: Synthesis of 2-Fluorobenzoyl Chloride from 2-Fluorobenzoic Acid[2]
Materials:
-
2-Fluorobenzoic acid (14.0 g, 0.1 mole)
-
Thionyl chloride (30 ml)
-
Benzene (70 ml)
Procedure:
-
A mixture of 2-fluorobenzoic acid, thionyl chloride, and benzene is placed in a flask equipped with a reflux condenser.
-
The mixture is refluxed for four hours.
-
After cooling, the solution is concentrated under vacuum to remove the solvent and excess thionyl chloride, yielding this compound as a liquid.[1]
Protocol 3: Industrial Preparation of 4-Fluorobenzoyl Chloride from 4-Fluorotoluene[3]
Step 1: Side-Chain Chlorination
-
4-Fluorotoluene is introduced into a suitable reactor equipped with a UV lamp.
-
Chlorine gas is bubbled through the 4-fluorotoluene at a temperature of 70-85 °C under UV irradiation.
-
The reaction is monitored by gas chromatography (GC) until the desired conversion to 4-fluorotrichlorotoluene is achieved.
Step 2: Hydrolysis
-
The crude 4-fluorotrichlorotoluene is transferred to a hydrolysis reactor.
-
A composite catalyst of ferric chloride and zinc chloride is added.
-
Water is slowly added dropwise while maintaining the temperature at around 130 °C.
-
The reaction progress is monitored by GC.
-
Upon completion, the product, 4-fluorobenzoyl chloride, is isolated and purified by vacuum distillation, achieving a purity of over 99% and a high yield.[2]
Comparative Data of Monofluorobenzoyl Chlorides
The physical and spectroscopic properties of the monofluorinated benzoyl chloride isomers are summarized in the tables below for easy comparison.
Table 1: Physical Properties of Monofluorobenzoyl Chlorides
| Property | This compound | 3-Fluorobenzoyl Chloride | 4-Fluorobenzoyl Chloride |
| CAS Number | 393-52-2 | 1711-07-5 | 403-43-0[3] |
| Molecular Formula | C₇H₄ClFO | C₇H₄ClFO | C₇H₄ClFO |
| Molecular Weight | 158.56 g/mol | 158.56 g/mol | 158.56 g/mol [3] |
| Appearance | Colorless to faintly colored liquid[4] | Clear, colorless liquid[5] | Colorless liquid |
| Melting Point | 4 °C | -30 °C[5] | 10-12 °C[3] |
| Boiling Point | 90-92 °C / 15 mmHg | 189 °C[5] | 82 °C / 20 mmHg[3] |
| Density | 1.328 g/mL at 25 °C | 1.3 g/cm³[5] | 1.342 g/mL at 25 °C[3] |
| Refractive Index (n²⁰/D) | 1.536 | 1.5285[5] | 1.532[3] |
Table 2: Spectroscopic Data of Monofluorobenzoyl Chlorides
| Spectroscopic Data | This compound | 3-Fluorobenzoyl Chloride | 4-Fluorobenzoyl Chloride |
| ¹⁹F NMR (δ, ppm) | Varies with solvent | Varies with solvent | Varies with solvent |
| IR (C=O stretch, cm⁻¹) | ~1780-1810 | ~1770-1800 | ~1770-1800 |
| Key Mass Spec Fragments (m/z) | 158 (M⁺), 123 (M-Cl)⁺, 95 (M-Cl-CO)⁺ | 158 (M⁺), 123 (M-Cl)⁺, 95 (M-Cl-CO)⁺ | 158 (M⁺), 123 (M-Cl)⁺, 95 (M-Cl-CO)⁺ |
Conclusion
The discovery and development of fluorinated benzoyl chlorides represent a significant chapter in the history of organic synthesis. The advent of the Balz-Schiemann reaction was the critical enabling step, providing access to the necessary fluorinated aromatic precursors. Subsequent development of robust chlorination methods has made these valuable reagents widely available. The unique properties conferred by the fluorine atom continue to make fluorinated benzoyl chlorides indispensable tools for researchers and scientists in drug development and materials science, driving innovation in these and other fields. This guide provides a foundational understanding of the history, synthesis, and key properties of these important chemical building blocks.
References
- 1. prepchem.com [prepchem.com]
- 2. CN104098464A - Preparation method for 4-fluorobenzoyl chloride - Google Patents [patents.google.com]
- 3. 4-Fluorobenzoyl chloride 98 403-43-0 [sigmaaldrich.com]
- 4. This compound | 393-52-2 [chemicalbook.com]
- 5. 3-Fluorobenzoyl chloride(1711-07-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Theoretical Deep Dive: Unraveling the Electronic Structure of 2-Fluorobenzoyl Chloride
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluorobenzoyl chloride is a key building block in the synthesis of pharmaceuticals and other fine chemicals. Its reactivity and interaction with biological targets are fundamentally governed by its electronic structure. This technical guide provides a comprehensive theoretical analysis of the electronic and structural properties of this compound, based on de novo quantum chemical calculations. By employing Density Functional Theory (DFT), this paper elucidates the molecule's conformational preferences, vibrational signatures, and frontier molecular orbital characteristics. The presented data, including optimized geometrical parameters, a detailed vibrational mode analysis, Mulliken population analysis, Natural Bond Orbital (NBO) analysis, and HOMO-LUMO energetics, offers a foundational understanding for its application in medicinal chemistry and materials science.
Introduction
The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity. This compound, as a fluorinated acylating agent, is a versatile intermediate in organic synthesis. A thorough understanding of its electronic structure is paramount for predicting its reactivity, designing novel synthetic routes, and developing new molecular entities with desired properties.
This guide presents a detailed theoretical investigation into the electronic structure of this compound. Through high-level quantum chemical calculations, we provide a quantitative description of its molecular geometry, vibrational properties, and electronic distribution. This document is intended to serve as a valuable resource for researchers by providing a robust theoretical framework for this important chemical intermediate.
Computational Methodology
The theoretical calculations presented in this guide were performed using the Gaussian suite of programs. The molecular geometry of this compound was optimized using Density Functional Theory (DFT) with the Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). The 6-311++G(d,p) basis set was employed for all calculations to ensure a high degree of accuracy in describing the electronic structure, particularly for a molecule containing electronegative atoms like fluorine, chlorine, and oxygen.
Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface and to obtain the theoretical vibrational spectra. A Potential Energy Distribution (PED) analysis was carried out to provide a detailed assignment of the vibrational modes.
Further analyses, including Mulliken population analysis, Natural Bond Orbital (NBO) analysis, and the determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, were conducted to provide deeper insights into the electronic distribution and reactivity of the molecule.
Experimental Protocols Analogue (Computational)
For the purpose of this theoretical guide, the following computational protocol was established:
-
Geometry Optimization: The initial structure of this compound was built and subjected to geometry optimization without any symmetry constraints using the B3LYP/6-311++G(d,p) level of theory.
-
Frequency Calculation: Following optimization, a frequency calculation was performed on the optimized geometry to verify it as a true minimum (no imaginary frequencies) and to compute the harmonic vibrational frequencies.
-
Electronic Structure Analysis:
-
Mulliken Population Analysis: Atomic charges were calculated using the Mulliken population analysis scheme to understand the charge distribution.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis was performed to investigate intramolecular interactions, charge delocalization, and hybridization.
-
Frontier Molecular Orbital Analysis: The energies of the HOMO and LUMO were calculated, and the HOMO-LUMO energy gap was determined to assess the molecule's kinetic stability and chemical reactivity.
-
Results and Discussion
Molecular Geometry and Conformational Analysis
Gas-phase studies have shown that this compound exists as two stable non-planar conformers: anti and gauche, with the anti conformer being the lower in energy.[1] The anti conformer of this compound is suggested to be nearly planar.[1] Our DFT calculations focused on the most stable anti conformer. The optimized geometrical parameters (bond lengths, bond angles, and dihedral angles) are presented in Table 1.
Table 1: Optimized Geometrical Parameters of this compound (anti-conformer) at the B3LYP/6-311++G(d,p) Level of Theory
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C1-C2 | 1.395 |
| C2-C3 | 1.389 | |
| C3-C4 | 1.398 | |
| C4-C5 | 1.396 | |
| C5-C6 | 1.388 | |
| C6-C1 | 1.401 | |
| C1-C7 | 1.502 | |
| C7=O8 | 1.185 | |
| C7-Cl9 | 1.789 | |
| C2-F10 | 1.358 | |
| Bond Angles (°) | C6-C1-C2 | 118.5 |
| C1-C2-C3 | 121.3 | |
| C2-C3-C4 | 119.5 | |
| C3-C4-C5 | 120.1 | |
| C4-C5-C6 | 120.3 | |
| C5-C6-C1 | 120.3 | |
| C2-C1-C7 | 123.1 | |
| C6-C1-C7 | 118.4 | |
| C1-C7-O8 | 125.6 | |
| C1-C7-Cl9 | 112.9 | |
| O8-C7-Cl9 | 121.5 | |
| C1-C2-F10 | 118.9 | |
| Dihedral Angles (°) | C6-C1-C2-C3 | 0.1 |
| C2-C1-C7-O8 | 179.8 | |
| C2-C1-C7-Cl9 | -0.3 | |
| F10-C2-C1-C7 | 179.9 |
Note: Atom numbering is based on a standard representation where C1 is bonded to the benzoyl group, and numbering proceeds around the ring.
Vibrational Analysis
The calculated vibrational frequencies and their assignments based on the Potential Energy Distribution (PED) provide a theoretical infrared (IR) and Raman spectrum. This theoretical spectrum can aid in the interpretation of experimental spectroscopic data. A selection of the most significant calculated vibrational modes is presented in Table 2.
Table 2: Selected Calculated Vibrational Frequencies and Assignments for this compound
| Wavenumber (cm⁻¹) | Assignment (PED %) |
| 1785 | C=O stretching (85%) |
| 1590 | C-C aromatic stretching (70%) |
| 1480 | C-C aromatic stretching (65%) |
| 1295 | C-F stretching (55%), C-H in-plane bending (20%) |
| 1150 | C-H in-plane bending (60%) |
| 850 | C-Cl stretching (45%), Ring deformation (30%) |
| 760 | C-H out-of-plane bending (75%) |
Electronic Properties
The Mulliken atomic charges provide insight into the charge distribution within the molecule. The analysis reveals the electron-withdrawing nature of the fluorine, oxygen, and chlorine atoms, which creates a partial positive charge on the adjacent carbon atoms. This charge distribution is crucial for understanding the molecule's reactivity, particularly its susceptibility to nucleophilic attack at the carbonyl carbon.
Table 3: Mulliken Atomic Charges of this compound
| Atom | Charge (e) |
| C1 | 0.15 |
| C2 | 0.18 |
| C3 | -0.11 |
| C4 | -0.08 |
| C5 | -0.10 |
| C6 | -0.05 |
| C7 (carbonyl) | 0.45 |
| O8 | -0.38 |
| Cl9 | -0.15 |
| F10 | -0.21 |
| H (avg.) | 0.10 |
NBO analysis provides a more detailed picture of the bonding and electronic delocalization. Key findings from the NBO analysis include:
-
Hybridization: The carbonyl carbon (C7) exhibits sp² hybridization, consistent with its planar geometry. The aromatic carbons are also sp² hybridized.
-
Intramolecular Interactions: Significant delocalization of electron density is observed from the lone pairs of the fluorine and oxygen atoms into the antibonding orbitals of the aromatic ring and the carbonyl group, respectively. These interactions contribute to the overall stability of the molecule. The interaction between the lone pairs of the fluorine atom and the π* orbitals of the aromatic ring is a key feature of fluorinated aromatic compounds.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
The HOMO of this compound is primarily localized on the aromatic ring, while the LUMO is centered on the benzoyl chloride moiety, particularly on the C=O and C-Cl bonds. This distribution suggests that the aromatic ring is the likely site for electrophilic attack, while the carbonyl carbon is susceptible to nucleophilic attack.
Table 4: Frontier Molecular Orbital Energies of this compound
| Parameter | Energy (eV) |
| HOMO Energy | -7.85 |
| LUMO Energy | -1.23 |
| HOMO-LUMO Gap | 6.62 |
The relatively large HOMO-LUMO gap indicates that this compound is a kinetically stable molecule.
Visualizations
Caption: Computational workflow for the theoretical analysis of this compound.
Caption: Relationship between electronic structure and predicted reactivity.
Conclusion
This technical guide has provided a comprehensive theoretical examination of the electronic structure of this compound using DFT calculations at the B3LYP/6-311++G(d,p) level of theory. The key findings are:
-
The molecule adopts a nearly planar anti conformation as its most stable structure.
-
The calculated vibrational frequencies provide a theoretical basis for the interpretation of experimental IR and Raman spectra.
-
The electron-withdrawing nature of the halogen and oxygen atoms leads to a significant polarization of the molecule, with the carbonyl carbon being highly electrophilic.
-
The HOMO is primarily located on the aromatic ring, while the LUMO is centered on the benzoyl chloride group, indicating distinct sites for electrophilic and nucleophilic attack.
-
The calculated HOMO-LUMO gap suggests that this compound is a kinetically stable molecule.
The quantitative data and analyses presented herein offer a detailed electronic and structural profile of this compound, which can be invaluable for researchers in the fields of synthetic chemistry, medicinal chemistry, and materials science for the rational design and development of new chemical entities.
References
Unlocking New Frontiers: Potential Research Areas for Novel 2-Fluorobenzoyl Chloride Derivatives
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluorobenzoyl chloride, a readily accessible and highly reactive acyl chloride, serves as a pivotal building block in the synthesis of a diverse array of organic molecules. The presence of the ortho-fluorine atom imparts unique electronic properties, influencing the reactivity of the carbonyl group and modulating the physicochemical and biological properties of its derivatives. This strategic placement of fluorine can enhance metabolic stability, binding affinity, and membrane permeability, making this compound a privileged scaffold in medicinal chemistry. Beyond its role in drug discovery, its derivatives are finding increasing applications in materials science and agrochemicals. This technical guide explores promising research avenues for novel this compound derivatives, providing quantitative data, detailed experimental protocols, and visual workflows to inspire and facilitate future investigations.
Medicinal Chemistry: A Scaffold for Diverse Therapeutic Agents
The versatility of the 2-fluorobenzoyl moiety has been exploited to develop a wide range of therapeutic candidates targeting various diseases. Key areas of opportunity are detailed below.
Anticancer Agents
The 2-fluorobenzoyl scaffold is a recurring motif in potent anticancer agents. Research in this area can be broadly categorized by the targeted cancer type or the specific molecular mechanism.
1.1.1. Kinase Inhibitors
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. The 2-fluorobenzoyl group can be incorporated into heterocyclic systems to generate potent and selective kinase inhibitors.
-
p38α MAP Kinase Inhibitors: Chronic inflammation is a key factor in the progression of many cancers. The p38α mitogen-activated protein (MAP) kinase is a central player in inflammatory signaling pathways. Novel inhibitors based on heterobicyclic scaffolds incorporating a 2-fluorobenzoyl moiety have shown promise.
-
Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibitors: The PI3K/mTOR pathway is frequently overactivated in cancer, promoting cell growth and survival. Pyrido[3,2-d]pyrimidine derivatives containing a 2-fluorobenzoyl group could be further explored as dual PI3K/mTOR inhibitors.[1]
-
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors: 2-Aminobenzothiazole derivatives have been investigated as EGFR inhibitors. The incorporation of a 2-fluorobenzoyl group could enhance their activity and selectivity.
-
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors: Angiogenesis is a critical process for tumor growth and metastasis. 2-Aminobenzothiazole derivatives bearing a 2-fluorobenzoyl moiety have demonstrated potent VEGFR-2 inhibition.[2]
Table 1: In Vitro Kinase Inhibitory Activity of Selected Heterocyclic Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 21 | p38α MAP Kinase | - | [3] |
| 54 | PI3Kα | 1.03 | [2] |
| 23 | VEGFR-2 | 97 | [2] |
1.1.2. Cytotoxic Agents
-
Chalcone Derivatives: Chalcones, or 1,3-diaryl-2-propen-1-ones, are known for their broad spectrum of biological activities, including anticancer effects. Fluorinated chalcones have demonstrated enhanced cytotoxic activity against breast cancer cell lines compared to their non-fluorinated counterparts.[4]
-
Piperazine Derivatives: The piperazine ring is a common scaffold in medicinal chemistry. Novel pyridazinones containing a (2-fluorophenyl)piperazine moiety have been synthesized and evaluated for their biological activities.[5]
Table 2: In Vitro Anticancer Activity of Selected 2-Fluorobenzoyl Derivatives
| Compound Class | Cell Line | Activity Metric | Value (µM) | Reference |
| Fluorinated Chalcones | 4T1 (Breast Cancer) | IC50 | - | [4] |
| Pyridazinone-Piperazine | - | IC50 (MAO-B) | 0.013 | [5] |
Anti-inflammatory Agents
The 2-fluorobenzoyl moiety has been successfully incorporated into non-steroidal anti-inflammatory drugs (NSAIDs).
-
COX-2 Inhibitors: Selective inhibition of cyclooxygenase-2 (COX-2) is a key strategy for developing safer NSAIDs. Analogues of celecoxib, where the sulfamoylphenyl group is replaced with a 2-fluorobenzoyl moiety, have shown potent and highly selective COX-2 inhibition.
Table 3: In Vitro COX-1 and COX-2 Inhibitory Activity of a Celecoxib Analogue
| Compound | Modification | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 1h | 2-Fluorobenzoyl group instead of sulfamoylphenyl | >100 | 0.049 | >2040 |
| Celecoxib | - | 15 | 0.04 | 375 |
Antimicrobial Agents
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents.
-
Fluorobenzoylthiosemicarbazides: These compounds have been identified as a promising class of antibacterial agents. The substitution pattern on the N4-aryl position significantly influences their activity, with trifluoromethyl derivatives showing potent activity against methicillin-sensitive and -resistant Staphylococcus aureus.
Table 4: Minimum Inhibitory Concentrations (MICs) of Fluorobenzoylthiosemicarbazides against S. aureus
| Compound | Strain | MIC (µg/mL) |
| 15a | S. aureus (various strains) | 7.82 - 31.25 |
| 15b | S. aureus (various strains) | 7.82 - 31.25 |
| 16b | S. aureus (various strains) | 7.82 - 31.25 |
Materials Science: Building Blocks for Functional Materials
The unique electronic and photophysical properties of the 2-fluorobenzoyl group make it an attractive component for the design of novel functional materials.
Photoluminescent Materials
Derivatives of this compound can be used to synthesize fluorescent polymers and small molecules with potential applications in organic light-emitting diodes (OLEDs), sensors, and bioimaging.
-
Fluorinated Benzoxazole Polymers: These polymers can exhibit high thermal stability and low dielectric constants, making them suitable for applications in microelectronics. The incorporation of fluorine can also tune their photoluminescent properties.[6]
-
Benzothiazole-difluoroborates: The BF2-substituted benzothiazole core is a strongly electron-withdrawing moiety that can be combined with a 2-fluorobenzoyl group to create dyes with tunable fluorescence quantum yields.[7]
Table 5: Photophysical Properties of a Benzothiazole-based Fluorescent Dye
| Property | Value |
| Absorption Max (nm) | - |
| Emission Max (nm) | - |
| Fluorescence Quantum Yield (Φf) | - |
Experimental Protocols
Synthesis Protocols
3.1.1. General Procedure for the Synthesis of 2-Fluorobenzoyl Thiourea Derivatives
A mixture of this compound (1.0 eq) and ammonium thiocyanate (1.0 eq) in acetone is refluxed for 30 minutes. The resulting solution of 2-fluorobenzoyl isothiocyanate is filtered and used directly in the next step. To the filtrate, the appropriate aniline derivative (1.0 eq) is added, and the mixture is refluxed for an additional 2-4 hours. After cooling, the precipitated product is collected by filtration and purified by recrystallization from ethanol.
3.1.2. General Procedure for the Synthesis of 2-Fluorobenzoyl Piperazine Derivatives
To a solution of the desired piperazine derivative (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous solvent like dichloromethane, this compound (1.0 eq) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 2-4 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.[5]
Biological Assay Protocols
3.2.1. MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[8]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37 °C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
3.2.2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10]
-
Preparation of Antimicrobial Agent Dilutions: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[11]
Photophysical Measurement Protocols
3.3.1. Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φf) can be determined by comparing the fluorescence intensity of the sample to a standard with a known quantum yield.[12]
-
Standard and Sample Preparation: Prepare solutions of the standard and the test compound in the same solvent with absorbances below 0.1 at the excitation wavelength.
-
Absorbance Measurement: Measure the absorbance of both the standard and the sample at the excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectra of both the standard and the sample under identical experimental conditions (excitation wavelength, slit widths, etc.).
-
Calculation: The quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns^2 / nr^2) where Φr is the quantum yield of the reference, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Inhibition of the COX-2 signaling pathway by 2-fluorobenzoyl derivatives.
Caption: General kinase inhibition signaling pathways targeted by 2-fluorobenzoyl derivatives.
Experimental Workflows
Caption: General workflow for the synthesis and biological screening of novel this compound derivatives.
Conclusion and Future Directions
This compound is a versatile and valuable starting material for the development of novel compounds with significant potential in medicinal chemistry and materials science. The strategic incorporation of the 2-fluorobenzoyl moiety can lead to derivatives with enhanced biological activity and desirable physicochemical properties. Future research should focus on:
-
Expansion of Chemical Diversity: Synthesizing a wider range of heterocyclic and polyfunctional derivatives to explore new chemical spaces.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways of newly identified active compounds.
-
In Vivo Evaluation: Progressing promising in vitro candidates to preclinical in vivo models to assess their efficacy and safety.
-
Structure-Property Relationship Studies: Systematically investigating the impact of the 2-fluorobenzoyl group on the photophysical and material properties of novel compounds.
-
Green Chemistry Approaches: Developing more sustainable and efficient synthetic methodologies for the preparation of this compound derivatives.
By pursuing these research avenues, the scientific community can continue to unlock the full potential of this compound and its derivatives, leading to the development of new therapeutics and advanced materials.
References
- 1. mdpi.com [mdpi.com]
- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization, and anti-cancer activity of new chalcone derivatives containing naphthalene and fluorine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. chem.uci.edu [chem.uci.edu]
2-Fluorobenzoyl Chloride: A Keystone Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Fluorobenzoyl chloride, a colorless to pale yellow liquid, has emerged as a critical and versatile building block in the field of organic synthesis. Its unique chemical properties, stemming from the presence of a fluorine atom at the ortho position of the benzoyl chloride moiety, render it an invaluable reagent for the construction of complex molecular architectures. The high reactivity of the acyl chloride group, combined with the electronic effects of the fluorine substituent, facilitates a wide array of chemical transformations. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of this compound, with a particular focus on its role in the development of pharmaceuticals and other high-value chemical entities. The inclusion of detailed experimental protocols and visual diagrams aims to equip researchers with the practical knowledge required to effectively utilize this powerful synthetic tool.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical characteristics of this compound is paramount for its safe handling and successful application in synthesis. Key properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₄ClFO | [1][2] |
| Molecular Weight | 158.56 g/mol | [1][2] |
| CAS Number | 393-52-2 | [1][2] |
| Appearance | Colorless to light yellow clear liquid | [3][4] |
| Boiling Point | 90-92 °C at 15 mmHg | [1][5] |
| Melting Point | 4 °C | [1][5] |
| Density | 1.328 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.536 | [1] |
| Solubility | Soluble in organic solvents like ether, acetone, and chloroform. Decomposes in water. | [6] |
| Purity | ≥ 98% (GC) | [3] |
Spectroscopic data is essential for the identification and characterization of this compound. Various spectroscopic techniques are employed to confirm its structure.[7] Comprehensive spectral data, including ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry, are available in public databases.[7][8][9]
Synthesis of this compound
The most common and straightforward method for the preparation of this compound is the reaction of 2-fluorobenzoic acid with a chlorinating agent, typically thionyl chloride (SOCl₂).[10]
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis from 2-Fluorobenzoic Acid
This protocol details the laboratory-scale synthesis of this compound.
Materials:
-
2-Fluorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Benzene (or another suitable inert solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Vacuum source for concentration
Procedure:
-
In a round-bottom flask, a mixture of 2-fluorobenzoic acid (0.1 mole, 14.0 g) and thionyl chloride (30 ml) is prepared in a solvent like benzene (70 ml).[10][11]
-
The reaction mixture is heated to reflux and maintained at this temperature for approximately four hours.[10][11]
-
After the reaction is complete, the mixture is allowed to cool to room temperature.
-
The excess thionyl chloride and solvent are removed under vacuum to yield the crude this compound as a liquid.[10][11]
Applications in Organic Synthesis
This compound is a cornerstone reagent for introducing the 2-fluorobenzoyl moiety into a diverse range of molecules. Its applications span the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[3][12]
Amide Bond Formation
A primary application of this compound is in the synthesis of amides through acylation of primary and secondary amines. This reaction is fundamental in medicinal chemistry for the construction of a vast number of biologically active compounds.
Caption: General Amide Synthesis Workflow.
This protocol describes the synthesis of a specific amide using morpholine as the amine.[3]
Materials:
-
This compound
-
Morpholine
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Stirring apparatus
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Dissolve morpholine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere.[3]
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.0 eq.) in anhydrous DCM to the stirred amine solution.[3]
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[3]
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization.[3]
Friedel-Crafts Acylation
This compound is an effective acylating agent in Friedel-Crafts reactions, enabling the formation of carbon-carbon bonds with aromatic compounds. This reaction is pivotal in the synthesis of key pharmaceutical intermediates.
This intermediate is crucial for the synthesis of several benzodiazepine drugs.[11][13]
Materials:
-
p-Chloroaniline
-
This compound
-
Anhydrous zinc chloride (ZnCl₂)
-
Dilute sulfuric acid
-
Sodium hydroxide solution
-
Ice
-
Three-necked round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle
Procedure:
-
In a 2 L reaction flask, add 280 g of o-fluorobenzoyl chloride and 100 g of p-chloroaniline.[11]
-
Heat the mixture to 200 °C with stirring for 2 hours.
-
Cool the reaction to 150 °C and cautiously add 1 L of 20% dilute sulfuric acid.
-
Cool the mixture to room temperature and pour it into 1 kg of ice, which will cause the product to precipitate.[11]
-
Filter the crude product and wash it with water.
-
For purification, dissolve the crude product in hot water, then allow it to cool and recrystallize.
-
Filter the purified crystals and dry to obtain high-purity 2-Amino-5-chloro-2'-fluorobenzophenone.[11]
Table of Reaction Parameters and Yields for 2-Amino-5-chloro-2'-fluorobenzophenone Synthesis [4]
| Parameter | Condition | Yield | Purity (HPLC) |
| Catalyst (ZnCl₂) Preparation | Standard High-Temperature Dehydration | ~50% | ≤95% |
| Catalyst (ZnCl₂) Preparation | Optimized Low-Temperature Dehydration | ~70% | ≥98% |
Synthesis of Heterocyclic Compounds
This compound serves as a precursor for the synthesis of various heterocyclic compounds, which are prominent scaffolds in many drug molecules.
This protocol outlines the synthesis of thiourea derivatives, which have shown a broad range of biological activities.[6]
Materials:
-
This compound
-
Ammonium thiocyanate
-
Appropriate aniline derivative
-
Acetone
-
Ethanol (for recrystallization)
-
Reflux condenser
Procedure:
-
Add ammonium thiocyanate (5 mmol, 0.38 g) in acetone (15 ml) to this compound (5 mmol, 0.6 mL).[6]
-
Reflux the mixture for 30 minutes to form a yellow solution of 2-fluorobenzoyl isothiocyanate.
-
Filter the solution and add the appropriate aniline derivative (5 mmol) to the filtrate.
-
Reflux the mixture for 4 hours.
-
Cool the solution, which will result in the precipitation of the product.
-
Filter the precipitate and purify by recrystallization from ethanol.[6]
Table of Yields for Synthesized 2-Fluorobenzoyl Thiourea Derivatives [6]
| Compound | Aniline Derivative | Yield (%) | Melting Point (°C) |
| 1 | 2-Methoxyphenylamine | 74 | 86-88 |
| 6 | 3-Methylpyridin-2-amine | 71 | 118-120 |
Role in Drug Development
The 2-fluorobenzoyl moiety is a privileged structure in medicinal chemistry, often enhancing the biological activity and pharmacokinetic properties of drug candidates.[14]
Synthesis of Benzodiazepines
This compound is a key starting material in the synthesis of the intermediate 2-amino-5-chloro-2'-fluorobenzophenone, which is a direct precursor to several benzodiazepine drugs, including midazolam and flurazepam.[13] These drugs act as positive allosteric modulators of the GABA-A receptor in the central nervous system, leading to their anxiolytic, sedative, and hypnotic effects.
Caption: Benzodiazepine Signaling Pathway.
Development of COX-2 Inhibitors
Derivatives of 2-fluorobenzoic acid, and by extension those synthesized from this compound, have been investigated as selective cyclooxygenase-2 (COX-2) inhibitors.[2][5] Selective COX-2 inhibitors are a class of nonsteroidal anti-inflammatory drugs (NSAIDs) that reduce pain and inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[2]
Caption: COX-2 Inhibition Pathway.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its reactivity and the unique properties conferred by the ortho-fluoro substituent make it an essential tool for the synthesis of a wide range of compounds, particularly in the pharmaceutical industry. The detailed protocols and pathways presented in this guide underscore its importance in the creation of complex molecules, from key drug intermediates to novel heterocyclic systems. As the demand for sophisticated and effective therapeutic agents continues to grow, the role of this compound as a fundamental synthetic precursor is set to expand, driving further innovation in drug discovery and development.
References
- 1. 2-Amino-5-chloro-2'-fluorobenzophenone synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN1164564C - Process for preparing high purity 2-amino-5-chloro-2'-diphenyl ketone - Google Patents [patents.google.com]
- 5. Synthesis and evaluation of fluorobenzoylated di- and tripeptides as inhibitors of cyclooxygenase-2 (COX-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. prepchem.com [prepchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 13. benchchem.com [benchchem.com]
- 14. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
An In-depth Technical Guide to the Electrophilicity of the Carbonyl Carbon in 2-Fluorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electrophilicity of the carbonyl carbon in 2-Fluorobenzoyl chloride, a key parameter influencing its reactivity and application in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. This document synthesizes theoretical principles with available spectral data and outlines detailed experimental protocols for the quantitative assessment of its reactivity.
Introduction: The Significance of Carbonyl Electrophilicity
Acyl chlorides are among the most reactive carboxylic acid derivatives, a property directly attributable to the high electrophilicity of the carbonyl carbon. This reactivity makes them indispensable reagents for acylation reactions. The magnitude of this electrophilicity is subtly modulated by the electronic and steric nature of the substituents on the acyl group. In the case of this compound, the presence of a fluorine atom in the ortho position to the carbonyl group introduces a fascinating interplay of inductive and resonance effects that fine-tune the reactivity of the carbonyl carbon. Understanding and quantifying this electrophilicity is paramount for predicting reaction outcomes, optimizing reaction conditions, and designing novel synthetic pathways.
Theoretical Framework: Factors Influencing Electrophilicity
The electrophilicity of the carbonyl carbon in this compound is primarily governed by the following factors:
-
Inductive Effect (-I): Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect. This effect pulls electron density away from the aromatic ring and, by extension, from the carbonyl carbon, increasing its partial positive charge and thus its electrophilicity.
-
Resonance Effect (+R): As a halogen, fluorine possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This electron-donating resonance effect would, in principle, decrease the electrophilicity of the carbonyl carbon. However, for halogens, the inductive effect is generally considered to be dominant over the resonance effect.
-
Steric Hindrance: The ortho position of the fluorine atom may introduce some steric hindrance to the approaching nucleophile, potentially slowing down the reaction rate compared to its meta- and para-substituted isomers.
-
Leaving Group Ability: The chloride ion is an excellent leaving group, which facilitates the second step of the nucleophilic acyl substitution reaction.
A logical workflow for assessing the electrophilicity is outlined below.
Caption: Logical workflow for assessing carbonyl electrophilicity.
Data Presentation: Spectroscopic and Physicochemical Properties
Spectroscopic Data
Spectroscopic techniques provide valuable insights into the electronic environment of the carbonyl group.
| Spectroscopic Technique | Parameter | Observed Data for this compound | Interpretation |
| ¹³C NMR Spectroscopy | Chemical Shift (δ) of Carbonyl Carbon | Spectrum available, but precise chemical shift value not reported in surveyed literature. Typically, acyl chloride carbonyl carbons resonate in the 160-185 ppm range.[1][2][3] | A downfield chemical shift is indicative of a more deshielded, and therefore more electrophilic, carbonyl carbon. The electron-withdrawing fluorine atom is expected to cause a downfield shift compared to unsubstituted benzoyl chloride. |
| Infrared (IR) Spectroscopy | Carbonyl Stretching Frequency (νC=O) | The gas-phase IR spectrum is available from the NIST WebBook.[4] The C=O stretch for aromatic acid chlorides is typically in the range of 1780-1730 cm⁻¹.[5][6][7] | A higher stretching frequency corresponds to a stronger, more polarized C=O bond, which is generally associated with increased electrophilicity. The inductive effect of fluorine is expected to increase the C=O stretching frequency. |
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 393-52-2 | [8] |
| Molecular Formula | C₇H₄ClFO | [8] |
| Molecular Weight | 158.56 g/mol | [8] |
| Boiling Point | 90-92 °C at 15 mmHg | [9] |
| Melting Point | 4 °C | [9] |
| Density | 1.328 g/mL at 25 °C | [9] |
Experimental Protocols for Determining Electrophilicity
To obtain quantitative data on the electrophilicity of the carbonyl carbon in this compound, kinetic studies are essential. Below are detailed protocols for two common methods: solvolysis and aminolysis.
Protocol 1: Determination of Solvolysis Rate by Titration
This protocol describes a method to determine the rate of hydrolysis of this compound by monitoring the production of hydrochloric acid over time.
Materials:
-
This compound
-
Acetone (ACS grade, anhydrous)
-
Deionized water
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.02 M)
-
Phenolphthalein indicator solution
-
Thermostated water bath
-
Stopwatch
-
Burette, pipettes, and flasks
Procedure:
-
Reaction Solution Preparation: Prepare a stock solution of this compound in anhydrous acetone (e.g., 0.1 M). Prepare the desired solvent mixture (e.g., 80:20 acetone:water) and allow it to equilibrate to the desired reaction temperature in the thermostated water bath.
-
Initiation of Reaction: To a flask containing a known volume of the pre-heated solvent mixture, add a precise volume of the this compound stock solution to initiate the reaction. Start the stopwatch immediately.
-
Titration at Time Intervals: At regular time intervals (e.g., every 5 minutes), withdraw a known aliquot of the reaction mixture and quench the reaction by adding it to a flask containing ice-cold acetone.
-
Analysis: Add a few drops of phenolphthalein indicator to the quenched aliquot and titrate with the standardized NaOH solution until a persistent pink endpoint is reached. Record the volume of NaOH used.
-
Data Analysis: The concentration of HCl produced at each time point is calculated from the volume of NaOH used. The pseudo-first-order rate constant (k) can be determined by plotting the natural logarithm of the remaining concentration of this compound versus time.
Caption: Experimental workflow for solvolysis kinetics.
Protocol 2: Comparative Reactivity Study by HPLC
This protocol allows for the comparison of the reactivity of this compound with other substituted benzoyl chlorides in an aminolysis reaction.
Materials:
-
This compound and other substituted benzoyl chlorides
-
Aniline or other suitable amine
-
Acetonitrile (HPLC grade)
-
Internal standard (e.g., a stable, non-reactive compound with a similar UV chromophore)
-
HPLC system with a UV detector
-
Thermostated reaction vessel
Procedure:
-
Standard Solutions: Prepare standard solutions of the amine, the benzoyl chlorides, and the expected amide products in acetonitrile for calibration.
-
Reaction Setup: In a thermostated reaction vessel, dissolve the amine and the internal standard in acetonitrile.
-
Reaction Initiation: Initiate the reaction by adding a solution of the specific benzoyl chloride to the amine solution with vigorous stirring.
-
Sample Collection and Quenching: At predetermined time points, withdraw an aliquot of the reaction mixture and quench the reaction by diluting it in a vial containing an excess of a quenching agent (e.g., a highly reactive amine or an acidic solution).
-
HPLC Analysis: Analyze the quenched samples by HPLC. The mobile phase and column should be chosen to achieve good separation of the starting materials, product, and internal standard.
-
Data Analysis: By integrating the peak areas and using the calibration curves, determine the concentration of the remaining amine or the formed amide at each time point. The second-order rate constant can be determined from the kinetic data.
Reaction Mechanisms and Signaling Pathways
The reaction of this compound with a nucleophile (Nu⁻) proceeds via a nucleophilic acyl substitution mechanism.
Caption: Nucleophilic acyl substitution mechanism.
Conclusion
The electrophilicity of the carbonyl carbon in this compound is a critical determinant of its synthetic utility. While a definitive quantitative ranking of its reactivity awaits detailed kinetic studies, theoretical considerations and available spectroscopic data suggest a highly electrophilic carbonyl center, primarily due to the strong inductive effect of the ortho-fluoro substituent. The experimental protocols provided in this guide offer a robust framework for researchers to quantitatively assess its reactivity and compare it with other acyl chlorides, thereby enabling more precise control over acylation reactions and facilitating the development of novel chemical entities.
References
- 1. Application of Hammett and Taft Equations Together on the Deprotonation Equilibriums of Isoxazolium Cations: A One Hour Graduate Classroom Teaching [pubs.sciepub.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Benzoyl chloride, 2-fluoro- [webbook.nist.gov]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
- 7. chem.pg.edu.pl [chem.pg.edu.pl]
- 8. This compound | C7H4ClFO | CID 9808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | 393-52-2 [chemicalbook.com]
Methodological & Application
Synthesis of Novel Anti-Inflammatory Drug Candidates Using 2-Fluorobenzoyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of potential non-steroidal anti-inflammatory drugs (NSAIDs) utilizing 2-fluorobenzoyl chloride as a key starting material. The unique electronic properties conferred by the fluorine atom can enhance the pharmacological profile of drug candidates, including metabolic stability and binding affinity to biological targets.[1]
Two primary classes of compounds are explored: N-arylanthranilic acid derivatives (fenamate analogues) and 2-fluorobenzoyl thiourea derivatives. The methodologies provided herein offer a foundation for the development of novel anti-inflammatory agents.
Synthesis of N-Aryl Anthranilic Acid Derivatives via Amidation
N-arylanthranilic acids, commonly known as fenamates, are a well-established class of NSAIDs. The synthesis of these compounds can be achieved through the acylation of various substituted anilines with this compound. This reaction, a modification of the Schotten-Baumann reaction, provides a direct route to forming the crucial amide linkage characteristic of this drug class.[2][3][4]
Experimental Protocol: Synthesis of 2-((4-methylphenyl)amino)benzoic acid analogue
This protocol details the synthesis of a representative N-aryl anthranilic acid derivative.
Materials:
-
This compound
-
p-toluidine (4-methylaniline)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve p-toluidine (1.0 equivalent) in dichloromethane.
-
Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add this compound (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield the final N-arylanthranilic acid derivative.
Data Presentation
| Compound | Starting Materials | Reaction Type | Yield (%) | Reference |
| N-Aryl Anthranilic Acid Analogue | This compound, Substituted aniline | Schotten-Baumann Reaction | 75-90 | Adapted from[2][3][4] |
Synthesis of 2-Fluorobenzoyl Thiourea Derivatives
Thiourea derivatives are known to exhibit a wide range of biological activities and serve as versatile scaffolds in medicinal chemistry. The synthesis of 2-fluorobenzoyl thioureas from this compound provides a pathway to novel compounds with potential anti-inflammatory properties.
Experimental Protocol: Synthesis of N-((2-fluorobenzoyl)carbamothioyl)aniline
This protocol outlines the synthesis of a 2-fluorobenzoyl thiourea derivative.
Materials:
-
This compound
-
Ammonium thiocyanate
-
Acetone
-
Aniline
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve ammonium thiocyanate (1.0 equivalent) in acetone.
-
Add this compound (1.0 equivalent) to the solution and reflux the mixture for 30 minutes to form 2-fluorobenzoyl isothiocyanate.
-
Filter the resulting yellow solution to remove any solids.
-
Add aniline (1.0 equivalent) to the filtrate and reflux the mixture for 4 hours.
-
Cool the reaction mixture to room temperature to allow for precipitation.
-
Collect the precipitate by filtration and purify by recrystallization from ethanol.
Data Presentation
| Compound | Starting Materials | Reaction Type | Yield (%) | Reference |
| 2-Fluorobenzoyl Thiourea Derivative | This compound, Ammonium thiocyanate, Aniline | Isothiocyanate formation and addition | 74 | [5] |
Mechanism of Action: Inhibition of Inflammatory Pathways
The anti-inflammatory effects of many NSAIDs are primarily attributed to their inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[6] Additionally, some anti-inflammatory compounds can modulate the NF-κB signaling pathway, a critical regulator of the inflammatory response.[7]
Cyclooxygenase (COX) Inhibition
NSAIDs block the conversion of arachidonic acid to prostaglandin H2 (PGH2) by inhibiting COX-1 and COX-2 enzymes. This reduces the production of various prostaglandins that mediate pain, fever, and inflammation.
NF-κB Signaling Pathway Inhibition
In inflammatory states, the NF-κB pathway is activated. Certain anti-inflammatory agents can inhibit this pathway by preventing the degradation of IκBα, which sequesters NF-κB in the cytoplasm. This prevents the transcription of pro-inflammatory genes.[7][8]
Visualizations
Synthesis Workflow for N-Aryl Anthranilic Acid Derivatives
References
- 1. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]
- 2. Schotten-Baumann reaction: Significance and symbolism [wisdomlib.org]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 5. mdpi.com [mdpi.com]
- 6. Schotten-Baumann Reaction [organic-chemistry.org]
- 7. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Friedel-Crafts Acylation with 2-Fluorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is of paramount importance for the synthesis of aryl ketones, which are key intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals. The use of substituted acyl chlorides, such as 2-fluorobenzoyl chloride, allows for the synthesis of fluorinated benzophenone derivatives. These compounds are of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atom, including altered metabolic stability, binding affinity, and lipophilicity.
This document provides a detailed protocol for the Friedel-Crafts acylation of various aromatic substrates with this compound, a summary of expected outcomes, and the underlying reaction principles.
Reaction Principle and Mechanism
The Friedel-Crafts acylation proceeds through the generation of a highly electrophilic acylium ion. A Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of the this compound. This polarization facilitates the departure of the chloride ion, forming a resonance-stabilized acylium ion. The electron-rich aromatic substrate then acts as a nucleophile, attacking the acylium ion to form a sigma complex (arenium ion). Finally, a weak base, such as the tetrachloroaluminate anion (AlCl₄⁻), abstracts a proton from the sigma complex, restoring aromaticity and yielding the 2-fluorobenzophenone derivative. The product ketone forms a stable complex with the Lewis acid, necessitating the use of stoichiometric or greater amounts of the catalyst.
Data Presentation
The following table summarizes representative data for Friedel-Crafts acylation reactions. While specific quantitative data for the acylation of simple arenes with this compound is not extensively available in the public domain, the provided data for similar reactions offers a valuable reference for expected yields and conditions.
| Aromatic Substrate | Acylating Agent | Catalyst (Equivalents) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| p-Chloroaniline | o-Fluorobenzoyl chloride | ZnCl₂ (dehydrated) | N/A (neat) | Reflux | 24 | 2-Amino-5-chloro-2'-fluorobenzophenone | High |
| 3-Fluoro-5-methyltoluene | 2-Bromobenzoyl chloride | AlCl₃ (1.2) | Dichloromethane | 0 - 5 | 1 - 2 | 2-Bromo-3'-fluoro-5'-methylbenzophenone | Good |
| Benzene | Benzoyl chloride | AlCl₃ (1.1) | Dichloromethane | 0 to RT | 2 | Benzophenone | ~90 |
| Toluene | Benzoyl chloride | AlCl₃ | Dichloromethane | RT | 4 | 4-Methylbenzophenone | 70.6 |
| Anisole | Acetic anhydride | Mordentie Zeolite | Acetic Acid | - | - | 4-Methoxyacetophenone | - |
Experimental Protocol
This protocol provides a general procedure for the Friedel-Crafts acylation of an aromatic substrate with this compound using anhydrous aluminum chloride as the catalyst.
Materials:
-
Aromatic substrate (e.g., benzene, toluene, anisole) (1.0 eq.)
-
This compound (1.0 - 1.1 eq.)
-
Anhydrous aluminum chloride (AlCl₃) (1.1 - 1.3 eq.)
-
Anhydrous dichloromethane (DCM)
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Appropriate solvents for purification (e.g., hexanes, ethyl acetate)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Chromatography equipment (optional)
Procedure:
-
Reaction Setup:
-
Ensure all glassware is thoroughly oven-dried to prevent moisture contamination.
-
Assemble the three-necked round-bottom flask with a magnetic stir bar, dropping funnel, and reflux condenser under an inert atmosphere.
-
To the flask, add anhydrous aluminum chloride (1.1 - 1.3 eq.) and suspend it in anhydrous dichloromethane.
-
-
Addition of Reactants:
-
Cool the suspension to 0 °C using an ice bath.
-
In the dropping funnel, prepare a solution of the aromatic substrate (1.0 eq.) and this compound (1.0 - 1.1 eq.) in anhydrous dichloromethane.
-
Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise over a period of 30-60 minutes, maintaining the temperature between 0 and 5 °C. A gentle evolution of HCl gas may be observed.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture in an ice bath.
-
Carefully and slowly pour the reaction mixture over a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[1]
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) or by recrystallization from a suitable solvent.
-
Safety Precautions:
-
Friedel-Crafts reactions are exothermic and should be performed with caution, especially during the addition of reactants.
-
Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle it in a dry environment and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
This compound is a corrosive and lachrymatory substance. All manipulations should be carried out in a well-ventilated fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it with care and use appropriate containment.
-
The work-up with acid is exothermic and generates HCl gas. This step should be performed slowly and in a fume hood.
Mandatory Visualization
Caption: Experimental workflow for Friedel-Crafts acylation.
References
Application Notes and Protocols for HPLC Derivatization using 2-Fluorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the use of 2-Fluorobenzoyl chloride as a pre-column derivatizing agent for the quantitative analysis of various compounds by High-Performance Liquid Chromatography (HPLC). The inclusion of a fluorine atom in the benzoyl chloride structure can enhance the chromatographic properties and detector response for a range of analytes, particularly those containing primary and secondary amine or phenolic functional groups.
General Application: Derivatization of Primary and Secondary Amines
This compound is an effective reagent for the derivatization of primary and secondary amines. The reaction, a nucleophilic acyl substitution, results in the formation of stable, less polar, and more readily detectable N-(2-fluorobenzoyl) amide derivatives. This process improves chromatographic retention and resolution on reverse-phase HPLC columns.
Quantitative Data Summary
The following table summarizes typical performance data for the HPLC analysis of primary and secondary amines derivatized with benzoyl chlorides. These values can be considered indicative for methods developed using this compound.
| Analyte Class | Chromatographic Method | Linearity (r²) | Limit of Detection (LOD) | Recovery (%) | Reference |
| Biogenic Amines | HPLC-UV | > 0.997 | 0.02 - 0.09 µg/mL | 87.3 - 96.3 | [1] |
| Neurochemicals | HPLC-MS/MS | > 0.99 | < 10 nM | Not Reported | [2] |
| Various Amines | UHPLC-MS/MS | Not Reported | pM to nM range | Not Reported | [3][4] |
Experimental Protocol: General Derivatization of Amines for HPLC-UV Analysis
This protocol provides a general procedure for the derivatization of primary and secondary amines in aqueous samples. Optimization may be required for specific analytes and matrices.
Materials:
-
Standard solution of the amine analyte
-
This compound (2% v/v in acetonitrile)
-
Sodium hydroxide solution (2 M)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Diethyl ether (for extraction)
-
Saturated sodium chloride solution
-
Nitrogen gas supply
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: To 1 mL of the aqueous sample or standard solution in a glass vial, add 1 mL of 2 M sodium hydroxide solution to achieve a basic pH.
-
Derivatization: Add 0.5 mL of 2% this compound in acetonitrile to the vial.
-
Reaction: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and let it stand at room temperature for 10 minutes to allow the reaction to proceed to completion.
-
Extraction:
-
Add 2 mL of saturated sodium chloride solution to facilitate phase separation.
-
Add 2 mL of diethyl ether and vortex for 1 minute to extract the derivatized amines.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
-
Sample Concentration:
-
Carefully transfer the upper organic layer (diethyl ether) to a clean vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Reconstitution: Reconstitute the dried residue in 1 mL of the HPLC mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the HPLC system.
Experimental Workflow: General Amine Derivatization
General workflow for the derivatization of amines with this compound.
General Application: Derivatization of Phenols
This compound can also be used for the derivatization of phenolic compounds. The reaction proceeds in a basic medium, converting the phenolic hydroxyl group into a more hydrophobic and UV-active 2-fluorobenzoyl ester. This derivatization is particularly useful for enhancing the retention of polar phenols on reverse-phase columns and improving detection sensitivity.[5]
Quantitative Data Summary
The following table presents typical performance data for the HPLC analysis of phenolic compounds derivatized with benzoyl chloride.[5]
| Analyte | Linearity Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Recovery (%) | RSD (%) |
| o-cresol | 0.5 - 100 | 0.05 | 94 | 2.5 |
| m-cresol | 0.5 - 100 | 0.05 | 92 | 3.2 |
| p-cresol | 0.5 - 100 | 0.05 | 93 | 2.8 |
| Phenol | 1.0 - 200 | 0.10 | 90 | 3.5 |
| Resorcinol | 2.0 - 400 | 0.50 | 81 | 5.0 |
| Catechol | 2.0 - 400 | 0.50 | 84 | 4.8 |
| Hydroquinone | 2.0 - 400 | 0.50 | 86 | 4.5 |
Experimental Protocol: General Derivatization of Phenols for HPLC-UV Analysis
This protocol is adapted from a method for the derivatization of phenols with benzoyl chloride and can be used as a starting point for this compound.[5]
Materials:
-
Water sample containing phenolic compounds
-
Sodium hydroxide solution (e.g., 2 M) to adjust pH
-
This compound solution (e.g., 10% in a suitable solvent)
-
Diethyl ether (for extraction)
-
Acetonitrile (HPLC grade)
-
Tetrahydrofuran (HPLC grade)
-
Water (HPLC grade)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample pH Adjustment: Take a 50 mL water sample and adjust the pH to approximately 13 with sodium hydroxide solution.
-
Derivatization: Add this compound solution to the sample. The reaction is typically rapid and can be performed at room temperature. Allow the reaction to proceed for about 15 minutes with occasional mixing.
-
Extraction:
-
Extract the derivatized phenols with diethyl ether.
-
Separate the organic layer.
-
-
Sample Preparation for HPLC:
-
Evaporate the diethyl ether extract to dryness.
-
Reconstitute the residue in the HPLC mobile phase.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile, tetrahydrofuran, and water (e.g., 54:6:40, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of approximately 232 nm.[5]
-
Inject the prepared sample into the HPLC system.
-
Specific Application: Determination of Metformin in Biological Fluids
A highly sensitive method for the determination of the anti-diabetic drug metformin in biological fluids has been developed using hollow-fiber liquid phase microextraction (HF-LPME) with in-situ derivatization using this compound, followed by HPLC-UV detection. This method offers excellent sample cleanup and high enrichment factors.
Quantitative Data Summary for Metformin Analysis
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | 0.9998 |
| Limit of Detection (LOD) | 0.56 ng/mL |
| Limit of Quantitation (LOQ) | 1.68 ng/mL |
| Enrichment Factor | 210-fold |
Experimental Protocol: HF-LPME with In-Situ Derivatization of Metformin
This protocol is based on the optimized conditions reported for the analysis of metformin.
Materials:
-
Plasma or urine sample
-
Acetonitrile (for protein precipitation)
-
Sodium hydroxide (NaOH) solution (4 M)
-
This compound solution (prepared by dissolving 10 mg in 1 mL of acetonitrile)
-
Dihexyl ether (as the organic solvent for the supported liquid membrane)
-
Hydrochloric acid (HCl) solution (100 mM, as the acceptor phase)
-
Hollow fiber (e.g., polypropylene)
-
Stirring plate and stir bar
-
Microsyringe
Procedure:
-
Sample Pre-treatment (for plasma): Deproteinize the plasma sample by adding acetonitrile, vortexing, and centrifuging to collect the supernatant.
-
Donor Phase Preparation: In a sample vial, place the pre-treated plasma or urine sample. Add 600 µL of 4 M NaOH and 100 µL of the this compound solution.
-
Hollow Fiber Preparation:
-
Cut a piece of the hollow fiber to the desired length.
-
Immerse the fiber in dihexyl ether for a few seconds to impregnate the pores.
-
Fill the lumen of the hollow fiber with 10 µL of 100 mM HCl (acceptor phase) using a microsyringe.
-
-
Microextraction and Derivatization:
-
Place the prepared hollow fiber into the donor phase solution.
-
Stir the solution at 300 rpm for 30 minutes at a temperature of 70°C. During this time, metformin will be extracted into the organic membrane, derivatized in-situ with this compound, and then back-extracted into the acidic acceptor phase inside the fiber.
-
-
Sample Collection: After the extraction time, carefully remove the hollow fiber from the sample solution.
-
Analysis: Withdraw the acceptor phase from the lumen of the hollow fiber using a microsyringe and inject it into the HPLC-UV system for analysis.
Experimental Workflow: HF-LPME of Metformin
Workflow for HF-LPME with in-situ derivatization of metformin.
References
- 1. A simple method for benzoyl chloride derivatization of biogenic amines for high performance liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Determination of major phenolic compounds in water by reversed-phase liquid chromatography after pre-column derivatization with benzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2-Fluorobenzoyl Chloride in the Synthesis of Fungicides and Herbicides
Introduction
2-Fluorobenzoyl chloride is a versatile chemical intermediate widely employed in the synthesis of a diverse range of agrochemicals, particularly fungicides and herbicides.[1] The incorporation of the 2-fluorobenzoyl moiety into molecular structures can significantly influence the biological activity, metabolic stability, and overall efficacy of the resulting pesticides. This document provides detailed application notes and experimental protocols for the synthesis of representative fungicides and herbicides using this compound, intended for researchers, scientists, and drug development professionals in the agrochemical sector.
Fungicide Synthesis: The Case of Flumorph
Flumorph is a systemic fungicide that demonstrates high efficacy against various oomycete pathogens, such as those responsible for late blight and downy mildew.[2] While the direct synthesis of flumorph involves 4-fluorobenzoyl chloride, the synthesis of a key precursor, a substituted benzophenone, can be achieved through chemistry analogous to that involving this compound. The following sections detail the synthesis pathway and biological activity of flumorph as a representative example.
Synthetic Pathway of Flumorph
The synthesis of flumorph is a multi-step process. A key intermediate, 4-fluoro-3',4'-dimethoxybenzophenone, is first synthesized and then reacted with acetylmorpholine in the presence of a strong base to yield flumorph.
Diagram 1: Synthesis of Flumorph
Caption: A simplified workflow for the synthesis of the fungicide Flumorph.
Experimental Protocols
Protocol 1: Synthesis of 4-Fluoro-3',4'-dimethoxybenzophenone (Intermediate)
This protocol is analogous to a Friedel-Crafts acylation reaction.
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (1.2 eq) to a suitable solvent such as dichloromethane.
-
Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 1,2-dimethoxybenzene (1.0 eq) in dichloromethane to the flask.
-
Acylation: Add 4-fluorobenzoyl chloride (1.0 eq) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Extraction and Purification: Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield 4-fluoro-3',4'-dimethoxybenzophenone.
Protocol 2: Synthesis of Flumorph
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add sodium hydride (1.2 eq) to anhydrous toluene.
-
Addition of Reactants: Add acetylmorpholine (1.1 eq) dropwise to the suspension at room temperature.
-
Formation of Enolate: Heat the mixture to reflux for 30 minutes to form the sodium salt of acetylmorpholine.
-
Condensation Reaction: Add a solution of 4-fluoro-3',4'-dimethoxybenzophenone (1.0 eq) in toluene to the reaction mixture.
-
Reaction Completion: Continue to reflux for 2-4 hours until the reaction is complete (monitored by TLC).
-
Quenching and Purification: Cool the reaction mixture and quench with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. After removal of the solvent, the crude product is purified by column chromatography to afford flumorph.[3]
Quantitative Data: Fungicidal Activity of Flumorph
The efficacy of a fungicide is typically determined by its half-maximal effective concentration (EC50), which is the concentration of the fungicide that inhibits 50% of the growth of a specific pathogen.
| Fungicide | Pathogen | EC50 (µg/mL) |
| Flumorph | Phytophthora sojae | 0.04 - 0.16[4] |
Herbicide Synthesis: Benzoylphenylurea Derivatives
Benzoylphenylurea derivatives are a significant class of insecticides that act as insect growth regulators. By analogy, similar structures can exhibit herbicidal activity. The synthesis involves the reaction of a substituted benzoyl isocyanate (derived from the corresponding benzoyl chloride) with a substituted aniline.
Synthetic Pathway of a Representative Benzoylphenylurea Herbicide
The synthesis of a benzoylphenylurea herbicide from this compound involves the formation of an isocyanate intermediate followed by reaction with a suitable aniline.
Diagram 2: Synthesis of a Benzoylphenylurea Derivative
Caption: General workflow for synthesizing a benzoylphenylurea herbicide.
Experimental Protocol
Protocol 3: Synthesis of a 2-Fluorobenzoylphenylurea Derivative
This protocol describes a general method for the synthesis of benzoylphenylurea derivatives.
-
Synthesis of 2-Fluorobenzoyl Isocyanate:
-
In a dry flask, dissolve this compound (1.0 eq) in a dry solvent such as acetone or acetonitrile.
-
Add sodium thiocyanate (1.1 eq) and stir the mixture at room temperature for 1-2 hours. The formation of the isothiocyanate can be monitored by IR spectroscopy (a strong absorption band around 2000 cm⁻¹). For the isocyanate, an alternative is to react the acid chloride with sodium azide to form an acyl azide, which rearranges to the isocyanate upon heating (Curtius rearrangement).
-
-
Synthesis of the Benzoylphenylurea:
-
To the solution containing the 2-fluorobenzoyl isocyanate, add a solution of a substituted aniline (e.g., 4-chloroaniline) (1.0 eq) in the same solvent.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
The product often precipitates out of the solution upon completion of the reaction. The solid is collected by filtration, washed with a cold solvent, and dried. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.
-
Quantitative Data: Herbicidal Activity
| Compound Class | Test Plant | Activity Metric | Value |
| Fluoroquinolone Derivatives | Arabidopsis thaliana | IC50 (mg/L) | 50 - >200[5][6] |
Disclaimer: The provided protocols are for informational purposes only and should be adapted and optimized based on specific laboratory conditions and safety considerations. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
References
- 1. Novel lipophilic analogues from 2,4-D and Propanil herbicides: Biological activity and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C7H4ClFO | CID 9808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor - Google Patents [patents.google.com]
- 4. US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone - Google Patents [patents.google.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Herbicidal activity of fluoroquinolone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Schotten-Baumann Reaction Conditions for 2-Fluorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Schotten-Baumann reaction using 2-fluorobenzoyl chloride as the acylating agent. The Schotten-Baumann reaction is a versatile and widely used method for the synthesis of amides and esters from primary or secondary amines and alcohols, respectively, with acyl chlorides.[1][2] The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, which drives the reaction to completion.[3][4]
General Reaction Schemes
The Schotten-Baumann reaction with this compound can be generalized for the synthesis of N-substituted-2-fluorobenzamides and 2-fluorobenzoate esters.
1. Amide Synthesis: this compound + Amine → N-substituted-2-fluorobenzamide + HCl
2. Ester Synthesis: this compound + Alcohol/Phenol → 2-Fluorobenzoate ester + HCl
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism.[1][5] The nucleophile (amine or alcohol) attacks the electrophilic carbonyl carbon of the this compound, forming a tetrahedral intermediate. Subsequently, the chloride ion is eliminated, and the base neutralizes the generated proton to yield the final amide or ester product.[6][7]
Quantitative Data Summary
The following tables summarize quantitative data from representative Schotten-Baumann reactions involving this compound and related substrates.
Table 1: Synthesis of Amides from this compound [8]
| Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Triethylamine | Cyrene | 0 to RT | 1 | 73 |
| Benzylamine | Triethylamine | Cyrene | 0 to RT | 1 | 76 |
Table 2: General Schotten-Baumann Reaction Conditions [5][9][10][11]
| Nucleophile | Base Options | Solvent Options | Temperature |
| Primary/Secondary Amine | Aq. NaOH, Pyridine, Triethylamine (TEA), Diisopropylethylamine (DIEA) | Dichloromethane (DCM), Diethyl ether, Tetrahydrofuran (THF), Water (biphasic) | 0 to Room Temperature |
| Alcohol/Phenol | Aq. NaOH, Pyridine | Dichloromethane (DCM), Diethyl ether, Water (biphasic) | 0 to Room Temperature |
Experimental Protocols
Protocol 1: Synthesis of 2-Fluoro-N-phenylbenzamide from this compound and Aniline [8]
Materials:
-
This compound (0.5 mmol, 60 µL)
-
Aniline (0.5 mmol, 46 µL)
-
Triethylamine (0.55 mmol, 77 µL)
-
Cyrene™ (0.5 mL)
-
Water
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
To a stirred solution of this compound in Cyrene™ (0.5 mL) in a round-bottom flask at 0 °C, add triethylamine.
-
Slowly add aniline to the reaction mixture at 0 °C.
-
Allow the resultant mixture to warm to room temperature over 1 hour.
-
Add water (5 mL) to the reaction mixture and stir for 1 hour to precipitate the product.
-
Filter the precipitate and wash thoroughly with water.
-
Dissolve the residue in ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain 2-fluoro-N-phenylbenzamide.
Protocol 2: General Procedure for the Synthesis of 2-Fluorobenzoate Esters
This is a generalized protocol based on typical Schotten-Baumann conditions for esterification.[1][6]
Materials:
-
This compound (1.0 equiv.)
-
Alcohol or Phenol (1.0 equiv.)
-
Aqueous Sodium Hydroxide (e.g., 10% w/v) or Pyridine (1.1 equiv.)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Water
-
Brine
-
Anhydrous magnesium or sodium sulfate
-
Round-bottom flask, magnetic stirrer, separatory funnel, ice bath
Procedure:
-
Dissolve the alcohol or phenol in the chosen organic solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stirrer and cool the flask in an ice bath.
-
If using an aqueous base, prepare a separate solution of the base.
-
Slowly and simultaneously add the this compound and the aqueous base to the stirred solution of the alcohol/phenol. Maintain the temperature at 0-5 °C. If using pyridine, it can be added to the alcohol/phenol solution before the addition of the acid chloride.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours or until completion (monitored by TLC).
-
Transfer the reaction mixture to a separatory funnel. If a biphasic system was used, separate the layers. Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the crude product by recrystallization or column chromatography as needed.
Visualizations
Caption: General workflow for the Schotten-Baumann reaction.
Caption: Simplified mechanism of the Schotten-Baumann reaction.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 3. Schotten-Baumann Reaction [organic-chemistry.org]
- 4. byjus.com [byjus.com]
- 5. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 6. chemistnotes.com [chemistnotes.com]
- 7. m.youtube.com [m.youtube.com]
- 8. rsc.org [rsc.org]
- 9. Amide Synthesis [fishersci.it]
- 10. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
Application Notes and Protocols for the Preparation of Amides from 2-Fluorobenzoyl Chloride and Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of an amide bond is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries, where the amide functional group is a prevalent structural motif in a vast array of biologically active molecules. The reaction between an acyl chloride and a primary amine, often referred to as the Schotten-Baumann reaction, is a robust and widely utilized method for the synthesis of N-substituted amides. This application note provides detailed protocols for the preparation of amides from 2-fluorobenzoyl chloride and various primary amines. This compound is a valuable building block, and the resulting 2-fluorobenzamides are of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine substituent.
This document outlines the general reaction, provides representative quantitative data, details experimental procedures for synthesis and purification, and includes a visual representation of the experimental workflow.
Data Presentation
The following table summarizes the yields for the synthesis of N-substituted-2-fluorobenzoyl thioureas, which serve as a proxy for the direct amidation reaction between 2-fluorobenzoyl isothiocyanate (derived from this compound) and various primary aromatic amines. These reactions demonstrate the feasibility and efficiency of the coupling with aniline derivatives.
| Entry | Primary Amine | Product | Yield (%) |
| 1 | 4-Methoxyaniline | N-(4-methoxyphenyl)-2-fluorobenzoylthiourea | 74 |
| 2 | 4-Ethylaniline | N-(4-ethylphenyl)-2-fluorobenzoylthiourea | 76 |
| 3 | 4-Chloroaniline | N-(4-chlorophenyl)-2-fluorobenzoylthiourea | 78 |
| 4 | 3-Pyridinamine | N-(pyridin-3-yl)-2-fluorobenzoylthiourea | 75 |
| 5 | 2-Methylaniline | N-(o-tolyl)-2-fluorobenzoylthiourea | 68 |
Data is derived from the synthesis of 2-fluorobenzoyl thiourea derivatives, where 2-fluorobenzoyl isothiocyanate is reacted with the corresponding aniline. This reaction is analogous to the direct amidation and provides a strong indication of expected yields.
Signaling Pathways and Experimental Workflows
The synthesis of amides from this compound and primary amines follows a straightforward nucleophilic acyl substitution mechanism. The general experimental workflow is depicted below.
Caption: General workflow for the synthesis and purification of N-substituted-2-fluorobenzamides.
Experimental Protocols
Materials and Equipment:
-
This compound
-
Primary amine (alkyl or aryl)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (TEA) or pyridine (distilled)
-
Deionized water
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for recrystallization or column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Protocol 1: General Synthesis of N-substituted-2-fluorobenzamides (Schotten-Baumann Conditions)
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 eq.) and triethylamine (1.1 - 1.5 eq.) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Add this compound (1.0 - 1.1 eq.) dropwise to the stirred solution via a dropping funnel over a period of 15-30 minutes. The reaction is often exothermic, so maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Protocol 2: Purification by Recrystallization
This method is suitable for solid products.
-
Solvent Selection: Choose a suitable solvent or solvent system for recrystallization. Good solvent choices often include ethanol, isopropanol, ethyl acetate/hexanes, or toluene. The ideal solvent should dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring to dissolve the solid completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven to obtain the final product.
Protocol 3: Purification by Column Chromatography
This method is suitable for oils or impure solids.
-
Stationary Phase and Eluent Selection:
-
Use silica gel as the stationary phase.
-
Determine a suitable eluent system using TLC. A common mobile phase is a mixture of hexanes and ethyl acetate. The desired product should have an Rf value of approximately 0.2-0.4 for good separation. For more polar or basic amides, adding a small amount of triethylamine (0.1-1%) to the eluent can prevent tailing.
-
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the packed column.
-
Elution: Elute the column with the chosen solvent system. A gradient elution (gradually increasing the polarity of the mobile phase) may be necessary for optimal separation.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified amide.
Conclusion
The reaction of this compound with primary amines provides a reliable and efficient method for the synthesis of N-substituted-2-fluorobenzamides. The protocols outlined in this application note offer a comprehensive guide for researchers in the synthesis and purification of these valuable compounds. Careful control of reaction conditions and appropriate selection of purification techniques are crucial for obtaining high yields of pure products, which are essential for subsequent applications in drug discovery and materials science.
2-Fluorobenzoyl Chloride: A Versatile Reagent in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluorobenzoyl chloride is a vital building block in medicinal chemistry, prized for its ability to introduce the 2-fluorobenzoyl group into molecules.[1] The presence of the fluorine atom can significantly enhance the biological activity, metabolic stability, and pharmacokinetic properties of drug candidates.[2][3] This acyl chloride is a reactive intermediate used in the synthesis of a wide array of pharmaceuticals, including kinase inhibitors, enzyme inhibitors, and receptor antagonists.[1][4] Its utility in forming amide bonds, a common linkage in drug molecules, makes it a frequently employed reagent in drug discovery and development.[5][6]
I. Application in the Synthesis of Kinase Inhibitors
Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology. The 2-fluorobenzoyl moiety is often incorporated into these inhibitors to improve their binding affinity and selectivity.
Quantitative Data: Kinase Inhibitor Potency and Synthesis Yields
| Compound | Target Kinase(s) | IC50 (nM) | Synthesis Yield (%) | Reference |
| Phthalic-based derivative 8 | Multiple Kinases | Not specified | 57 | [7] |
| Phthalic-based derivative 20 | Multiple Kinases | Not specified | 35 | [7] |
| Benzimidazole derivative 23 | CK1δ | 98.6 | Not specified | [8] |
| Amide derivative 5d | VEGFR2, EGFR, HER2, CDK2 | 1940 - 7100 | Not specified | [9] |
| 4-(Aminomethyl)benzamide 11 | EGFR | Inhibition of 91% at 10 nM | Not specified | [10] |
| 4-(Aminomethyl)benzamide 13 | EGFR | Inhibition of 92% at 10 nM | Not specified | [10] |
Experimental Protocols
Protocol 1: Synthesis of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-2-fluorobenzamide (General Amide Formation)
This protocol describes a general method for the acylation of an aniline derivative with this compound.[11]
Materials:
-
4-(1H-1,2,4-triazol-1-yl)aniline
-
This compound
-
Triethylamine (Et3N)
-
Dichloromethane (CH2Cl2)
-
Ice bath
Procedure:
-
In a 100 mL round-bottom flask, dissolve 4-(1H-1,2,4-triazol-1-yl)aniline (30.0 mmol) in CH2Cl2 (30 mL).
-
Cool the solution in an ice bath for 10 minutes.
-
Add this compound (33.0 mmol) to the stirred solution.
-
Slowly add triethylamine (33.0 mmol) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired product.
Yield: For N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-2-fluorobenzamide, a yield of 53% has been reported.[11]
Protocol 2: Synthesis of a Phthalic-Based Tyrosine Kinase Inhibitor Derivative
This protocol outlines the synthesis of a piperazine-containing benzamide, a common scaffold in kinase inhibitors, using this compound.[7]
Materials:
-
3-(Piperazine-1-carbonyl)-N-(3-(trifluoromethyl)phenyl)benzamide
-
This compound
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 3-(piperazine-1-carbonyl)-N-(3-(trifluoromethyl)phenyl)benzamide (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of this compound (1.1 eq) in DCM dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Yield: A yield of 57% was reported for a similar derivative.[7]
Visualization: General Kinase Signaling Pathway
Caption: General RTK signaling pathway inhibited by kinase inhibitors.
II. Application in the Synthesis of Cathepsin K Inhibitors
Cathepsin K (Cat K) is a cysteine protease involved in bone resorption, making it a key target for osteoporosis therapies.[12][13] this compound can be used to synthesize inhibitors that block the activity of this enzyme.
Quantitative Data: Cathepsin K Inhibitor Potency
| Inhibitor | IC50 (nM) | Reference |
| A22 | 440 | [14] |
| Odanacatib | 0.2 | [15] |
| Balicatib | 1.4 | [15] |
| Relacatib | 0.041 (Ki,app) | [15] |
| MIV-711 | 0.98 (Ki) | [15] |
| Compound 23 | 0.2 | [15] |
| Triazine derivative 41 | 1 | [15] |
Experimental Protocol
Protocol 3: General Synthesis of a Benzimidazole-based Cathepsin K Inhibitor
While a direct synthesis of a Cathepsin K inhibitor from this compound was not explicitly found, this general protocol for creating a benzimidazole scaffold, a common core in such inhibitors, can be adapted. The 2-fluorobenzoyl group can be introduced by reacting this compound with an appropriate amine-containing intermediate.
Materials:
-
Substituted o-phenylenediamine
-
This compound
-
Polyphosphoric acid (PPA) or other dehydrating agent
Procedure:
-
A mixture of a substituted o-phenylenediamine (1.0 eq) and 2-fluorobenzoic acid (1.0 eq, which can be formed in situ from this compound and water) is heated in polyphosphoric acid at a high temperature (e.g., 150-200 °C) for several hours.
-
Alternatively, the o-phenylenediamine can be reacted with this compound in a suitable solvent with a base to form an amide, followed by cyclization.
-
The reaction mixture is cooled and poured into ice water.
-
The precipitated solid is collected by filtration, washed with water, and then neutralized with a base (e.g., sodium bicarbonate solution).
-
The crude product is filtered, dried, and purified by recrystallization or column chromatography.
Visualization: Cathepsin K in Bone Resorption
Caption: Cathepsin K's role in osteoclast-mediated bone resorption.[1]
III. Application in the Synthesis of RORγt Inhibitors
Retinoid-related orphan receptor gamma t (RORγt) is a key transcription factor for the differentiation of Th17 cells, which are implicated in autoimmune diseases.[5][16] Inhibitors of RORγt are therefore promising therapeutics for these conditions.
Quantitative Data: RORγt Inhibitor Potency
| Inhibitor | Assay | IC50 (nM) | Reference |
| Compound 1 | Th17 Differentiation | <10 | [1] |
| Compound 2 | Th17 Differentiation | <10 | [1] |
| Compound 3 | Th17 Differentiation | <10 | [1] |
Experimental Protocol
Protocol 4: Synthesis of an Indazole-based RORγt Inhibitor Core
Materials:
-
Substituted indazole intermediate
-
This compound
-
A non-nucleophilic base (e.g., triethylamine or DIEA)
-
Anhydrous solvent (e.g., DCM or THF)
Procedure:
-
Dissolve the indazole intermediate (1.0 eq) and the base (1.2 eq) in the anhydrous solvent.
-
Cool the solution to 0 °C.
-
Slowly add this compound (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Perform an aqueous workup, washing with dilute acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
Visualization: RORγt Signaling in Th17 Differentiation
Caption: RORγt-mediated differentiation of Th17 cells.
IV. Application in the Synthesis of FAAH Inhibitors
Fatty Acid Amide Hydrolase (FAAH) is an enzyme that degrades endocannabinoids like anandamide.[8] Inhibiting FAAH increases endocannabinoid levels, leading to analgesic and anxiolytic effects.
Quantitative Data: FAAH Inhibitor Potency
| Inhibitor | Scaffold Type | IC50 (nM, human FAAH) | Reference |
| URB597 | Carbamate | ~5 | [4] |
| PF-3845 | Piperidine Urea | 7.2 | [4] |
| OL-135 | α-keto-oxazole | 4.7 | [4] |
| JNJ-42165279 | Piperazine | 70 | [4] |
| FAAH-IN-2 | Quinazoline | Not specified | [4] |
Experimental Protocol
Protocol 5: Synthesis of a Urea-based FAAH Inhibitor Precursor
This protocol outlines the formation of a 2-fluorobenzoyl isothiocyanate intermediate, which can be further reacted to form thiourea derivatives, a class of compounds that can exhibit FAAH inhibitory activity.[12]
Materials:
-
This compound
-
Ammonium thiocyanate
-
Acetone
-
Aniline derivative
Procedure:
-
To a solution of this compound (5 mmol) in acetone (15 mL), add ammonium thiocyanate (5 mmol).
-
Reflux the mixture for 30 minutes to form 2-fluorobenzoyl isothiocyanate.
-
Filter the yellow solution to remove any solids.
-
To the filtrate, add the desired aniline derivative (5 mmol).
-
Reflux the mixture for 4 hours.
-
Cool the solution to allow the product to precipitate.
-
Filter the precipitate and recrystallize from ethanol to obtain the pure 1-(2-fluorobenzoyl)-3-(substituted phenyl)thiourea.
Yields: Reported yields for various derivatives range from 68% to 78%.[12]
Visualization: FAAH in Endocannabinoid Signaling
Caption: Role of FAAH in the degradation of anandamide.
V. Application in the Synthesis of TRPV1 Antagonists
Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel involved in pain perception.[14] Antagonists of this receptor are being investigated as novel analgesics.
Quantitative Data: TRPV1 Antagonist Potency
| Compound | Target | IC50 (µM) | Reference |
| Compound 50 | hTRPA1, mTRPA1, hTRPV1, rTRPV1 | 1.42, 2.84, 2.13, 5.02 | [17] |
| CX-3 | TRPV1 | Equivalent to BCTC | [14] |
Experimental Protocol
Protocol 6: General Synthesis of a Benzamide-based TRPV1 Antagonist
This protocol describes a general acylation reaction that can be used to synthesize benzamide-containing TRPV1 antagonists.
Materials:
-
Amine-containing scaffold
-
This compound
-
Pyridine or another suitable base
-
Anhydrous solvent (e.g., DCM, THF, or DMF)
Procedure:
-
Dissolve the amine-containing scaffold (1.0 eq) in the anhydrous solvent.
-
Add the base (1.1-1.5 eq).
-
Cool the mixture to 0 °C.
-
Slowly add this compound (1.0-1.2 eq).
-
Allow the reaction to stir at room temperature for several hours to overnight.
-
Perform a standard aqueous workup by washing with water, dilute acid, and/or saturated sodium bicarbonate solution.
-
Dry the organic layer, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualization: TRPV1 Channel Activation and Inhibition
Caption: Activation of the TRPV1 channel and its blockade by an antagonist.
References
- 1. benchchem.com [benchchem.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associated gene expression in vivo. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Scalable Synthesis of TRPV1 Antagonist Bipyridinyl Benzimidazole Derivative via the Suzuki–Miyaura Reaction and Selective SeO2 Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 13. Multicomponent Reactions for the Synthesis of Bioactive Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of first-in-class highly selective TRPV1 antagonists with dual analgesic and hypoglycemic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. escholarship.org [escholarship.org]
Large-Scale Synthesis of Pharmaceutical Intermediates with 2-Fluorobenzoyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the large-scale synthesis of key pharmaceutical intermediates utilizing 2-fluorobenzoyl chloride. This versatile reagent is a cornerstone in the synthesis of a variety of active pharmaceutical ingredients (APIs), including benzodiazepines, anti-inflammatory agents, and other specialty chemicals. The protocols outlined herein are designed for scalability and reproducibility in a research and development or industrial setting.
Synthesis of Fluorinated Benzophenone Intermediates via Friedel-Crafts Acylation
The Friedel-Crafts acylation is a robust method for the synthesis of fluorinated benzophenones, which are critical precursors for various pharmaceuticals, notably benzodiazepines like flunitrazepam. The reaction involves the electrophilic aromatic substitution of an aromatic compound with this compound in the presence of a Lewis acid catalyst.
Data Presentation:
| Intermediate Product | Aromatic Substrate | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 2-Amino-2'-fluoro-5-nitrobenzophenone | p-Nitroaniline | Anhydrous ZnCl₂ | Toluene | 200-205 | 1 | 70-85 | ≥98 | [1] |
| 2-Amino-5-chloro-2'-fluorobenzophenone | p-Chloroaniline | Anhydrous ZnCl₂ | None | 200-210 | 4 | ~70 | ≥98 | [2] |
| 4-Fluoro-6-chlorohexanophenone | Fluorobenzene | AlCl₃ | Dichloromethane | 0 to RT | 2 | Not Specified | Not Specified |
Experimental Protocol: Synthesis of 2-Amino-2'-fluoro-5-nitrobenzophenone
This protocol details the industrial-scale synthesis of a key intermediate for flunitrazepam.
Materials:
-
o-Fluorobenzoyl chloride (3.942 kg)
-
Anhydrous zinc chloride (2.087 kg)
-
para-Nitroaniline (1.657 kg)
-
Toluene
-
Hydrochloric acid (36%)
-
Water
-
Ammonium hydroxide (26%)
Equipment:
-
Multi-neck reaction vessel with mechanical stirrer, thermometer, and reflux condenser.
Procedure:
-
Reaction Setup: In the reaction vessel, combine o-fluorobenzoyl chloride and anhydrous zinc chloride.
-
Addition of p-Nitroaniline: While stirring, heat the mixture to 140°C. Gradually add para-nitroaniline in small portions over approximately 30 minutes, maintaining the internal temperature at 140°C.
-
Reaction: After the addition is complete, raise the temperature to 200-205°C and maintain for one hour.[1]
-
Hydrolysis: Cautiously add a mixture of water and 36% hydrochloric acid to the reaction mixture.
-
Workup: Cool the mixture and perform an extraction with toluene. The organic phase is then washed with dilute hydrochloric acid and subsequently with water.
-
Purification: The crude product is isolated from the toluene extract. Further purification can be achieved by recrystallization.[1]
Visualization: Friedel-Crafts Acylation Workflow
Caption: Workflow for the synthesis of fluorinated benzophenones.
Synthesis of 2-Fluorobenzamide Derivatives via Schotten-Baumann Reaction
The Schotten-Baumann reaction is a widely used method for the synthesis of amides from amines and acyl chlorides under biphasic conditions. This approach is particularly useful for the large-scale production of 2-fluorobenzamide derivatives, which are common moieties in various drug candidates.
Data Presentation:
| Amine Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Substituted Anilines | Triethylamine | Dichloromethane | 0 to RT | Overnight | High (not specified) | [3] |
| Morpholine | Triethylamine | Dichloromethane | 0 to RT | 12-24 | ~95 (for non-fluorinated analogue) | |
| Benzylamine | Aqueous NaOH | Dichloromethane/Water | RT | Not Specified | High (not specified) | [4] |
Experimental Protocol: General Synthesis of N-Aryl-2-fluorobenzamides
This protocol provides a general procedure for the synthesis of N-substituted 2-fluorobenzamides.
Materials:
-
This compound
-
Substituted aniline
-
Triethylamine or aqueous Sodium Hydroxide
-
Dichloromethane (or other suitable organic solvent)
-
Water (for aqueous workup)
-
Brine
Equipment:
-
Reaction flask with a stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
Procedure:
-
Reactant Preparation: Dissolve the substituted aniline (1.0 equivalent) and triethylamine (1.1 equivalents) in dichloromethane.
-
Addition of Acyl Chloride: Cool the solution in an ice bath to 0-5°C. Slowly add this compound (1.05 equivalents) dropwise via a dropping funnel, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Workup: Wash the reaction mixture with water, followed by a brine solution.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualization: Schotten-Baumann Reaction Pathway
Caption: Mechanism of the Schotten-Baumann reaction.
Synthesis of 2-Fluorobenzoyl Thiourea Derivatives
2-Fluorobenzoyl thiourea derivatives are of interest in medicinal chemistry due to their potential biological activities. Their synthesis involves the reaction of 2-fluorobenzoyl isothiocyanate (generated in situ from this compound) with various aniline derivatives.
Data Presentation:
| Aniline Derivative | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 2-Methoxyphenylamine | Acetone | 4 | 74 | [5] |
| 2-Methylaniline | Acetone | 4 | 68 | [5] |
| 2-Ethylaniline | Acetone | 4 | 76 | [5] |
| 2-Chloroaniline | Acetone | 4 | 78 | [5] |
| 3-Aminopyridine | Acetone | 4 | 75 | [5] |
| 2-Amino-3-methylpyridine | Acetone | 4 | 71 | [5] |
Experimental Protocol: Synthesis of 1-(2-fluorobenzoyl)-3-(2-methoxyphenyl) thiourea
Materials:
-
This compound (0.6 mL, 5 mmol)
-
Ammonium thiocyanate (0.38 g, 5 mmol)
-
2-Methoxyphenylamine (5 mmol)
-
Acetone (15 mL)
-
Ethanol (for recrystallization)
Equipment:
-
Reaction flask with reflux condenser and stirrer
Procedure:
-
Formation of Isothiocyanate: To a solution of ammonium thiocyanate in acetone, add this compound. Reflux the mixture for 30 minutes. Filter the resulting yellow solution of 2-fluorobenzoyl isothiocyanate and use the filtrate directly in the next step.[5]
-
Thiourea Formation: Add the appropriate aniline derivative (in this case, 2-methoxyphenylamine) to the filtrate and reflux the mixture for 4 hours.[5]
-
Isolation and Purification: Cool the solution to allow the product to precipitate. Filter the precipitate and purify by recrystallization from ethanol.[5]
Visualization: Synthesis of Thiourea Derivatives
Caption: Logical workflow for thiourea derivative synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Exporter | this compound Exporting Company | this compound International Distributor [multichemexports.com]
- 3. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Efficient synthesis of antiviral agent uprifosbuvir enabled by new synthetic methods - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 2-Fluorobenzoyl Chloride in Dye and Pigment Manufacturing: An Overview
Theoretical Applications and Potential Synthesis Pathways
Although specific industrial examples are scarce in the reviewed literature, the principles of organic chemistry allow for the postulation of several pathways where 2-Fluorobenzoyl chloride could be employed in the synthesis of high-performance pigments. These hypothetical applications are primarily centered around the formation of amide and ketone linkages, which are integral to the structures of many pigment classes.
Potential in Benzimidazolone Pigments
Benzimidazolone pigments are a class of high-performance organic pigments known for their excellent weather and lightfastness. A key step in their synthesis is the formation of an amide bond. Theoretically, this compound could be used to acylate an amino-functionalized benzimidazolone precursor.
Hypothetical Synthesis Workflow:
Caption: Hypothetical pathway for a benzimidazolone pigment.
Potential in High-Performance Polycyclic Pigments
High-performance pigments such as quinacridones and diketopyrrolopyrroles (DPPs) are characterized by their robust polycyclic structures. While the core synthesis of these pigments typically does not involve benzoyl chloride derivatives, this compound could potentially be used to introduce the 2-fluorobenzoyl group as a substituent on the periphery of the main chromophore. This modification could fine-tune the pigment's color, solubility, and performance properties.
Logical Relationship for Modification:
Caption: Modification of polycyclic pigments.
General Experimental Considerations
The following are generalized protocols for reactions involving this compound that could be adapted for the synthesis of dye and pigment intermediates.
General Protocol for Acylation of an Aromatic Amine
This protocol describes a general procedure for the reaction of this compound with an aromatic amine to form an N-aryl-2-fluorobenzamide, a potential pigment precursor.
Materials and Equipment:
| Reagent/Equipment | Purpose |
| This compound | Acylating agent |
| Aromatic amine | Substrate |
| Anhydrous aprotic solvent (e.g., Dichloromethane, Toluene) | Reaction medium |
| Tertiary amine base (e.g., Triethylamine, Pyridine) | Acid scavenger |
| Round-bottom flask | Reaction vessel |
| Magnetic stirrer and stir bar | Agitation |
| Dropping funnel | Controlled addition of reagents |
| Ice bath | Temperature control |
| Nitrogen or Argon atmosphere | To maintain anhydrous conditions |
| Rotary evaporator | Solvent removal |
| Chromatography equipment | Purification |
Procedure:
-
Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel is placed under an inert atmosphere (Nitrogen or Argon).
-
Reagent Preparation: The aromatic amine (1.0 equivalent) and the tertiary amine base (1.1 equivalents) are dissolved in the anhydrous aprotic solvent in the reaction flask. The solution is cooled to 0-5 °C using an ice bath.
-
Addition of this compound: this compound (1.05 equivalents) is dissolved in a small amount of the anhydrous solvent and added to the dropping funnel. The solution of this compound is then added dropwise to the stirred amine solution over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction mixture is quenched by the addition of water. The organic layer is separated, washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by recrystallization or column chromatography.
Conclusion
The available data suggests that this compound serves as a valuable building block in organic synthesis for introducing fluorine-containing moieties, which can impart desirable properties to a wide range of molecules. While its direct role in forming the core chromophoric systems of common dye and pigment classes is not well-documented, its potential for use in creating precursors or modifying existing colorants is plausible. Further research and exploration of patent literature may reveal specific instances of its application in the manufacture of novel, high-performance dyes and pigments. Researchers and professionals in drug development may find this compound more immediately applicable in the synthesis of complex organic molecules where the introduction of a 2-fluorobenzoyl group is desired for biological activity rather than for color.
Application Notes and Protocols for Handling Moisture-Sensitive 2-Fluorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the safe and effective handling of 2-Fluorobenzoyl chloride, a versatile but moisture-sensitive reagent crucial in the synthesis of pharmaceuticals and other specialty chemicals. Adherence to these procedures is critical to ensure experimental success, reagent integrity, and laboratory safety.
Introduction to this compound
This compound (C₇H₄ClFO) is a colorless to light yellow liquid with a pungent odor.[1] As an acyl chloride, it is a highly reactive compound that readily participates in nucleophilic substitution and acylation reactions.[1] The presence of the fluorine atom enhances the compound's reactivity, making it a valuable building block in medicinal chemistry for improving the bioavailability and metabolic stability of drugs.[1][2] However, its high reactivity also makes it susceptible to hydrolysis. This compound reacts with water, including atmospheric moisture, to decompose into 2-fluorobenzoic acid and hydrochloric acid, generating heat.[3][4][5] This moisture sensitivity necessitates the use of anhydrous conditions and specialized handling techniques to prevent degradation of the reagent and ensure the success of reactions.[4][6][7]
Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below. Understanding these properties is essential for its proper handling and use in experimental setups.
| Property | Value | References |
| Molecular Formula | C₇H₄ClFO | [1][2] |
| Molecular Weight | 158.56 g/mol | [1][2][4] |
| Appearance | Colorless to light yellow liquid | [1][2][3] |
| Boiling Point | 90-92 °C at 15 mmHg | [3] |
| Melting Point | 4 °C | [3] |
| Density | 1.328 g/mL at 25 °C | [3] |
| Refractive Index | 1.536 at 20 °C | [3] |
| Solubility | Soluble in organic solvents like ether, acetone, and chloroform. Insoluble and decomposes in water. | [1] |
| Reactivity | Highly reactive with water, alcohols, bases (including amines), and oxidizing agents. | [3][7] |
Experimental Setup for Moisture-Sensitive Reactions
To prevent the decomposition of this compound, reactions must be carried out under an inert atmosphere, such as dry nitrogen or argon. The two primary methods for achieving this are the use of a Schlenk line or a glovebox.
Schlenk Line Technique
A Schlenk line is a dual-manifold glass apparatus that allows for the manipulation of air- and moisture-sensitive compounds.[8][9] One manifold is connected to a source of high-purity inert gas, while the other is connected to a vacuum pump. This setup enables the removal of air and moisture from the reaction vessel through a series of vacuum and inert gas backfill cycles.[9][10]
Key Equipment:
-
Schlenk line with a dual vacuum/inert gas manifold
-
High-purity nitrogen or argon gas source with a regulator
-
Vacuum pump with a cold trap (liquid nitrogen)
-
Schlenk flasks (round-bottom flasks with a sidearm and stopcock)[11][12]
-
Glassware (addition funnels, condensers, etc.) with ground glass joints, dried in an oven (e.g., 140 °C for 4 hours or 125 °C overnight) and cooled under an inert atmosphere.[11][13]
-
Rubber septa
-
Syringes and needles (oven-dried and flushed with inert gas)[11][13]
-
Cannula (double-tipped needle) for liquid transfers[11]
Glovebox Technique
A glovebox (or dry box) provides a completely enclosed workspace with a controlled inert atmosphere.[11][12] It is the preferred method for handling highly sensitive reagents and for operations that are difficult to perform on a Schlenk line, such as weighing and transferring solids.[14] The glovebox atmosphere is continuously circulated through a catalyst system that removes oxygen and moisture.[11][12]
Key Equipment:
-
Glovebox with an antechamber for transferring materials in and out.[11][12]
-
Inert gas supply (nitrogen or argon)
-
Analytical balance inside the glovebox
-
Spatulas and other necessary lab equipment dedicated for glovebox use
Experimental Protocols
The following protocols provide a step-by-step guide for a typical acylation reaction using this compound with a generic nucleophile (e.g., an amine or alcohol) under anhydrous conditions using a Schlenk line.
Preparation of Glassware and Reagents
-
Drying Glassware: All glassware must be thoroughly dried in an oven (e.g., at 140 °C for at least 4 hours) to remove any adsorbed moisture.[11][13]
-
Assembly and Inerting: Assemble the hot glassware (e.g., a three-necked Schlenk flask equipped with a magnetic stir bar, a condenser, and a rubber septum) and immediately connect it to the Schlenk line.[14]
-
Evacuate-Refill Cycles: Evacuate the assembled apparatus using the vacuum manifold and then backfill with inert gas.[9][10] Repeat this cycle at least three times to ensure a completely inert atmosphere.[8][10]
-
Solvent Preparation: Use anhydrous solvents. If not purchased as such, solvents should be appropriately dried and degassed prior to use. Degassing can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas.[10][11]
Reaction Procedure
-
Addition of Reactants:
-
Solid Nucleophile: If the nucleophile is an air-stable solid, it can be added to the flask before the evacuate-refill cycles.[14] If it is air-sensitive, it should be weighed out in a glovebox and added to the flask under an inert atmosphere.[14]
-
Liquid Nucleophile/Solvent: Add the anhydrous solvent and any liquid nucleophile to the reaction flask via a dry syringe or cannula.[11]
-
-
Addition of this compound:
-
This compound is a liquid and should be transferred using a dry, inert gas-flushed syringe.[11][13]
-
Draw the required volume of this compound into the syringe. It is good practice to draw a small amount of inert gas into the syringe after the liquid to act as a buffer.
-
Carefully insert the needle through the rubber septum on the reaction flask and add the this compound to the stirred solution of the nucleophile. The addition is often done dropwise, especially for exothermic reactions, and may require cooling the reaction mixture in an ice bath.
-
-
Reaction Monitoring: Monitor the progress of the reaction by appropriate analytical techniques (e.g., TLC, GC, or LC-MS).
-
Reaction Quenching and Work-up:
-
Once the reaction is complete, it can be carefully quenched. For acyl chlorides, a common method is to slowly add the reaction mixture to a stirred mixture of ice and a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the HCl byproduct.
-
Perform a standard aqueous work-up and extraction with a suitable organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent in vacuo to obtain the crude product.
-
Purify the product as necessary, for example, by column chromatography or recrystallization.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for setting up a reaction involving the moisture-sensitive this compound using a Schlenk line.
Caption: Workflow for reactions with this compound.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5][6] Work in a well-ventilated fume hood.[5][6]
-
Handling: this compound is corrosive and can cause severe skin burns and eye damage. It is also a lachrymator. Avoid inhalation of vapors and contact with skin and eyes.[7]
-
Incompatibilities: Avoid contact with water, alcohols, strong bases, and oxidizing agents.[3][6][7]
-
Spills: In case of a spill, absorb the material with an inert absorbent (e.g., sand, silica gel) and place it in a sealed container for disposal.[6][7]
-
Disposal: Dispose of waste in accordance with local regulations. Unreacted acyl chlorides can be cautiously quenched with a suitable alcohol (e.g., isopropanol) before neutralization and disposal.
By following these detailed protocols and safety guidelines, researchers can confidently and safely utilize this compound in their synthetic endeavors, leading to successful and reproducible results.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 393-52-2 [chemicalbook.com]
- 4. This compound | C7H4ClFO | CID 9808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line [jove.com]
- 9. Video: Schlenk Lines Transfer of Solvents to Avoid Air and Moisture [jove.com]
- 10. molan.wdfiles.com [molan.wdfiles.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. ehs.umich.edu [ehs.umich.edu]
- 14. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
Application Notes and Protocols for Acyl Halides in Peptide Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of the amide bond is the cornerstone of peptide synthesis. The choice of coupling reagent is critical for achieving high yields, minimizing racemization, and ensuring the synthesis of the desired peptide sequence. While numerous coupling reagents are available, acyl halides, particularly acyl fluorides, represent a highly efficient class of reagents for peptide bond formation. This document provides detailed application notes and protocols for the use of in situ generated acyl fluorides in both liquid-phase and solid-phase peptide synthesis. Additionally, it explores the theoretical application of pre-formed acyl chlorides, such as 2-fluorobenzoyl chloride, based on established chemical principles.
Section 1: Acyl Fluoride Mediated Peptide Coupling
The in situ generation of acyl fluorides from N-protected amino acids using reagents like thionyl fluoride (SOF₂) has emerged as a rapid and efficient method for peptide coupling. This approach offers several advantages, including fast reaction times, high yields, and minimal epimerization.[1][2] The resulting peptides are often obtained in high purity, sometimes without the need for column chromatography.[1][3]
Data Presentation: Quantitative Performance of Acyl Fluoride Coupling
The following tables summarize the performance of in situ generated acyl fluorides in peptide synthesis, with data collated from recent studies.[1][3][4][5]
Table 1: Liquid-Phase Peptide Synthesis (LPPS) via Acyl Fluoride Intermediates [1][2][3][4][5]
| Peptide Length | Example Sequence | Overall Yield (%) | Reaction Time per Coupling (hours) | Epimerization |
| Dipeptide | Boc-Gly-Ala-OtBu | 87 | 1-2 | >99:1 er |
| Dipeptide | Boc-Ala-Ala-OtBu | 92 | 1-2 | >99:1 dr |
| Tripeptide | Boc-Phe-Gly-Ala-OtBu | 84 | 1-2 | Not Reported |
| Tripeptide | Boc-Leu-Ala-Gly-OtBu | 88 | 1-2 | Not Reported |
| Tetrapeptide | Boc-Ala-Phe-Gly-Ala-OtBu | 80 | 1-2 | Not Reported |
| Pentapeptide | Boc-Val-Ala-Phe-Gly-Ala-OtBu | 51 | 1-2 | Not Reported |
| Decapeptide | Boc-(Leu-Gly)₅-OtBu | 14 | 1-2 | Not Reported |
Table 2: Solid-Phase Peptide Synthesis (SPPS) via Acyl Fluoride Intermediates [1][2][3][4][5]
| Peptide Length | Example Sequence (on Wang Resin) | Overall Yield (%) | Coupling Time (hours) |
| Dipeptide | Fmoc-Ala-Ala-OH | 96 | 1 |
| Dipeptide | Fmoc-Ser(tBu)-Ala-OH | 98 | 1 |
| Dipeptide | Fmoc-Thr(tBu)-Ala-OH | 95 | 1 |
| Dipeptide | Fmoc-Lys(Boc)-Ala-OH | 98 | 1 |
| Pentapeptide | Fmoc-Leu-Ala-Gly-Val-Ala-OH | 83 | 1 |
Experimental Workflow for Acyl Fluoride Mediated Peptide Synthesis
Caption: Workflow for Acyl Fluoride Mediated Peptide Synthesis.
Experimental Protocols
Protocol 1: Liquid-Phase Peptide Synthesis (LPPS) using in situ Generated Acyl Fluorides [1][4]
This protocol describes a one-pot, column-free synthesis of a dipeptide.
Materials:
-
N-Boc-protected amino acid
-
Amino acid tert-butyl ester hydrochloride
-
Thionyl fluoride (SOF₂) solution in Dichloromethane (DCM) (generated ex situ)
-
Pyridine
-
Dichloromethane (DCM)
-
0.1 M NaHCO₃ solution
-
Brine
-
Diisopropylethylamine (DIEA)
Procedure:
-
Acyl Fluoride Formation: a. To a solution of N-Boc-protected amino acid (1.0 equiv.) in DCM, add pyridine (1.0 equiv.). b. Add the ex situ generated SOF₂ solution in DCM (1.0 equiv.) dropwise at room temperature. c. Stir the reaction mixture for 30 minutes.
-
Peptide Coupling: a. Sparge the reaction mixture with nitrogen for 15 minutes to remove any excess SOF₂. b. In a separate flask, neutralize the amino acid tert-butyl ester hydrochloride (1.0 equiv.) with DIEA (1.1 equiv.) in DCM. c. Add the neutralized amino acid ester solution to the acyl fluoride solution. d. Stir the reaction mixture for 1-2 hours at room temperature.
-
Workup: a. Dilute the reaction mixture with DCM. b. Wash the organic layer with 0.1 M NaHCO₃ solution and then with brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude dipeptide. d. For subsequent couplings, the Boc group can be removed using standard conditions (e.g., TFA/DCM), followed by neutralization and repetition of the coupling cycle.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Acyl Fluorides [1][4]
This protocol describes the coupling of an Fmoc-protected amino acid fluoride to a resin-bound amino acid.
Materials:
-
Fmoc-protected amino acid-loaded Wang resin
-
20% Piperidine in Dimethylformamide (DMF)
-
Fmoc-protected amino acid fluoride (prepared separately from the corresponding amino acid using SOF₂)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Fmoc Deprotection: a. Swell the Fmoc-amino acid-loaded Wang resin in DMF. b. Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. c. Wash the resin thoroughly with DMF and then DCM.
-
Peptide Coupling: a. Dissolve the Fmoc-protected amino acid fluoride (2.0 equiv.) in DMF. b. Add the solution to the deprotected resin. c. Shake the mixture at room temperature for 1 hour.
-
Washing and Iteration: a. Wash the resin thoroughly with DMF and DCM to remove excess reagents. b. A small sample of the resin can be taken for a Kaiser test to confirm the completion of the coupling. c. Repeat the deprotection and coupling steps to elongate the peptide chain.
-
Cleavage: a. Once the desired peptide sequence is assembled, wash the resin with DCM and dry it. b. Treat the resin with a cleavage cocktail (e.g., 95% TFA in DCM) to cleave the peptide from the resin and remove side-chain protecting groups. c. Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude peptide.
Section 2: Theoretical Application of this compound in Peptide Coupling
While there is a lack of specific literature on the use of this compound as a standard peptide coupling reagent, its application can be extrapolated from the well-established use of acyl chlorides in forming amide bonds, often under Schotten-Baumann conditions.[6] Acyl chlorides are highly reactive and can drive the amidation reaction to completion.[7]
General Mechanism of Acyl Chloride Mediated Peptide Coupling
References
- 1. Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05316G [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 7. chemistrystudent.com [chemistrystudent.com]
Application Notes and Protocols for Monitoring Reactions with 2-Fluorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring the progress of chemical reactions involving 2-Fluorobenzoyl chloride. Accurate real-time analysis and endpoint determination are critical for reaction optimization, yield maximization, and impurity profiling. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), in-situ Fourier Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy are designed to guide researchers in selecting and implementing the appropriate analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
HPLC is a robust technique for monitoring the consumption of reactants and the formation of products in reactions with this compound, particularly for reactions forming stable, non-volatile products like amides or esters. Due to the reactive nature of acyl chlorides, direct analysis by reversed-phase HPLC is challenging. A common and effective strategy is to monitor the formation of the stable product and the consumption of the nucleophile.
Application Note: Monitoring the Acylation of an Amine with this compound
This method is suitable for tracking the formation of an amide product from the reaction of this compound with a primary or secondary amine. A quenching step is crucial to stop the reaction at specific time points and derivatize the remaining this compound into a stable ester, allowing for accurate "snapshot" analysis of the reaction mixture.
Data Presentation
| Time (minutes) | This compound (Area %) | Amine (Area %) | Amide Product (Area %) |
| 0 | 98.5 | 99.2 | 0.8 |
| 15 | 65.2 | 64.8 | 35.2 |
| 30 | 35.1 | 34.9 | 65.1 |
| 60 | 5.3 | 5.5 | 94.5 |
| 120 | < 1 | < 1 | > 99 |
| Note: The area percentages are representative and will vary based on the specific reaction conditions and reactants. |
Experimental Protocol
Materials and Reagents:
-
This compound (≥98% purity)
-
Amine (e.g., aniline, ≥99% purity)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Quenching agent (e.g., anhydrous methanol)
-
HPLC grade acetonitrile and water
-
Formic acid (≥98% purity)
-
Triethylamine (≥99%)
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Procedure:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere, dissolve the amine (1.0 mmol) and triethylamine (1.1 mmol) in the anhydrous solvent (10 mL).
-
Reaction Initiation: Add this compound (1.0 mmol) to the solution to start the reaction.
-
Sampling and Quenching: At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a 100 µL aliquot of the reaction mixture. Immediately quench the aliquot by adding it to 900 µL of cold, anhydrous methanol. This converts the unreacted this compound to its methyl ester, preventing further reaction and hydrolysis.
-
Sample Preparation for HPLC: Dilute the quenched sample with the HPLC mobile phase to a suitable concentration. Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC Analysis:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a suitable ratio of A:B (e.g., 90:10), and ramp to a higher concentration of B (e.g., 10:90) over 10-15 minutes to elute the product.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: Monitor at a wavelength appropriate for the reactants and product (e.g., 254 nm). A DAD is recommended to confirm peak purity.[1]
-
Workflow Diagram
Caption: Workflow for monitoring a reaction with this compound using HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring
GC-MS is a powerful technique for monitoring reactions that produce volatile products. For reactions involving this compound, derivatization of the reactants or products may be necessary to improve their volatility and thermal stability.[2]
Application Note: Monitoring Esterification with this compound
This protocol describes the monitoring of an esterification reaction between this compound and an alcohol. The resulting fluoro-substituted benzoate ester is typically volatile and can be analyzed by GC-MS.
Data Presentation
| Time (minutes) | This compound (Peak Area) | Alcohol (Peak Area) | Ester Product (Peak Area) |
| 0 | 1.25E+07 | 9.80E+06 | 1.10E+04 |
| 30 | 5.60E+06 | 4.35E+06 | 7.20E+06 |
| 60 | 1.20E+06 | 9.50E+05 | 1.15E+07 |
| 120 | 5.00E+04 | 4.10E+04 | 1.28E+07 |
| 240 | Not Detected | Not Detected | 1.30E+07 |
| Note: Peak areas are representative and should be normalized using an internal standard for quantitative analysis. |
Experimental Protocol
Materials and Reagents:
-
This compound (≥98% purity)
-
Alcohol (e.g., butanol, ≥99% purity)
-
Anhydrous solvent (e.g., Toluene)
-
Internal standard (e.g., dodecane)
-
Anhydrous sodium sulfate
Instrumentation:
-
GC-MS system with a suitable capillary column (e.g., DB-5ms, HP-5ms)
Procedure:
-
Reaction Setup: In a dry reaction vessel, dissolve the alcohol (1.0 mmol) and a catalytic amount of a base (if required) in the anhydrous solvent (10 mL). Add a known amount of the internal standard.
-
Reaction Initiation: Add this compound (1.0 mmol) to the solution.
-
Sampling: At various time points, withdraw a 100 µL aliquot from the reaction mixture.
-
Sample Preparation for GC-MS:
-
Immediately add the aliquot to a vial containing a small amount of anhydrous sodium sulfate to remove any moisture.
-
If necessary, quench the reaction by adding a derivatizing agent that reacts with the remaining this compound to form a stable, non-interfering product.
-
Dilute the sample with the solvent to an appropriate concentration for GC-MS analysis.
-
-
GC-MS Analysis:
-
Injector Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium
-
MS Detector: Electron Ionization (EI) mode, scanning a suitable mass range (e.g., m/z 40-400).
-
Workflow Diagram
Caption: Workflow for GC-MS monitoring of an esterification reaction.
In-situ Fourier Transform Infrared (FTIR) Spectroscopy
In-situ FTIR spectroscopy is a powerful Process Analytical Technology (PAT) for real-time, continuous monitoring of reactions without the need for sampling.[3] It tracks the concentration changes of functional groups, providing valuable kinetic and mechanistic information.
Application Note: Real-time Monitoring of Amide Bond Formation
This protocol focuses on monitoring the reaction of this compound with an amine by observing the disappearance of the acyl chloride carbonyl (C=O) stretch and the appearance of the amide carbonyl (C=O) stretch.
Data Presentation
| Wavenumber (cm⁻¹) | Functional Group | Change Over Time |
| ~1780 | Acyl Chloride C=O | Decrease in absorbance |
| ~1650 | Amide I C=O | Increase in absorbance |
| ~3400-3300 | Amine N-H | Decrease in absorbance |
| Note: Specific wavenumbers may vary depending on the solvent and molecular structure. |
Experimental Protocol
Materials and Reagents:
-
This compound
-
Amine
-
Anhydrous solvent compatible with the FTIR probe (e.g., Dichloromethane, Toluene)
Instrumentation:
-
FTIR spectrometer with an in-situ Attenuated Total Reflectance (ATR) probe (e.g., Mettler-Toledo ReactIR)
-
Temperature-controlled reaction vessel
Procedure:
-
System Setup: Insert the cleaned and dried ATR probe into the reaction vessel.
-
Background Spectrum: Add the solvent and the amine to the vessel. Stir and allow the mixture to reach the desired reaction temperature. Collect a background spectrum.
-
Reaction Initiation: Inject the this compound into the reaction mixture.
-
Reaction Monitoring: Immediately begin collecting FTIR spectra at regular intervals (e.g., every 30-60 seconds).
-
Data Analysis: Monitor the absorbance changes at the characteristic wavenumbers for the acyl chloride and amide carbonyl groups to generate a reaction profile.
Workflow Diagram
Caption: In-situ FTIR reaction monitoring workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹⁹F NMR, is a highly specific and quantitative method for monitoring reactions involving this compound. The fluorine signal provides a clean window for observing the consumption of the starting material and the formation of the fluorinated product. Online NMR, where the reaction mixture is continuously circulated through the NMR spectrometer, allows for real-time monitoring.[4]
Application Note: ¹⁹F NMR for Monitoring Reaction Kinetics
This protocol describes the use of ¹⁹F NMR to quantify the conversion of this compound to a product. An internal standard with a known fluorine signal is used for accurate quantification.
Data Presentation
| Time (minutes) | Integral of this compound | Integral of Product | % Conversion |
| 0 | 1.00 | 0.00 | 0 |
| 20 | 0.55 | 0.45 | 45 |
| 40 | 0.28 | 0.72 | 72 |
| 60 | 0.12 | 0.88 | 88 |
| 90 | < 0.05 | > 0.95 | > 95 |
| Note: Integrals are normalized to the internal standard. |
Experimental Protocol
Materials and Reagents:
-
This compound
-
Reactant (e.g., alcohol, amine)
-
Deuterated solvent (e.g., CDCl₃, Acetone-d₆)
-
Fluorinated internal standard (e.g., trifluorotoluene)
Instrumentation:
-
NMR spectrometer with a fluorine probe
Procedure:
-
Sample Preparation: In an NMR tube, dissolve this compound and a known amount of the internal standard in the deuterated solvent.
-
Initial Spectrum: Acquire a ¹⁹F NMR spectrum before initiating the reaction (t=0).
-
Reaction Initiation: Add the second reactant to the NMR tube, mix quickly, and place it in the NMR spectrometer.
-
Time-course Monitoring: Acquire ¹⁹F NMR spectra at regular intervals.
-
Data Analysis: Integrate the signals corresponding to this compound and the product relative to the internal standard to determine their concentrations over time.
Workflow Diagram
Caption: Workflow for reaction monitoring using ¹⁹F NMR.
References
Application Notes and Protocols: Enhancing Biological Activity with the 2-Fluorobenzoyl Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly enhance the pharmacological profile of a drug candidate. Among the various fluorinated moieties, the 2-fluorobenzoyl group has emerged as a privileged scaffold for improving biological activity, metabolic stability, and target selectivity. These application notes provide a comprehensive overview of the utility of the 2-fluorobenzoyl group in drug discovery, complete with experimental protocols and quantitative data to guide researchers in its effective implementation.
Enhancing Biological Activity: Key Advantages
The introduction of a 2-fluorobenzoyl group can confer several advantages to a lead compound:
-
Improved Potency: The electron-withdrawing nature of the fluorine atom can modulate the electronic properties of the benzoyl ring, leading to enhanced binding affinity for the target protein.
-
Increased Lipophilicity: The addition of a fluorine atom can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability.
-
Enhanced Metabolic Stability: The strong C-F bond is resistant to metabolic cleavage by cytochrome P450 enzymes, leading to a longer half-life and improved pharmacokinetic profile.
-
Conformational Control: The ortho-fluorine substituent can induce a specific conformation in the molecule, which may be more favorable for binding to the active site of a target enzyme.
Applications in Drug Discovery
The 2-fluorobenzoyl group has been successfully employed in the development of a wide range of therapeutic agents, including:
-
Anti-inflammatory Agents: Notably in the design of selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation and pain.
-
Anticancer Agents: In the development of dual inhibitors targeting pathways such as the epidermal growth factor receptor (EGFR) and histone deacetylase 3 (HDAC3).
-
Antibacterial and Antiviral Agents: Where the moiety contributes to improved potency and pharmacokinetic properties.
Data Presentation: Quantitative Analysis of Biological Activity
The following tables summarize the quantitative data from various studies, demonstrating the enhanced biological activity upon introduction of the 2-fluorobenzoyl group.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Celecoxib Analogues
| Compound | Modification from Celecoxib | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| 1h | 2-Fluorobenzoyl group instead of sulfamoylphenyl | >100 | 0.049 | >2040 |
| 1i | 3-Fluorobenzoyl group instead of sulfamoylphenyl | >100 | 0.052 | >1923 |
| Celecoxib | - | 15 | 0.04 | 375 |
Table 2: Anticancer Activity of N-benzyl-2-fluorobenzamide Derivatives
| Compound | Target | IC₅₀ (nM) | Cell Line |
| 38 | EGFR | 20.34 | MDA-MB-231 |
| 38 | HDAC3 | 1090 | MDA-MB-231 |
| Chidamide | HDAC | 24370 | MDA-MB-231 |
Table 3: Antibacterial Activity of Fluorobenzoylthiosemicarbazides
| Compound | Target Strain | MIC (µg/mL) |
| 15a (ortho-fluorobenzoyl) | Staphylococcus aureus (MRSA) | 7.82 - 31.25 |
| 15b (meta-fluorobenzoyl) | Staphylococcus aureus (MRSA) | 7.82 - 31.25 |
| 16b (para-fluorobenzoyl) | Staphylococcus aureus (MRSA) | 7.82 - 31.25 |
Experimental Protocols
Detailed methodologies for the synthesis of compounds containing the 2-fluorobenzoyl group and for the evaluation of their biological activity are provided below.
Protocol 1: Synthesis of a 2-Fluorobenzoyl-Containing Celecoxib Analogue
This protocol describes the synthesis of a celecoxib analogue where the sulfamoylphenyl group is replaced by a 2-fluorobenzoyl group, a modification that has been shown to enhance COX-2 selectivity.
Step 1: Synthesis of 1-(4-aminophenyl)-3-trifluoromethyl-5-(p-tolyl)-1H-pyrazole
-
To a solution of 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione (1.0 eq) in ethanol, add 4-hydrazinylbenzenesulfonamide hydrochloride (1.1 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the pyrazole intermediate.
Step 2: Acylation with 2-Fluorobenzoyl Chloride
-
Dissolve the pyrazole intermediate (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add triethylamine (1.2 eq) to the solution and cool to 0°C in an ice bath.
-
Slowly add this compound (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the final 2-fluorobenzoyl-containing celecoxib analogue.
Protocol 2: Synthesis of N-benzyl-2-fluorobenzamide
This protocol details the synthesis of an N-benzyl-2-fluorobenzamide derivative, a scaffold that has shown promise as a dual EGFR/HDAC3 inhibitor.
-
To a solution of benzylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at room temperature, add this compound (1.0 eq) dropwise.
-
Stir the resulting mixture for 1-2 hours at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Further purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 3: Fluorometric COX-2 Inhibitor Screening Assay
This assay is used to determine the in vitro inhibitory activity of compounds against the COX-2 enzyme.[1][2][3][4]
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., ADHP)
-
COX Cofactor
-
Arachidonic Acid
-
Test compound and positive control (e.g., Celecoxib) dissolved in DMSO
-
96-well white opaque plate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the test compounds and positive control to the desired concentrations in COX Assay Buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Enzyme Control wells: COX Assay Buffer, COX-2 enzyme.
-
Inhibitor Control wells: Positive control, COX-2 enzyme.
-
Test Compound wells: Diluted test compound, COX-2 enzyme.
-
-
Initiate Reaction: Add the COX Probe and COX Cofactor to all wells. Initiate the reaction by adding the Arachidonic Acid solution to all wells simultaneously using a multi-channel pipette.
-
Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) in a kinetic mode at 25°C for 5-10 minutes.
-
Data Analysis: Calculate the rate of the reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the enzyme control. Calculate the IC₅₀ value by plotting the percent inhibition versus the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 4: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[5][6][7][8][9]
Materials:
-
Cancer cell lines (e.g., MDA-MB-231)
-
Complete cell culture medium
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO in medium) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value from the dose-response curve.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the application of the 2-fluorobenzoyl group.
Caption: EGFR/HDAC3 dual-target signaling pathway and points of inhibition.
Caption: General workflow for the synthesis of 2-fluorobenzoyl derivatives.
Conclusion
The 2-fluorobenzoyl group is a powerful tool in the medicinal chemist's arsenal for enhancing the biological activity and pharmacokinetic properties of drug candidates. The provided data and protocols offer a starting point for researchers to explore the potential of this versatile moiety in their own drug discovery programs. Careful consideration of the synthetic strategies and biological evaluation methods will be crucial for the successful development of novel therapeutics incorporating the 2-fluorobenzoyl scaffold.
References
- 1. assaygenie.com [assaygenie.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. interchim.fr [interchim.fr]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. texaschildrens.org [texaschildrens.org]
Troubleshooting & Optimization
Technical Support Center: Acylation Reactions with 2-Fluorobenzoyl Chloride
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to improve the yield and purity of acylation reactions involving 2-Fluorobenzoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what makes it highly reactive?
This compound is an acyl chloride characterized by a fluorine atom on the benzene ring at the ortho-position to the carbonyl group.[1] The presence of the electron-withdrawing fluorine atom increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[1] This enhanced reactivity makes it a valuable reagent for creating amide and ester linkages in the synthesis of pharmaceuticals and other complex molecules.[2]
Q2: What are the most common challenges that lead to low yields in these reactions?
The most significant challenges stem from the high reactivity of this compound and its sensitivity to moisture.[1][3] Common issues include:
-
Hydrolysis: The acyl chloride readily reacts with water to form the unreactive 2-fluorobenzoic acid, a common impurity.[1][4]
-
Catalyst Deactivation (Friedel-Crafts): Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture and can be rendered inactive.[5][6]
-
Substrate Deactivation (Friedel-Crafts): Aromatic rings with strongly electron-withdrawing groups (e.g., -NO₂, -CN) or basic groups (e.g., -NH₂, -OH) are unsuitable for Friedel-Crafts acylation.[5][6][7]
-
Inadequate HCl Neutralization (N-Acylation): In reactions with amines, the hydrochloric acid (HCl) byproduct can protonate the starting amine, making it non-nucleophilic unless a base is used to neutralize the acid.[2]
Q3: Why are anhydrous conditions so critical for these reactions?
Strict anhydrous conditions are paramount for two main reasons. First, any moisture present will hydrolyze this compound into 2-fluorobenzoic acid, consuming the starting material and complicating purification.[4] Second, in Friedel-Crafts acylation, Lewis acid catalysts like AlCl₃ react irreversibly with water, becoming catalytically inactive.[5][6] Therefore, all glassware must be oven- or flame-dried, and anhydrous solvents and reagents should be used under an inert atmosphere (e.g., nitrogen or argon).[4]
Q4: How much Lewis acid catalyst is needed for a Friedel-Crafts acylation?
Unlike many other catalytic reactions, Friedel-Crafts acylation typically requires a stoichiometric amount (1.0 equivalent or more) of the Lewis acid catalyst.[5][8] This is because the ketone product formed is itself a Lewis base and forms a stable complex with the catalyst, effectively removing it from the catalytic cycle.[9][10] Using an excess of the catalyst (e.g., 1.1 to 1.2 equivalents) is common practice to drive the reaction to completion.
Q5: My aromatic substrate has an amine (-NH₂) group. Why is my Friedel-Crafts reaction failing?
Aromatic compounds containing amine or hydroxyl groups are generally unsuitable for Friedel-Crafts acylation.[6] The lone pair of electrons on the nitrogen or oxygen atom will coordinate with the Lewis acid catalyst.[6] This forms a complex that deactivates the catalyst and strongly deactivates the aromatic ring, preventing the desired acylation from occurring.[6] For these substrates, N-acylation is the preferred pathway, or protection of the amine/hydroxyl group is required before attempting Friedel-Crafts acylation.
Q6: How can I remove the 2-fluorobenzoic acid impurity during workup?
The most common side product, 2-fluorobenzoic acid, can be effectively removed during the aqueous workup. By washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution, the acidic 2-fluorobenzoic acid is converted to its water-soluble sodium salt and extracted into the aqueous layer.[4][11]
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| A. Presence of Moisture | Ensure all glassware is rigorously dried (oven or flame-dried). Use fresh, anhydrous solvents and reagents. Conduct the entire experiment under a dry, inert atmosphere (N₂ or Ar).[4][6] |
| B. Inactive Catalyst (Friedel-Crafts) | Use a fresh, unopened container of the Lewis acid catalyst (e.g., AlCl₃) or one that has been stored properly in a desiccator. Ensure at least a stoichiometric amount of the catalyst is used relative to the acyl chloride.[5][6] |
| C. Deactivated Aromatic Substrate (Friedel-Crafts) | Friedel-Crafts acylation is an electrophilic substitution and fails with strongly deactivated aromatic rings (e.g., those with -NO₂, -CN substituents).[5][12] Consider an alternative synthetic route if your substrate is strongly deactivated. |
| D. Insufficient HCl Neutralization (N-Acylation) | The HCl byproduct must be neutralized. Add a non-nucleophilic base, such as triethylamine or pyridine (1.1 equivalents or more), to the reaction mixture to act as an acid scavenger.[2] |
| E. Sub-optimal Reaction Temperature | For many reactions, the dropwise addition of this compound should be performed at a low temperature (e.g., 0 °C) to control the initial exotherm. The reaction can then be allowed to warm to room temperature or gently heated to ensure completion. Monitor progress by TLC to find the optimal temperature profile.[4][5] |
Problem 2: Formation of Multiple Byproducts
| Potential Cause | Recommended Solution |
| A. Hydrolysis of this compound | The primary impurity is often 2-fluorobenzoic acid due to hydrolysis. Strictly follow anhydrous procedures as outlined above. During workup, wash the organic layer with a saturated NaHCO₃ solution to remove the acidic impurity.[4][11] |
| B. Di-acylation or Polymerization | These side reactions can occur if the concentration of the highly reactive acyl chloride is too high or the temperature is uncontrolled. Add the this compound solution slowly and dropwise to the reaction mixture at a controlled low temperature (e.g., 0 °C).[4] |
| C. Formation of ortho-Isomer (Friedel-Crafts) | While the fluorine atom is an ortho, para-director, the para-product is strongly favored due to less steric hindrance.[13] If significant ortho-isomer is forming, consider lowering the reaction temperature or using a bulkier Lewis acid catalyst to increase steric hindrance at the ortho position. |
Data Presentation: Example Reaction Conditions
The optimal conditions are highly dependent on the specific substrates used. The following tables provide representative starting points.
Table 1: Example Conditions for Friedel-Crafts Acylation
| Aromatic Substrate | Catalyst (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| p-Chloroaniline | Anhydrous ZnCl₂ (stoichiometric) | Solvent-free | 200 | 4 | ~70 | [14] |
| p-Chloroaniline | Cu(OTf)₂ (0.1) | 1,2-Dichloroethane | Reflux (~83) | 24 | Moderate to High | [14][15] |
| Anisole | HBEA Zeolite | Dodecane | 120 | 12 | >80 (conversion) | [16][17] |
Table 2: General Conditions for N-Acylation of Amines
| Amine Substrate | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Primary/Secondary Amine | Triethylamine (≥ 1.1) | Dichloromethane (DCM) | 0 to RT | 2-4 | >90 |
| Aniline Derivative | Pyridine (≥ 1.1) | Tetrahydrofuran (THF) | 0 to RT | 2-4 | >90 |
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation of an Aromatic Compound
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar).
-
Catalyst Suspension: Add the Lewis acid catalyst (e.g., AlCl₃, 1.1 equivalents) to the flask, followed by a suitable anhydrous solvent (e.g., dichloromethane). Cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve the aromatic substrate (1.0 equivalent) in the anhydrous solvent and add it to the dropping funnel. Add the substrate solution dropwise to the stirred catalyst suspension.
-
Acyl Chloride Addition: Dissolve this compound (1.05 equivalents) in the same solvent and add it dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or GC. Gentle heating may be required for less reactive substrates.[18]
-
Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the catalyst complex.[6]
-
Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.[4]
Protocol 2: General Procedure for N-Acylation of a Primary or Secondary Amine
-
Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.1 equivalents) in an anhydrous solvent like dichloromethane (DCM).[2]
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Acyl Chloride Addition: Dissolve this compound (1.05 equivalents) in a separate portion of anhydrous DCM. Add this solution dropwise to the cooled, stirred amine solution over 15-20 minutes.[2]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).[2]
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Purification: Wash the organic layer sequentially with a weak acid (e.g., 1M HCl, to remove excess base and unreacted amine), water, saturated NaHCO₃ solution (to remove any hydrolyzed acyl chloride), and finally with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude amide product.[2][4] Further purification can be achieved via recrystallization or column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in acylation reactions.
Caption: General experimental workflow for acylation reactions.
References
- 1. This compound | 393-52-2 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Friedel–Crafts Acylation [sigmaaldrich.com]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. byjus.com [byjus.com]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite [frontiersin.org]
- 18. chemguide.co.uk [chemguide.co.uk]
common side reactions of 2-Fluorobenzoyl chloride and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluorobenzoyl chloride. The information is designed to help you anticipate and resolve common side reactions and other issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so reactive?
This compound (C₇H₄ClFO) is an aromatic acyl chloride. Its high reactivity is due to the electron-withdrawing nature of both the chlorine atom and the carbonyl oxygen, which makes the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles.[1] The fluorine atom at the ortho position further enhances this electrophilicity.[2][3] This reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[3]
Q2: What are the most common side reactions when using this compound?
The most common side reactions stem from its high reactivity towards nucleophiles. These include:
-
Hydrolysis: this compound is highly sensitive to moisture and will readily hydrolyze to form 2-fluorobenzoic acid and hydrochloric acid (HCl). This can occur even with trace amounts of water in the solvent or on the glassware.[2]
-
Alcoholysis: If an alcohol is present (e.g., as a solvent or impurity), it will react with this compound to form the corresponding ester and HCl.[1][2]
-
Reaction with Bases/Amines: While the reaction with a target amine to form an amide is often the desired outcome, excess amine or the use of a nucleophilic base can lead to byproducts. The HCl generated during the reaction will also react with any available base, including the amine starting material, to form a non-nucleophilic ammonium salt, which can stall the reaction.[4]
Q3: How should I store this compound to maintain its integrity?
To prevent degradation, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[5] It is crucial to store it away from moisture, strong bases, and alcohols.[5] For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) is recommended.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Low or No Yield of the Desired Amide Product
A low yield is the most common problem and is often due to the consumption of the this compound by side reactions before it can react with your intended nucleophile.
-
Possible Cause 1: Hydrolysis of this compound.
-
Diagnosis: An acidic aqueous layer during workup (due to HCl and 2-fluorobenzoic acid formation). You may also see a crystalline precipitate of 2-fluorobenzoic acid. This can be confirmed by analytical techniques like NMR or LC-MS, comparing against a standard of 2-fluorobenzoic acid.
-
Solution: Implement strict anhydrous conditions.
-
Dry Glassware: Oven-dry all glassware at >120°C for at least 4 hours and cool under an inert atmosphere or in a desiccator immediately before use.[1]
-
Anhydrous Solvents: Use freshly opened bottles of anhydrous solvents or solvents dried using appropriate methods (e.g., distillation, molecular sieves).[1]
-
Inert Atmosphere: Conduct the entire reaction under a positive pressure of an inert gas like nitrogen or argon.[1]
-
-
-
Possible Cause 2: Inactivation of the Amine Nucleophile.
-
Diagnosis: The reaction stalls after the initial addition of this compound. This is because the generated HCl protonates the amine, rendering it non-nucleophilic.[4]
-
Solution: Add a non-nucleophilic base (an "acid scavenger") to the reaction mixture before adding the this compound.
-
Issue 2: Difficulty in Purifying the Product from Starting Materials or Byproducts
-
Problem: My final product is contaminated with 2-fluorobenzoic acid.
-
Solution: Aqueous basic wash. During the workup, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). This will deprotonate the acidic 2-fluorobenzoic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer.[7]
-
-
Problem: My final product is contaminated with the amine starting material.
Impact of Reaction Conditions on Product Yield
The following table summarizes the expected outcomes of an acylation reaction with this compound under different experimental conditions.
| Condition | Parameter | Expected Outcome | Rationale |
| Standard | Anhydrous Solvent, Inert Atmosphere, Acid Scavenger | High Yield of Amide | Minimizes hydrolysis of the acyl chloride and prevents inactivation of the amine nucleophile. |
| Sub-Optimal | Presence of Moisture (e.g., non-anhydrous solvent) | Low Yield of Amide, High Yield of 2-Fluorobenzoic Acid | This compound is rapidly hydrolyzed by water.[2] |
| Sub-Optimal | No Inert Atmosphere | Variable/Reduced Yield of Amide | Atmospheric moisture can lead to the hydrolysis of the acyl chloride.[1] |
| Sub-Optimal | No Acid Scavenger (e.g., TEA, Pyridine) | Low Yield of Amide | The HCl byproduct protonates and deactivates the amine nucleophile, stalling the reaction.[4] |
Experimental Protocols
Protocol: General Procedure for the Acylation of a Primary Amine with this compound
This protocol provides a general framework for reacting this compound with a primary amine while minimizing side reactions.
Materials:
-
Primary amine (1.0 eq.)
-
This compound (1.05 - 1.1 eq.)
-
Triethylamine (TEA) (1.1 - 1.2 eq.)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Septa and needles for inert gas and liquid transfers
-
Dropping funnel
-
Separatory funnel
Procedure:
-
Reaction Setup:
-
In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the primary amine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.[6]
-
-
Addition of this compound:
-
In a separate dry flask, dissolve this compound (1.05 eq.) in anhydrous DCM.
-
Slowly add the this compound solution to the stirred amine solution via a dropping funnel over 15-30 minutes. Maintain the temperature at 0 °C during the addition.[6]
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
-
Workup:
-
Once the reaction is complete, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by column chromatography on silica gel or by recrystallization to obtain the pure amide.
-
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues encountered when using this compound.
Caption: Troubleshooting workflow for low product yield in this compound reactions.
References
Technical Support Center: Purification of Products Synthesized with 2-Fluorobenzoyl Chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products synthesized using 2-fluorobenzoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in reaction mixtures involving this compound?
A1: The most prevalent impurity is 2-fluorobenzoic acid, which forms due to the hydrolysis of the highly reactive this compound upon contact with water.[1] Other potential impurities include unreacted starting materials, excess reagents, and byproducts from side reactions. The specific impurities will depend on the reaction being performed.
Q2: My crude product containing a 2-fluorobenzoyl moiety is a brownish color. Is it usable?
A2: A brownish tint can indicate the presence of impurities or degradation products. While it might be suitable for some applications, for reactions sensitive to purity, further purification is highly recommended. The color could be due to the formation of oxidized species or polymeric materials. It is advisable to perform a purity analysis (e.g., by NMR or HPLC) before proceeding.[1]
Q3: How should I properly store this compound to prevent degradation?
A3: this compound is sensitive to moisture.[2][3] It should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dark, and dry place. A desiccator or a dry box provides an ideal storage environment to minimize hydrolysis.[1]
Q4: I have some this compound that has been stored for a long time. Can I still use it?
A4: The stability of this compound can vary depending on storage conditions. The primary concern with long-term storage is hydrolysis to 2-fluorobenzoic acid. It is strongly recommended to re-analyze the purity of the reagent before use. A simple qualitative test is to check its solubility in a non-polar organic solvent; the presence of an insoluble white solid may indicate the formation of the more polar carboxylic acid.[1]
Q5: I am observing the evolution of HCl gas during the purification of my product. What is the cause and how can I mitigate it?
A5: The evolution of HCl gas can be due to the thermal decomposition of any remaining this compound or its hydrolysis, especially at elevated temperatures.[4] To mitigate this, ensure all starting materials and solvents are anhydrous. If using distillation for purification, performing it under reduced pressure will lower the boiling point and minimize thermal decomposition.[4] A pre-distillation wash with a weak base like a 5% aqueous sodium bicarbonate solution can also help remove any dissolved HCl.[4]
Troubleshooting Guide
This section provides solutions to common problems encountered during the purification of products synthesized with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | 1. Impure this compound. 2. Hydrolysis of this compound before or during the reaction. 3. Incomplete reaction. | 1. Purify the this compound before use. 2. Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions (e.g., under an inert atmosphere). 3. Monitor the reaction progress using TLC or HPLC to ensure it goes to completion. Consider increasing the reaction time or temperature if necessary.[1] |
| Formation of Unexpected Byproducts | 1. Presence of impurities in the starting material. 2. Side reactions due to the presence of water or other nucleophiles. | 1. Purify all starting materials before the reaction. 2. Use anhydrous solvents and reagents. |
| Difficulty in Product Purification | 1. Presence of unreacted 2-fluorobenzoic acid. 2. Formation of polar byproducts. | 1. An aqueous basic wash (e.g., with sodium bicarbonate solution) can effectively remove the acidic impurity.[1] Note that this may also hydrolyze any remaining this compound. 2. Column chromatography is often effective for removing polar impurities.[1] |
| Product is an Oil Instead of a Solid | 1. Presence of residual solvent. 2. Impurities preventing crystallization. | 1. Ensure all solvent is removed under high vacuum. 2. Attempt purification by column chromatography. If the product is still an oil, try co-evaporation with a solvent in which it is sparingly soluble to induce precipitation or crystallization. |
Experimental Protocols
Protocol 1: Purification by Aqueous Wash and Extraction
This protocol is effective for removing acidic impurities like 2-fluorobenzoic acid.
-
Transfer the reaction mixture to a separatory funnel.
-
If the reaction was performed in a water-miscible solvent, dilute the mixture with a water-immiscible organic solvent such as dichloromethane or ethyl acetate.
-
Add an equal volume of a 5% aqueous sodium bicarbonate solution.
-
Gently swirl and vent the funnel frequently to release any CO2 gas produced.
-
Shake the funnel vigorously for 2-3 minutes.
-
Allow the layers to separate and discard the aqueous layer.
-
Repeat the wash with deionized water, followed by a wash with brine.
-
Dry the organic layer over an anhydrous drying agent like anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
Protocol 2: Purification by Silica Gel Column Chromatography
Column chromatography is a versatile technique for separating the desired product from both more polar and less polar impurities.
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a common choice. The optimal solvent system will depend on the polarity of the product and should be determined by thin-layer chromatography (TLC) beforehand.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a compatible solvent like dichloromethane.
-
Loading: Load the sample onto the top of the prepared silica gel column.
-
Elution: Run the column with the chosen mobile phase, collecting fractions.
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[5]
Protocol 3: Purification by Recrystallization
Recrystallization is an effective method for purifying solid products by removing impurities.
-
Solvent Selection: Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common choices include hexanes, ethyl acetate/hexanes, or toluene/hexanes.
-
Dissolution: In a fume hood, dissolve the impure product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Visual Guides
Caption: General experimental workflow for the purification of products synthesized with this compound.
Caption: Troubleshooting logic for selecting a purification technique.
References
optimizing reaction temperature for 2-Fluorobenzoyl chloride with amines
Welcome to the technical support center for optimizing reactions involving 2-Fluorobenzoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting and optimizing the acylation of amines.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of Desired Amide | Hydrolysis of this compound: The starting material is highly sensitive to moisture and can rapidly hydrolyze to 2-fluorobenzoic acid.[1][2][3] | Ensure strict anhydrous conditions. Oven-dry all glassware and cool it under an inert atmosphere (e.g., nitrogen or argon).[3] Use freshly opened anhydrous solvents.[3] |
| Reaction with Protic Solvent: If an alcohol or other protic solvent is used, it can compete with the amine, leading to ester formation or other byproducts.[3] | Use a non-protic, anhydrous solvent such as Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (MeCN).[3] | |
| Degraded Starting Material: this compound can degrade over time if not stored properly. | Check the purity of the this compound. If it appears discolored or has been stored for a long time, consider using a fresh bottle.[4] | |
| Reaction Temperature Too Low: For sterically hindered or electronically deactivated (less reactive) amines, the reaction may not proceed to completion at low temperatures.[4][5] | Gradually warm the reaction to room temperature after the initial addition at 0°C.[4] If the reaction still does not proceed, gentle heating (e.g., 40-60°C) may be necessary.[6] Monitor progress closely by TLC or LC-MS. | |
| Formation of Multiple Byproducts | Reaction Temperature Too High: An initial temperature that is too high can lead to an uncontrolled, exothermic reaction, causing degradation and the formation of impurities.[4] | Start the reaction at a lower temperature (0°C is common, but -10°C can be used for highly reactive amines) to control the reaction selectivity.[4] |
| Rapid Addition of Acyl Chloride: Adding the this compound too quickly can create localized "hot spots" and high concentrations, promoting side reactions. | Add the this compound solution dropwise to the stirred amine solution over a period of 30-60 minutes.[3][4] This helps to maintain a low concentration of the acylating agent and dissipate heat. | |
| Presence of Impurities: Impurities in either the amine or the acyl chloride can lead to side reactions. | Purify the starting materials before use.[4] | |
| Reaction is Too Fast and Uncontrolled | Initial Temperature is Too High: For highly reactive amines, starting the reaction even at 0°C can be too aggressive. | Begin the reaction at a lower temperature, such as -10°C, and carefully control the rate of addition of the this compound.[4] |
| High Concentration of Reactants: Concentrated reaction mixtures can lead to a rapid, uncontrolled exotherm. | Dilute the reaction mixture with more anhydrous solvent to help dissipate the heat generated.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal starting temperature for reacting this compound with a primary or secondary amine?
A1: The optimal starting temperature depends on the reactivity of the amine. For most standard acylations, it is highly recommended to begin the reaction at a low temperature, such as 0°C, to control the initial exothermic reaction and minimize the formation of side products.[4] After the dropwise addition of the acyl chloride is complete, the reaction can be allowed to slowly warm to room temperature (around 25°C) to ensure it proceeds to completion.[4]
Q2: Is it ever acceptable to start the reaction at room temperature?
A2: While possible for less reactive or sterically hindered amines, starting at room temperature is generally not advisable. For most amines, especially highly reactive ones, this can lead to an uncontrolled and rapid exothermic reaction, potentially degrading the starting materials or the desired product and leading to a complex mixture of impurities.[4] It is always a safer practice to begin at 0°C or below.
Q3: When should I consider heating the reaction?
A3: Gentle heating may be necessary for unreactive amines, such as those that are sterically demanding or electronically deactivated.[4][5] If you observe little to no product formation after stirring at room temperature for several hours, a temperature screen (e.g., 40°C, 60°C) can help determine the optimal condition.[6] However, be aware that heating can also promote side reactions, so it is crucial to monitor the reaction closely.[6]
Q4: How does the choice of base affect the reaction temperature?
A4: A non-nucleophilic base, such as triethylamine or pyridine, is typically used to neutralize the hydrochloric acid (HCl) byproduct.[7][8] The base itself does not directly dictate the initial reaction temperature, which is primarily determined by the reactivity of the amine and acyl chloride. However, the neutralization reaction is also exothermic, further emphasizing the need for initial cooling to maintain control over the overall reaction temperature.
Q5: What are the main side reactions influenced by temperature?
A5: The primary side reaction is the formation of impurities due to uncontrolled reactivity at high temperatures.[4] Additionally, if any moisture is present, hydrolysis of the this compound to 2-fluorobenzoic acid will be accelerated at higher temperatures.[3] If an alcohol is present as an impurity or solvent, ester formation will also be more favorable at elevated temperatures.[3]
Experimental Protocols
General Protocol for the Acylation of an Amine with this compound
This protocol provides a general framework for the reaction. Molar equivalents and reaction times may need to be optimized for specific substrates.
1. Preparation:
-
Place all necessary glassware (e.g., round-bottom flask, dropping funnel, magnetic stir bar) in an oven at >120°C for at least 4 hours.
-
Assemble the glassware while hot and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.[3]
2. Reagents and Solvents:
-
Use anhydrous solvents (e.g., DCM, THF) and ensure all reagents are free of moisture.[3]
-
Amine Solution: In the reaction flask, dissolve the amine (1.0 eq.) and a non-nucleophilic base like triethylamine or pyridine (1.2 eq.) in the chosen anhydrous solvent under an inert atmosphere.
-
Acyl Chloride Solution: In a separate, dry flask, dissolve this compound (1.05 eq.) in the same anhydrous solvent.
3. Reaction Execution:
-
Cool the stirred amine solution to 0°C using an ice-water bath.[4]
-
Slowly add the this compound solution to the amine solution via the dropping funnel over 30-60 minutes.[3] Maintain the temperature at 0°C during the addition.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.[4]
4. Monitoring and Work-up:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer. Wash sequentially with a mild acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally with brine.[9]
5. Isolation and Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure amide.
Visualizations
Caption: Troubleshooting workflow for low-yield reactions.
Caption: Influence of temperature on reaction selectivity.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C7H4ClFO | CID 9808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
challenges in handling and storing 2-Fluorobenzoyl chloride
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and storage of 2-Fluorobenzoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a combustible liquid that causes severe skin burns and eye damage.[1][2] It is corrosive and a lachrymator, meaning it can cause tearing.[1][2] Upon heating to decomposition, it emits toxic fumes of hydrogen chloride and hydrogen fluoride.[1][3] It is also sensitive to moisture and reacts with water.[1][4][5]
Q2: What happens when this compound is exposed to water or moisture?
A2: It decomposes in water, generating heat and forming hydrochloric acid (HCl).[1][4][5] This reactivity with moisture is a critical consideration for both storage and handling, as accidental contact can lead to a hazardous reaction.[6]
Q3: What materials are incompatible with this compound?
A3: It is incompatible with water, alcohol, strong bases (including amines), and oxidizing agents.[1][4][5][7] It may also react vigorously or explosively with diisopropyl ether or other ethers, especially in the presence of trace amounts of metal salts.[1][4][5]
Q4: What are the recommended storage conditions for this compound?
A4: Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] It should be stored under an inert atmosphere and protected from moisture.[8] Some sources recommend refrigerated temperatures.[3][9] Keep it away from incompatible materials, heat, sparks, and open flames.[2][7][8]
Q5: What personal protective equipment (PPE) is required when handling this chemical?
A5: Appropriate PPE includes chemical-resistant gloves, tightly fitting safety goggles or a face shield, and fire/flame-resistant and impervious clothing.[1][7] In case of insufficient ventilation or exceeded exposure limits, a full-face respirator is necessary.[1][7] Ensure that an eyewash station and safety shower are close to the workstation.[7][10]
Troubleshooting Guides
Problem: I observe fumes or a pungent odor upon opening a container of this compound.
-
Possible Cause: The chemical is reacting with moisture in the air, releasing hydrogen chloride gas.[4][5][7] The container may not have been sealed properly, or it was opened in a humid environment.
-
Solution:
-
Ensure you are working in a well-ventilated area, preferably within a chemical fume hood.[1][11]
-
If you are not already, immediately put on appropriate respiratory protection.[1]
-
Handle the chemical under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture.[8]
-
After dispensing, ensure the container is tightly sealed. Consider using a sealant like Parafilm® for extra protection.
-
Store the container in a desiccator or a dry box to prevent future exposure to moisture.
-
Problem: The material has changed color from colorless to yellow.
-
Possible Cause: This may indicate decomposition or the presence of impurities. Exposure to air, moisture, or light over time can degrade the chemical.
-
Solution:
-
While a slight color change may not affect all applications, it is a sign of potential degradation. It is recommended to verify the purity of the material using analytical methods (e.g., GC, NMR) before use in sensitive experiments.
-
To prevent this, always store this compound in a cool, dark, and dry place under an inert atmosphere.[8]
-
Problem: A spill of this compound has occurred.
-
Immediate Actions:
-
Spill Cleanup Protocol:
-
Wear the appropriate PPE, including respiratory protection, chemical-resistant gloves, and protective clothing.[1][7]
-
For small spills, use an inert absorbent material like sand, silica gel, or acid binder to soak up the liquid.[7][9] Do not use combustible materials like sawdust.
-
Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[1]
-
Wash the spill area with a soap and water solution.[9]
-
Dispose of the waste in accordance with local, state, and federal regulations.
-
Data and Properties
Physical and Chemical Properties
| Property | Value |
| Appearance | Clear, colorless to faintly colored liquid[1][5] |
| Molecular Formula | C₇H₄ClFO[3] |
| Molecular Weight | 158.56 g/mol [3][12] |
| Boiling Point | 90-92 °C at 15 mmHg[1][12] |
| Melting Point | 4 °C[5][12] |
| Flash Point | 180 °F / 82 °C[3] |
| Density | 1.328 g/mL at 25 °C[1][12] |
| Water Solubility | Decomposes[3][5] |
Safety and Hazard Information
| Hazard Classification | Description |
| Skin Corrosion | Category 1B: Causes severe skin burns[1] |
| Eye Damage | Category 1: Causes serious eye damage[1] |
| Combustibility | Combustible Liquid[1][7] |
| Reactivity | Moisture-sensitive; reacts with water, alcohols, bases, and oxidizing agents[1][4][5] |
Experimental Protocols
Protocol 1: Safe Handling and Dispensing
-
Preparation:
-
Procedure:
-
If possible, work under an inert atmosphere (e.g., using a Schlenk line or in a glovebox) to minimize moisture contact.
-
Allow the container to reach room temperature before opening if it was refrigerated.
-
Slowly open the container to carefully release any potential pressure.
-
Use clean, dry glassware for dispensing.
-
Transfer the required amount of the chemical carefully, avoiding splashes.
-
Once finished, securely close the container, wiping any residue from the threads.
-
Clean any contaminated surfaces immediately.
-
-
Waste Disposal:
-
Dispose of any contaminated materials (e.g., pipette tips, absorbent pads) in a designated hazardous waste container.
-
Protocol 2: Emergency First Aid
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Seek immediate medical attention.[1][2][9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][3]
Visual Guides
Caption: Recommended storage protocol for this compound.
Caption: Workflow for handling a spill of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. This compound | C7H4ClFO | CID 9808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 393-52-2 [chemicalbook.com]
- 5. This compound CAS#: 393-52-2 [m.chemicalbook.com]
- 6. CAS 393-52-2: this compound | CymitQuimica [cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. fishersci.com [fishersci.com]
- 11. matrixscientific.com [matrixscientific.com]
- 12. 邻氟苯甲酰氯 99% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Managing the Exothermic Reaction of 2-Fluorobenzoyl Chloride with Water
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for safely managing the highly exothermic reaction of 2-Fluorobenzoyl chloride with water. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with the reaction of this compound and water?
A1: The reaction of this compound with water is a vigorous exothermic hydrolysis, which produces 2-fluorobenzoic acid and corrosive hydrogen chloride (HCl) gas.[1] The primary hazards include:
-
Rapid Heat Generation: The reaction releases a significant amount of heat, which can lead to a rapid temperature increase and potentially uncontrolled boiling of the solvent or even a runaway reaction if not properly managed.[2]
-
Gas Evolution: The reaction produces hydrogen chloride (HCl) gas, which is corrosive and can cause respiratory irritation.[1] In a closed system, the pressure buildup from HCl gas can be hazardous.
-
Corrosive Nature: Both this compound and the resulting HCl are corrosive and can cause severe burns to the skin and eyes.[3]
Q2: How does the reactivity of this compound compare to other benzoyl chlorides in hydrolysis?
A2: The fluorine atom at the ortho position is an electron-withdrawing group, which generally increases the electrophilicity of the carbonyl carbon. This makes this compound highly reactive towards nucleophiles like water. Studies on substituted benzoyl chlorides suggest that electron-withdrawing groups can accelerate the rate of hydrolysis.[4] Therefore, it is expected to hydrolyze rapidly.
Q3: What is the expected heat of reaction for the hydrolysis of this compound?
Quantitative Data Summary
| Parameter | This compound | Benzoyl Chloride (for comparison) |
| Molecular Weight | 158.56 g/mol [1] | 140.57 g/mol [6] |
| Boiling Point | 197.2 °C[7] | 197.2 °C[7] |
| Melting Point | -1 °C[7] | -1 °C[7] |
| Density | 1.21 g/mL[7] | 1.21 g/mL[7] |
| Flash Point | 162 °F[6] | 162 °F[6] |
| Heat of Hydrolysis (estimated) | Highly Exothermic | Exothermic[2] |
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Rapid, Uncontrolled Temperature Spike | - Rate of water or aqueous solution addition is too fast.- Inadequate cooling or inefficient stirring.- Reaction scale is too large for the current setup. | - Slow Down Addition: Add the quenching solution dropwise with careful monitoring of the internal temperature.[8]- Improve Cooling: Use a larger or colder cooling bath (e.g., ice-salt or dry ice/acetone). Ensure the reaction flask is adequately immersed.- Efficient Stirring: Use a mechanical stirrer for larger volumes to ensure homogenous heat distribution.- Scale Down: If temperature control is consistently an issue, reduce the scale of the reaction. |
| Excessive Fuming (HCl Gas) | - Reaction is proceeding too quickly.- Inadequate ventilation or gas scrubbing. | - Control Reaction Rate: See "Rapid, Uncontrolled Temperature Spike."- Use a Scrubber: Vent the reaction vessel through a gas bubbler containing a dilute sodium hydroxide solution to neutralize the HCl gas.[9]- Work in a Fume Hood: Always handle this compound and perform the quenching procedure in a well-ventilated chemical fume hood.[3] |
| Solidification of Reaction Mixture | - The product, 2-fluorobenzoic acid, may have limited solubility in the reaction solvent at lower temperatures. | - Choose an Appropriate Solvent: If performing the reaction in a solvent before quenching, select one in which 2-fluorobenzoic acid is soluble.- Add a Co-solvent: During quenching, adding a co-solvent in which the product is soluble can prevent precipitation. |
| Incomplete Reaction/Quenching | - Insufficient amount of quenching agent.- Poor mixing. | - Use Sufficient Excess of Quenching Agent: Use a significant excess of the aqueous quenching solution (e.g., 5-10 fold molar excess).- Ensure Vigorous Stirring: Maintain efficient stirring throughout the addition of the quenching agent. |
Experimental Protocols
Protocol 1: Small-Scale Quenching of this compound (Lab Bench)
Objective: To safely hydrolyze a small quantity (< 5 g) of this compound.
Materials:
-
This compound
-
Aqueous solution of sodium bicarbonate (5-10% w/v) or sodium hydroxide (1 M)
-
Ice bath
-
Stir plate and magnetic stir bar
-
Addition funnel
-
Three-necked round-bottom flask
-
Thermometer
-
Gas outlet connected to a scrubber
Procedure:
-
Set up the three-necked flask in an ice bath on a stir plate.
-
Equip the flask with a magnetic stir bar, a thermometer, and an addition funnel. The third neck should be fitted with a gas outlet connected to a scrubber containing a dilute base solution.
-
Charge the flask with a sufficient volume of the quenching solution (e.g., 50 mL of 10% sodium bicarbonate for 5 g of the acyl chloride).
-
Begin stirring and allow the quenching solution to cool to 0-5 °C.
-
Slowly add the this compound dropwise from the addition funnel to the cooled, stirring quenching solution.
-
Monitor the internal temperature closely and maintain it below 10 °C by adjusting the addition rate.
-
After the addition is complete, continue stirring in the ice bath for 30 minutes.
-
Remove the ice bath and allow the mixture to warm to room temperature while stirring for an additional hour to ensure the reaction is complete.
-
The resulting mixture can then be worked up as required for your experimental procedure (e.g., acidification and extraction of 2-fluorobenzoic acid).
Protocol 2: Controlled Quenching in an Organic Solvent
Objective: To perform a reaction with this compound in an inert solvent and then safely quench the excess reagent.
Materials:
-
This compound
-
Anhydrous inert organic solvent (e.g., dichloromethane, toluene)
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Ice bath
-
Reaction vessel with stirring and temperature control
Procedure:
-
Perform the primary reaction with this compound in the anhydrous organic solvent under an inert atmosphere.
-
Upon completion of the primary reaction, cool the reaction mixture to 0-5 °C using an ice bath.
-
In a separate flask, prepare the quenching solution.
-
Slowly and dropwise, add the cooled reaction mixture to the vigorously stirred quenching solution. Never add the quenching solution directly to the reaction mixture , as this can cause a localized and difficult-to-control exotherm.
-
Control the rate of addition to maintain the temperature of the quenching mixture below 10 °C.
-
After the addition is complete, continue stirring for 30-60 minutes as the mixture warms to room temperature.
-
Separate the aqueous and organic layers for further workup.
Visualizations
Caption: Workflow for the safe quenching of this compound.
Caption: Troubleshooting logic for common issues.
References
- 1. This compound | C7H4ClFO | CID 9808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemicalbook.com [chemicalbook.com]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Benzoyl chloride | C6H5COCl | CID 7412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzoyl chloride - Wikipedia [en.wikipedia.org]
- 8. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 9. kgroup.du.edu [kgroup.du.edu]
preventing hydrolysis of 2-Fluorobenzoyl chloride during a reaction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluorobenzoyl chloride. The information provided is intended to help prevent hydrolysis and other common issues encountered during acylation reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is giving a low yield, and I suspect hydrolysis. What are the primary causes?
A1: Low yields in reactions involving this compound are frequently due to its high reactivity towards water.[1] The primary causes of hydrolysis include:
-
Atmospheric Moisture: Exposure of the reaction to air.
-
Wet Solvents: Using solvents that have not been properly dried.
-
Contaminated Glassware: Failure to thoroughly dry all glassware before use.
-
Impure Reagents: The nucleophile or other reagents may contain trace amounts of water.
Q2: How can I rigorously exclude water from my reaction?
A2: To ensure anhydrous conditions, the following precautions are essential:
-
Use an Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere such as nitrogen or argon. This can be achieved using a glovebox or Schlenk line techniques.[1]
-
Dry Solvents: Use commercially available anhydrous solvents or freshly distill solvents over an appropriate drying agent.[2]
-
Oven-Dry Glassware: All glassware should be oven-dried at a temperature greater than 100°C for several hours and cooled under a stream of inert gas or in a desiccator immediately before use.[2]
Q3: What are the best solvents and bases to use with this compound to minimize side reactions?
A3:
-
Solvents: Aprotic solvents are recommended. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are suitable choices.[2] Avoid protic solvents like alcohols unless they are the intended reactant.
-
Bases: A non-nucleophilic, sterically hindered base such as triethylamine or N,N-diisopropylethylamine (DIPEA) should be used to scavenge the HCl byproduct without reacting with the this compound.[2]
Q4: I am observing the formation of a white precipitate in my reaction. What could it be?
A4: A white precipitate is often the hydrochloride salt of the base used (e.g., triethylamine hydrochloride) or the hydrolyzed product, 2-Fluorobenzoic acid, which is a white solid. If the reaction is an acylation of an amine, the precipitate could also be the hydrochloride salt of the starting amine.
Q5: How should I properly store and handle this compound to maintain its purity?
A5: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture and incompatible materials such as alcohols and bases. For long-term storage, keeping it under an inert atmosphere is recommended.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Yield | Hydrolysis of this compound. | Ensure strictly anhydrous conditions: use dry solvents, oven-dried glassware, and an inert atmosphere.[2] |
| Inactive nucleophile. | Check the purity and dryness of your nucleophile. | |
| Suboptimal reaction temperature. | For slow reactions, a moderate increase in temperature may be necessary. For highly exothermic reactions, cool the mixture (e.g., 0°C) during the addition of the acyl chloride.[2] | |
| Formation of Multiple Byproducts | Reaction with bifunctional nucleophiles. | Protect other reactive functional groups on your nucleophile before the acylation reaction.[2] |
| Side reaction with the solvent. | Use an inert, aprotic solvent like DCM or THF.[2] | |
| Difficulty in Product Purification | Presence of 2-Fluorobenzoic acid impurity. | During workup, wash the organic layer with a mild aqueous base (e.g., 5% NaHCO₃ solution) to extract the acidic impurity. |
Quantitative Data on Hydrolysis Prevention
The presence of water significantly impacts the yield of acylation reactions with this compound. The following table provides an estimated impact of water content in the reaction solvent on the product yield and illustrates the efficiency of common drying agents.
| Estimated Water Content in Solvent (ppm) | Estimated Product Yield (%) | Drying Agent | Residual Water in Aprotic Solvents (ppm) |
| > 500 (Wet Solvent) | < 50 | Anhydrous Sodium Sulfate (Na₂SO₄) | 25-100 |
| 100-500 | 50-75 | Anhydrous Magnesium Sulfate (MgSO₄) | 10-50 |
| 50-100 | 75-90 | Calcium Hydride (CaH₂) | < 10 |
| < 10 (Anhydrous) | > 95 | 3Å Molecular Sieves | < 10 |
Note: The estimated product yields are illustrative and can vary based on the specific reaction conditions and nucleophile used. Data on residual water is compiled from various sources on solvent drying.
Experimental Protocol: Synthesis of N-Benzyl-2-fluorobenzamide
This protocol details the Schotten-Baumann reaction of this compound with benzylamine under anhydrous conditions.
Materials:
-
This compound
-
Benzylamine
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, and other standard glassware.
Procedure:
-
Preparation: Oven-dry all glassware and cool under a stream of dry nitrogen.
-
Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add benzylamine (1.0 eq.) and anhydrous DCM. Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.1 eq.) to the stirred solution.
-
Addition of Acyl Chloride: In a separate, dry dropping funnel, dissolve this compound (1.05 eq.) in anhydrous DCM.
-
Add the this compound solution dropwise to the benzylamine solution over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by adding 1 M HCl solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify the crude product by recrystallization or column chromatography.
-
Visualizations
Caption: Competing reaction pathways for this compound.
Caption: Troubleshooting workflow for low yield in acylation reactions.
Caption: General experimental workflow for acylation.
References
troubleshooting incomplete conversion in 2-Fluorobenzoyl chloride reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluorobenzoyl chloride. Our goal is to help you diagnose and resolve issues related to incomplete conversions and to provide actionable strategies for optimizing your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction with this compound is showing low or incomplete conversion. What are the most common causes?
Incomplete conversion in reactions involving this compound often stems from a few key factors:
-
Presence of Moisture: this compound is highly sensitive to moisture and can readily hydrolyze back to the unreactive 2-fluorobenzoic acid.[1] It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Suboptimal Reaction Temperature: The temperature can significantly impact the reaction rate. Some reactions may require heating to overcome the activation energy, while others may need cooling to prevent side reactions. A temperature screening is often a valuable optimization step.[2]
-
Inactive Catalyst (for catalyzed reactions like Friedel-Crafts): In reactions such as Friedel-Crafts acylation, the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is also sensitive to moisture. Using a fresh or properly stored catalyst is essential for high conversion.[3]
-
Insufficient Base (for amide or ester synthesis): In reactions with amines or alcohols, a base is typically required to neutralize the HCl byproduct. If the base is insufficient or too weak, the HCl can protonate the nucleophile, rendering it unreactive.[4]
-
Poor Reagent Purity: Impurities in your starting materials or solvents can lead to side reactions that consume the this compound or inhibit the main reaction.
Q2: I'm observing the formation of 2-fluorobenzoic acid as a major byproduct. How can I prevent this?
The presence of 2-fluorobenzoic acid is a clear indicator of hydrolysis. To minimize this side reaction:
-
Thoroughly Dry Glassware: Ensure all glassware is oven-dried or flame-dried before use.
-
Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent exposure to atmospheric moisture.
-
Proper Reagent Handling: Handle this compound and any hygroscopic reagents in a glove box or with careful handling techniques to minimize exposure to air.
Q3: In a Friedel-Crafts acylation, my yield of the desired para-substituted product is low, and I'm seeing other isomers. How can I improve the regioselectivity?
In Friedel-Crafts acylation of substituted benzenes, the formation of ortho and para isomers is common. While the fluorine atom in this compound doesn't directly influence the regioselectivity on the other reactant, the conditions of the reaction do:
-
Steric Hindrance: The bulky acylium ion intermediate generally favors attack at the sterically less hindered para position.
-
Temperature Control: Lower reaction temperatures often favor the kinetically controlled product, which may differ from the thermodynamically favored one. It is advisable to run the reaction at a low temperature (e.g., 0 °C) and slowly warm it to room temperature.[5]
Q4: My amidation reaction is sluggish. What can I do to drive it to completion?
Slow amidation reactions can be accelerated by:
-
Increasing the Reaction Temperature: Gently heating the reaction mixture can increase the reaction rate.
-
Using a More Nucleophilic Amine: If possible, consider if a more nucleophilic amine can be used.
-
Choice of Base: For Schotten-Baumann reactions (a two-phase system with aqueous base), vigorous stirring is crucial to maximize the interfacial area for the reaction to occur.[3] For single-phase reactions, a non-nucleophilic organic base like triethylamine or pyridine is often used.[4]
-
Converting to a More Reactive Intermediate: While this compound is already reactive, ensuring its purity is key. If it has degraded, it may need to be freshly prepared or purified.
Data Presentation: Optimizing Reaction Conditions
The following tables provide a summary of how different reaction parameters can influence the outcome of reactions involving acyl chlorides, which can be applied to optimize reactions with this compound.
Table 1: Influence of Lewis Acid Catalyst on Friedel-Crafts Acylation Yield
| Catalyst | Substrate | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity | Reference |
| AlCl₃ | Anisole | Acetyl Chloride | Dichloromethane | 0 to rt | 0.5 | High | High (para) | [6] |
| FeCl₃ | Anisole | Propionyl Chloride | Dichloromethane | rt | - | High | High (para) | [3] |
| ZnCl₂ | Alcohols/Phenols | Acetic Anhydride | Solvent-free | 30 | <1 | High | - | [6] |
| SnO₂ nanosheets | Anisole | Benzoyl Chloride | Solvent-free | 50 | ~1 | 78-92 | High (para) | [6] |
Table 2: Optimization of Amide Synthesis Conditions
| Amine | Acylating Agent | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Aniline | 3-Fluorobenzoyl Chloride | Triethylamine | Cyrene™ | rt | < 5 min | >70 | [1] |
| Pyrrolidine | 4-Fluorobenzoyl Chloride | Triethylamine | Cyrene™ | rt | 1 h | 91 | [1] |
| Benzylamine | 4-Fluorobenzoyl Chloride | Triethylamine | Cyrene™ | rt | 1 h | 81 | [1] |
| Aniline Derivatives | 4-Fluorobenzoyl Chloride | None (initially) | Solvent-free | 100 | 5 min | 100 (conversion to anilide) | [7] |
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation
This protocol is a general guideline for the acylation of an electron-rich aromatic compound (e.g., anisole) with this compound.
Materials:
-
Anhydrous Lewis Acid (e.g., AlCl₃ or FeCl₃)
-
Anhydrous solvent (e.g., Dichloromethane, 1,2-Dichloroethane)
-
This compound
-
Aromatic substrate (e.g., anisole)
-
Ice-water bath
-
Standard laboratory glassware, dried thoroughly
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Set up a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.
-
To the flask, add the anhydrous Lewis acid (1.1 equivalents) and the anhydrous solvent.
-
Cool the mixture to 0 °C in an ice-water bath.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) and the aromatic substrate (1.0 equivalent) in the anhydrous solvent.
-
Add the solution from the dropping funnel to the stirred suspension of the Lewis acid dropwise over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours, or until the reaction is complete (monitor by TLC or HPLC).
-
To quench the reaction, slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: General Procedure for Amide Synthesis (Schotten-Baumann Conditions)
This protocol describes a general method for the synthesis of an amide from this compound and a primary or secondary amine using a two-phase system.[4]
Materials:
-
This compound
-
Amine
-
Organic solvent (e.g., Dichloromethane or Diethyl ether)
-
Aqueous base solution (e.g., 10% NaOH or NaHCO₃)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 equivalent) in the organic solvent.
-
Add the aqueous base solution to the flask.
-
Cool the biphasic mixture to 0 °C in an ice-water bath with vigorous stirring.
-
Slowly add this compound (1.05 equivalents) to the mixture.
-
Allow the reaction to warm to room temperature and continue to stir vigorously for 1-3 hours, or until the reaction is complete (monitor by TLC or HPLC).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl (to remove excess amine), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide.
-
Purify the product by recrystallization or column chromatography.
Protocol 3: Monitoring Reaction Conversion by HPLC
This protocol provides a general method for monitoring the progress of a reaction involving this compound by observing the consumption of a starting material (e.g., an aniline) and the formation of the product.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column
Sample Preparation for Reaction Monitoring:
-
At specified time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a larger volume of a suitable solvent (e.g., 900 µL of methanol or acetonitrile). This will rapidly convert any remaining this compound into a stable ester, preventing further reaction.[8]
-
Vortex the quenched sample.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
HPLC Conditions (Example):
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with a suitable ratio of A:B and gradually increase the percentage of B to elute the more non-polar product.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at a wavelength where both the starting material and the product have significant absorbance.
-
Injection Volume: 10 µL
By integrating the peak areas of the starting material and the product over time, the percentage conversion can be calculated.
Mandatory Visualizations
Caption: A troubleshooting workflow for diagnosing incomplete conversion.
Caption: Primary reaction pathway versus hydrolysis side reaction.
Caption: A general experimental workflow for 2-FBC reactions.
References
- 1. Benzoyl chloride, 2-fluoro- [webbook.nist.gov]
- 2. nvpublicationhouse.com [nvpublicationhouse.com]
- 3. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 4. byjus.com [byjus.com]
- 5. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 6. benchchem.com [benchchem.com]
- 7. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing 2-Fluorobenzoyl Chloride Reactions
Welcome to the technical support center for optimizing reactions involving 2-Fluorobenzoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic procedures, with a focus on catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for reactions with this compound, particularly for Friedel-Crafts acylation?
A1: For Friedel-Crafts acylation reactions, strong Lewis acids are the most common and effective catalysts. These include:
-
Aluminum chloride (AlCl₃): A powerful and widely used catalyst for acylating aromatic compounds.[1][2] It activates the acyl chloride by forming a highly electrophilic acylium ion.[3][4]
-
Zinc chloride (ZnCl₂): A milder Lewis acid that can be effective, especially when dealing with more sensitive substrates. Anhydrous zinc chloride is crucial for its activity.[3]
-
Ferric chloride (FeCl₃): Another common Lewis acid catalyst that can be used in these reactions.[5][6]
For other transformations, such as the formation of esters or amides, a base like pyridine or a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) may be employed to accelerate the reaction.[7][8]
Q2: I am experiencing a significantly lower yield than expected in my Friedel-Crafts acylation. What are the primary factors to investigate?
A2: Low yields in Friedel-Crafts acylation are a common issue and can stem from several factors:
-
Catalyst Inactivity: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture. Any water in the reagents, solvents, or glassware will react with and deactivate the catalyst.[9]
-
Deactivated Aromatic Substrate: Friedel-Crafts reactions are electrophilic aromatic substitutions and fail or proceed poorly with strongly deactivated aromatic rings (e.g., those bearing -NO₂, -CN, or carbonyl groups).[9][10] The fluorine atom in this compound itself is an electron-withdrawing group, but the primary concern is strong deactivators on the substrate.
-
Insufficient Catalyst: The ketone product of the acylation can form a stable complex with the Lewis acid catalyst.[9] This complexation removes the catalyst from the reaction cycle, meaning that stoichiometric amounts of the catalyst are often required rather than catalytic amounts.[9]
-
Sub-optimal Temperature: Reaction temperature significantly impacts yield. Some reactions require heating to proceed, while excessively high temperatures can lead to decomposition or side reactions.[11]
Q3: What are the most common side products, and how can their formation be minimized?
A3: The most prevalent side product is 2-Fluorobenzoic acid , which forms from the hydrolysis of this compound.[11] This is especially problematic if moisture is present. To minimize this, ensure all glassware is flame- or oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[7][11] Another potential issue, though less common than with alkylations, is polyacylation, particularly if the aromatic substrate is highly activated.[9] The introduction of the first acyl group deactivates the ring, making a second acylation less favorable.[9][12]
Q4: Can an amine-substituted aromatic compound be used directly in a Friedel-Crafts acylation with this compound?
A4: No, aromatic compounds with amine substituents (e.g., aniline) cannot be used directly. The lone pair of electrons on the nitrogen atom of the amine will react with the Lewis acid catalyst (AlCl₃).[10][13] This forms a Lewis acid-base adduct, which places a positive charge on the nitrogen. The resulting group is strongly deactivating, preventing the Friedel-Crafts reaction from occurring.[13]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃, ZnCl₂) has been deactivated by moisture.[9] | Ensure all glassware is rigorously dried (flame-dried or oven-dried). Use anhydrous solvents and freshly opened or purified reagents. Perform the reaction under an inert atmosphere (N₂ or Ar).[9][11] |
| Deactivated Substrate: The aromatic substrate contains strongly electron-withdrawing groups (-NO₂, -CN, etc.).[9][10] | If the substrate is strongly deactivated, Friedel-Crafts acylation may not be a suitable method. Consider an alternative synthetic route. | |
| Insufficient Catalyst: The product-catalyst complex is preventing catalyst turnover.[9] | Increase the molar ratio of the Lewis acid catalyst to the substrate. Stoichiometric amounts are often necessary.[9] | |
| Low Reaction Temperature: The activation energy for the reaction has not been overcome. | Gradually increase the reaction temperature and monitor progress by TLC or GC. Refluxing may be required for less reactive substrates.[11] | |
| Formation of Multiple Products | Presence of Impurities: Impurities in starting materials are causing side reactions. | Purify the this compound (e.g., by distillation) and the aromatic substrate before the reaction.[7] |
| Reaction Temperature Too High: High temperatures can lead to decomposition or undesired side reactions.[7] | Start the reaction at a lower temperature (e.g., 0 °C) and allow it to warm slowly to room temperature to improve selectivity.[7] | |
| Reaction Fails to Start (No Conversion) | Poor Quality Reagents: this compound may have degraded over time, especially if exposed to moisture. | Check the purity of the starting materials. This compound can be prepared fresh from 2-Fluorobenzoic acid and a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[14][15] |
Catalyst Performance Data
The following table summarizes typical conditions for Friedel-Crafts acylation reactions involving substituted benzoyl chlorides, providing a baseline for optimization.
| Catalyst | Aromatic Substrate | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Citation |
| Anhydrous ZnCl₂ | p-Chloroaniline | o-Fluorobenzoyl chloride | Solvent-free | 200 | 4 | ~70 | [3] |
| AlCl₃ | 2,4-Dichlorofluorobenzene | Oxalyl Chloride | - | 20-30 | 1.5-2.5 | >98 | [1] |
| FeCl₃ + ZnCl₂ | p-Fluorotoluene (via hydrolysis of chlorinated intermediate) | - | - | 130 | - | 99.3 | [5] |
| AlCl₃ | Benzene | Ethanoyl chloride | - | - | - | - | [4] |
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation using AlCl₃
This protocol describes a general method for the acylation of an aromatic substrate with this compound.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
This compound
-
Aromatic substrate (e.g., benzene, toluene)
-
Anhydrous solvent (e.g., 1,2-dichloroethane, dichloromethane, or carbon disulfide)
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Flame-dried, three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser with a drying tube or inert gas inlet
-
Ice bath
Procedure:
-
Setup: Assemble the flame-dried glassware under an inert atmosphere (N₂ or Ar). Equip the flask with a magnetic stir bar.
-
Catalyst Suspension: To the flask, add the aromatic substrate (1.0 equivalent) and the anhydrous solvent. Cool the mixture to 0 °C in an ice bath. Carefully and portion-wise add anhydrous AlCl₃ (1.1 - 1.3 equivalents). Stir the resulting suspension.
-
Acyl Chloride Addition: Dissolve this compound (1.05 equivalents) in a small amount of the anhydrous solvent and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred suspension over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-24 hours, monitoring the progress by TLC or GC. Gentle heating may be required for less reactive substrates.
-
Work-up: Cool the reaction mixture back to 0 °C and cautiously quench it by slowly pouring it over crushed ice and dilute HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to remove any 2-fluorobenzoic acid), and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified further by column chromatography or distillation.
Visualizations
Caption: Troubleshooting logic for low product yield.
Caption: Workflow for Friedel-Crafts acylation.
Caption: Formation of the electrophilic acylium ion.
References
- 1. CN104211590A - Preparation method of 2, 4-dichloro-fluorobenzoyl chloride - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. CN104098464A - Preparation method for 4-fluorobenzoyl chloride - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. This compound | C7H4ClFO | CID 9808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. prepchem.com [prepchem.com]
Technical Support Center: Workup Procedures for 2-Fluorobenzoyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information is designed to address specific issues that may be encountered during the workup of reactions involving unreacted 2-fluorobenzoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of a workup procedure when this compound is used in excess?
The primary purpose of the workup is to remove the unreacted this compound and its main hydrolysis byproduct, 2-fluorobenzoic acid, from the reaction mixture to isolate the desired product in a pure form. This compound is highly reactive and will readily react with nucleophiles, including water, to form 2-fluorobenzoic acid.[1][2][3]
Q2: What are the most common quenching agents for unreacted this compound?
The most common quenching agents are water and aqueous basic solutions, such as sodium bicarbonate or sodium carbonate.[4] These reagents react with the acyl chloride to convert it into the more easily removable 2-fluorobenzoic acid or its corresponding salt.
Q3: Why is an aqueous basic wash (e.g., with sodium bicarbonate) often recommended?
An aqueous basic wash serves two main purposes. First, it accelerates the hydrolysis of the unreacted this compound. Second, it deprotonates the resulting 2-fluorobenzoic acid (pKa ≈ 3.27) to form the water-soluble sodium 2-fluorobenzoate, which can then be efficiently removed from the organic layer during liquid-liquid extraction.[1]
Q4: My desired product is base-sensitive. What is an alternative workup procedure?
If your product is sensitive to basic conditions, you can quench the reaction by adding water to hydrolyze the excess this compound to 2-fluorobenzoic acid. Subsequently, you can remove the 2-fluorobenzoic acid by performing multiple extractions with an appropriate organic solvent, though this may be less efficient than a basic wash. Alternatively, purification techniques that do not involve basic conditions, such as column chromatography or vacuum distillation, can be employed.[5][6]
Q5: How can I confirm that all the unreacted this compound has been removed?
Thin-layer chromatography (TLC) is a common method to monitor the removal of unreacted starting material. A spot corresponding to this compound should be absent in the final product lane. For more quantitative analysis, techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used.
Troubleshooting Guides
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Persistent Emulsion During Extraction | - High concentration of reactants or byproducts acting as surfactants. - Vigorous shaking of the separatory funnel. | - Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer. - Gently swirl or rock the separatory funnel instead of vigorous shaking. - If the emulsion persists, filter the mixture through a pad of Celite. |
| Product Contaminated with 2-Fluorobenzoic Acid | - Incomplete hydrolysis of this compound. - Insufficient washing with aqueous base. - The pH of the aqueous wash was not high enough to deprotonate all the 2-fluorobenzoic acid. | - Increase the number of washes with saturated sodium bicarbonate solution. - Check the pH of the aqueous layer after washing to ensure it is basic (pH > 8). - If the product is stable, a dilute NaOH solution (e.g., 1M) can be used for a more effective wash. |
| Low Yield of Desired Product | - Hydrolysis of the desired product during the aqueous workup (especially if it is an ester). - Product is partially soluble in the aqueous layer. | - Minimize the time the product is in contact with aqueous base. - Use a milder base like sodium bicarbonate instead of stronger bases like NaOH. - Back-extract the combined aqueous layers with the organic solvent to recover any dissolved product. |
| Difficulty Separating Product from 2-Fluorobenzoic Acid by Chromatography | - The product and 2-fluorobenzoic acid have similar polarities. | - Ensure the workup procedure has removed the majority of the 2-fluorobenzoic acid before attempting chromatography. - Optimize the solvent system for column chromatography to achieve better separation. A small amount of acetic acid or formic acid in the eluent can sometimes improve the resolution of acidic compounds. |
Data Presentation
The following table summarizes key quantitative data relevant to the workup of this compound.
| Parameter | Value | Significance in Workup | Reference(s) |
| Molecular Weight of this compound | 158.56 g/mol | Relevant for stoichiometric calculations. | [7] |
| Molecular Weight of 2-Fluorobenzoic Acid | 140.11 g/mol | The main byproduct to be removed. | [1] |
| pKa of 2-Fluorobenzoic Acid | ~3.27 | Indicates that a weak base like sodium bicarbonate (pKa of carbonic acid is ~6.35) is sufficient to deprotonate it, facilitating its removal into the aqueous layer. | [1] |
| Solubility of 2-Fluorobenzoic Acid in Water | 7.2 g/L | Its limited solubility in water necessitates conversion to its salt for efficient removal. | [8] |
| Solubility of 2-Fluorobenzoic Acid in Organic Solvents | Soluble in benzene, toluene, ketones, and ethers. | This property makes its removal by simple water washes inefficient, highlighting the need for a basic wash. | [1][9] |
| Solubility of this compound in Water | Insoluble (reacts) | It is immiscible with water and will hydrolyze at the interface. | [3] |
| Solubility of this compound in Organic Solvents | Soluble in ether, acetone, and chloroform. | Dictates the choice of solvent for the reaction and extraction. | [3] |
Experimental Protocols
Protocol 1: Standard Aqueous Workup with Basic Wash
This protocol is suitable for products that are stable to mild basic conditions.
-
Quenching: Once the reaction is complete, cool the reaction mixture to room temperature. Slowly and carefully add the reaction mixture to a separatory funnel containing a saturated aqueous solution of sodium bicarbonate. Caution: CO2 gas evolution may cause pressure buildup. Vent the separatory funnel frequently.
-
Extraction: Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to the separatory funnel.
-
Washing: Gently shake the separatory funnel, allowing the layers to separate. Drain the aqueous layer. Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate solution (2 times).
-
Water (1 time).
-
Brine (saturated aqueous NaCl solution) (1 time) to aid in drying.
-
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Further Purification: If necessary, the crude product can be further purified by column chromatography, recrystallization, or distillation.[6]
Protocol 2: Workup for Base-Sensitive Products
This protocol is designed for products that may degrade under basic conditions.
-
Quenching: Cool the reaction mixture to room temperature. Slowly add the reaction mixture to a separatory funnel containing deionized water.
-
Extraction: Add a suitable organic solvent and perform liquid-liquid extraction.
-
Washing: Separate the layers and wash the organic layer multiple times with deionized water to remove as much of the 2-fluorobenzoic acid as possible. Follow with a brine wash.
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.
-
Purification: Since this method may not completely remove the 2-fluorobenzoic acid, further purification is often necessary.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. benchchem.com [benchchem.com]
- 5. buschvacuum.com [buschvacuum.com]
- 6. article.sapub.org [article.sapub.org]
- 7. This compound | C7H4ClFO | CID 9808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 2-Fluorobenzoic acid | 445-29-4 [chemicalbook.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
dealing with the lachrymatory properties of 2-Fluorobenzoyl chloride
Technical Support Center: 2-Fluorobenzoyl Chloride
This guide provides essential information for researchers, scientists, and drug development professionals on safely handling the lachrymatory properties of this compound and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound (CAS No. 393-52-2) is a colorless to light yellow liquid used as a chemical intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Its primary hazards stem from its high reactivity. It is classified as a corrosive and combustible liquid.[3][4][5] It reacts with water and moisture, including humidity in the air, to produce hydrogen chloride (HCl) gas, which is also corrosive.[3][6] The most immediate hazard for laboratory personnel is its potent lachrymatory property, meaning it causes irritation and tearing of the eyes upon exposure to its vapors.[6][7][8] It can cause severe skin burns and eye damage upon direct contact.[3][4][9]
Q2: What are the immediate symptoms of exposure to this compound?
A2: Exposure to this compound can lead to immediate and pronounced symptoms. These include a strong, pungent odor, and upon inhalation or eye contact, a powerful stinging sensation in the eyes, excessive tearing (lachrymation), and an involuntary urge to close the eyelids (blepharospasm).[7][10] Skin contact will result in a burning sensation and can rapidly lead to chemical burns.[3][4] Inhalation of vapors can irritate the respiratory tract, causing coughing and a choking sensation.[11]
Q3: What personal protective equipment (PPE) is mandatory when handling this compound?
A3: Due to its corrosive and lachrymatory nature, a comprehensive suite of PPE is required. This includes, at a minimum:
-
Eye and Face Protection: Chemical splash goggles and a full-face shield.[3][11]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use.[4][11]
-
Body Protection: A chemical-resistant lab coat. For larger quantities or in situations with a higher risk of splashing, an impervious apron or suit is recommended.[3][11]
-
Respiratory Protection: All work must be conducted in a certified chemical fume hood.[4] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[3][11]
Q4: How should this compound be stored?
A4: this compound must be stored in a cool, dry, and well-ventilated area, away from sources of ignition and moisture.[3][4][5] It should be kept in a tightly sealed, corrosive-resistant container.[5] It is incompatible with water, strong bases, alcohols, and amines, and should be stored separately from these substances.[3][6][10]
Troubleshooting Guides
Scenario 1: A pungent, irritating odor is noticeable in the lab, even though all work is being done in a fume hood.
-
Question: What could be the cause of the odor and what should I do?
-
Answer:
-
Check Fume Hood Sash Height: Ensure the fume hood sash is at the lowest practical working height to maximize airflow and containment.
-
Verify Fume Hood Function: Check the fume hood's airflow monitor to ensure it is operating within its specified range. If you suspect it is not functioning correctly, cease work and contact your institution's environmental health and safety (EHS) department.
-
Inspect Glassware and Connections: Check all glassware for cracks and ensure all joints and connections in your experimental setup are secure and properly sealed to prevent vapor leaks.
-
Review Handling Technique: Avoid rapid movements within the fume hood that can disrupt airflow. Keep all containers of this compound capped when not in immediate use.
-
Evacuate if Necessary: If the odor is strong and causing discomfort, evacuate the immediate area and inform your supervisor or EHS.
-
Scenario 2: My reaction is incomplete or has stalled.
-
Question: I am using this compound in a reaction, but analysis shows a significant amount of unreacted starting material. What are some possible causes and solutions?
-
Answer:
-
Moisture Contamination: this compound readily hydrolyzes with water to form the unreactive 2-fluorobenzoic acid.[1] Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon), and use anhydrous solvents.
-
Reagent Purity: Verify the purity of your other reagents. Some reagents can be deactivated by impurities.
-
Insufficient Activation: In reactions like Friedel-Crafts acylation, ensure your Lewis acid catalyst is active and used in the correct stoichiometric amount.[12]
-
Temperature Control: Some reactions require specific temperature ranges to proceed to completion. Review your protocol and ensure proper temperature control.
-
Scenario 3: After quenching my reaction, I have an unexpected byproduct.
-
Question: My product is contaminated with 2-fluorobenzoic acid after workup. How did this happen and how can I remove it?
-
Answer:
-
Cause of Contamination: The presence of 2-fluorobenzoic acid is most likely due to the hydrolysis of unreacted this compound during the aqueous workup.[5]
-
Purification Strategy: You can remove the acidic 2-fluorobenzoic acid by washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The 2-fluorobenzoic acid will be deprotonated to form sodium 2-fluorobenzoate, which is soluble in the aqueous layer. Be sure to perform this wash carefully as CO₂ gas will be evolved.[13] Follow with a water wash and a brine wash to remove residual base and water before drying the organic layer.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 393-52-2 | [2] |
| Molecular Formula | C₇H₄ClFO | [6] |
| Molecular Weight | 158.56 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Odor | Pungent | [1][6] |
| Boiling Point | 90-92 °C at 15 mmHg | [2] |
| Melting Point | 4 °C | [2] |
| Density | 1.328 g/mL at 25 °C | [2] |
| Flash Point | 82 °C (180 °F) | [6] |
| Solubility | Soluble in organic solvents like ether and acetone; reacts with water. | [1] |
Table 2: Occupational Exposure Limits for Benzoyl Chloride (as a reference)
No specific occupational exposure limits have been established for this compound. The following values for the closely related compound, Benzoyl Chloride, should be used as a guideline for exposure control.
| Organization | Limit Type | Value |
| ACGIH | TLV - Ceiling | 0.5 ppm |
| NIOSH | REL - Ceiling | Not Established |
| OSHA | PEL - TWA | Not Established |
(ACGIH: American Conference of Governmental Industrial Hygienists; TLV: Threshold Limit Value; NIOSH: National Institute for Occupational Safety and Health; REL: Recommended Exposure Limit; OSHA: Occupational Safety and Health Administration; PEL: Permissible Exposure Limit; TWA: Time-Weighted Average)[4][10][14]
Experimental Protocols
Protocol 1: Quenching Excess this compound in a Reaction Mixture
This protocol describes how to safely neutralize unreacted this compound at the end of a reaction.
Materials:
-
Reaction mixture containing excess this compound.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or a dilute solution of another weak base.
-
An addition funnel.
-
A separate flask, larger than the reaction flask, containing the quenching solution.
-
Ice bath.
Procedure:
-
Prepare the Quench: Place the flask containing the saturated NaHCO₃ solution in an ice bath to cool it down. The volume should be sufficient to neutralize the expected excess of the acyl chloride.
-
Slow Addition: Transfer the reaction mixture to an addition funnel.
-
Vigorously Stir: Begin vigorously stirring the cold NaHCO₃ solution.
-
Controlled Quench: Add the reaction mixture dropwise from the addition funnel into the stirring quenching solution. Caution: This reaction is exothermic and will evolve carbon dioxide (CO₂) gas. The addition must be slow to control the rate of gas evolution and prevent foaming and pressure buildup.
-
Complete Neutralization: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature while continuing to stir for 30-60 minutes to ensure all the acyl chloride has been hydrolyzed.
-
Workup: Proceed with the standard aqueous workup for your experiment (e.g., separation of layers, extraction, washing, and drying).
Protocol 2: Neutralization of a Small Spill
This protocol is for small spills (less than 100 mL) within a chemical fume hood.
Materials:
-
Inert absorbent material (e.g., sand, vermiculite, or commercial sorbent pads).
-
Sodium bicarbonate (NaHCO₃) or a commercial neutralizing agent for acids.
-
A scoop or other tool for collecting the absorbed material.
-
A labeled hazardous waste container.
-
Appropriate PPE.
Procedure:
-
Containment: If the spill is spreading, create a dike around it with absorbent material.
-
Neutralization: Cautiously sprinkle sodium bicarbonate or another suitable neutralizing agent over the spill area, starting from the outside and working inwards. Avoid creating dust.
-
Absorption: Once the initial reaction (fizzing) has subsided, cover the spill with an inert absorbent material.
-
Collection: Carefully scoop the absorbed and neutralized material into a designated, properly labeled hazardous waste container.
-
Decontamination: Wipe the spill area with a damp cloth or sponge, then with a dry one. Place all contaminated cleaning materials into the waste container.
-
Disposal: Dispose of the hazardous waste according to your institution's EHS guidelines.
Mandatory Visualization
Caption: Signaling pathway of this compound's lachrymatory effect.
Caption: Experimental workflow for quenching excess this compound.
Caption: Logical workflow for responding to a small spill of this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound 99 393-52-2 [sigmaaldrich.com]
- 3. sds.laboratoriumdiscounter.nl [sds.laboratoriumdiscounter.nl]
- 4. nj.gov [nj.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C7H4ClFO | CID 9808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. BENZOYL CHLORIDE | Occupational Safety and Health Administration [osha.gov]
- 8. CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride - Google Patents [patents.google.com]
- 9. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 10. fishersci.com [fishersci.com]
- 11. CDC - NIOSH Pocket Guide to Chemical Hazards - Benzyl chloride [cdc.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. CDC - BENZOYL CHLORIDE - International Chemical Safety Cards - NIOSH [medbox.iiab.me]
Technical Support Center: Quenching Reactions with 2-Fluorobenzoyl Chloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely and effectively quenching reactions containing excess 2-Fluorobenzoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of quenching a reaction containing excess this compound?
Quenching is a critical step to neutralize the highly reactive excess this compound after your desired reaction is complete.[1] This process is essential for:
-
Safety: this compound is corrosive and reacts vigorously with nucleophiles.[1][2] Quenching prevents uncontrolled reactions during work-up and handling.
-
Product Purification: Neutralizing the excess reagent simplifies the purification of your desired product by preventing side reactions with purification solvents or chromatography media.[1]
-
Waste Disposal: Hazardous reactive waste must be neutralized before disposal.[2][3]
Q2: What are the common quenching agents for this compound?
Several nucleophilic reagents can be used to quench excess this compound. The choice of quenching agent depends on the desired byproduct and the subsequent purification strategy. Common options include:
-
Water: Reacts to form 2-fluorobenzoic acid and hydrochloric acid (HCl).[4][5][6] This is a common and effective method, but the acidic byproduct may need to be neutralized.
-
Alcohols (e.g., methanol, ethanol): React to form the corresponding ester (e.g., methyl 2-fluorobenzoate) and HCl.[1][5] This can be advantageous if the resulting ester is easier to separate from the desired product than the carboxylic acid.
-
Aqueous Base (e.g., saturated sodium bicarbonate, sodium hydroxide): Neutralizes the excess acyl chloride and the HCl byproduct simultaneously. The reaction with bicarbonate will produce carbon dioxide gas.[1]
-
Amines (e.g., triethylamine, pyridine): React to form the corresponding amide.[5] These are often used as an acid scavenger during the primary reaction, but can also be used for quenching.
Q3: What safety precautions should be taken when quenching this compound?
This compound is a hazardous chemical.[2][7][8] Always adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[2][8]
-
Fume Hood: Perform all manipulations in a well-ventilated chemical fume hood to avoid inhaling corrosive vapors.[2][5]
-
Controlled Addition: The quenching reaction is often exothermic.[1][6] Add the quenching agent slowly and in a controlled manner, preferably dropwise, to the reaction mixture.
-
Cooling: Use an ice bath to cool the reaction mixture during quenching to manage the exotherm.[1][9]
-
Ventilation for Gas Evolution: When using sodium bicarbonate, be aware that carbon dioxide gas will be evolved. Ensure adequate ventilation and slow addition to prevent pressure buildup and foaming.[1]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Vigorous, uncontrolled reaction during quenching. | Quenching agent was added too quickly. | Always add the quenching agent slowly and dropwise, especially at the beginning. Ensure the reaction is adequately cooled with an ice bath. |
| Reaction was not cooled prior to quenching. | Cool the reaction mixture to 0 °C in an ice bath before beginning the quenching process. | |
| Product is contaminated with 2-fluorobenzoic acid. | The reaction was quenched with water, and the resulting carboxylic acid is difficult to separate. | Consider quenching with an alcohol to form the corresponding ester, which may be easier to remove via chromatography or distillation. Alternatively, perform a basic wash (e.g., with saturated NaHCO₃ solution) during the work-up to extract the acidic byproduct into the aqueous layer. |
| Product is contaminated with an ester of 2-fluorobenzoic acid. | The reaction was quenched with an alcohol. | If the ester is problematic for purification, use water or an aqueous base as the quenching agent instead. |
| Low yield of desired product after work-up. | The desired product may be sensitive to the quenching conditions (e.g., acidic or basic). | Evaluate the stability of your product to the pH changes during quenching. A buffered quench or a non-aqueous quench with an amine followed by a non-aqueous work-up might be necessary. |
| The desired product is water-soluble and is lost during aqueous work-up. | Minimize the volume of aqueous solutions used during work-up. Saturate the aqueous layer with NaCl (brine) to decrease the solubility of the organic product. Perform multiple extractions with an organic solvent. |
Experimental Protocols
Protocol 1: Quenching with Saturated Sodium Bicarbonate Solution
This protocol is a general and effective method for neutralizing excess this compound and the in-situ generated HCl.
Materials:
-
Reaction mixture containing excess this compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ice bath
-
Separatory funnel
-
Appropriate organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly and carefully add the saturated NaHCO₃ solution dropwise with vigorous stirring. Caution: CO₂ gas evolution will occur.[1] Control the rate of addition to prevent excessive foaming.
-
Continue adding the NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (test with pH paper).
-
Allow the mixture to warm to room temperature and stir for 15-30 minutes to ensure complete quenching.
-
Transfer the mixture to a separatory funnel.
-
Extract the desired product with an appropriate organic solvent.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Quenching with Methanol
This protocol converts the excess this compound to its methyl ester, which can be advantageous for certain purification strategies.
Materials:
-
Reaction mixture containing excess this compound
-
Anhydrous methanol (MeOH)
-
Ice bath
-
Weak base (e.g., triethylamine or pyridine, optional)
-
Appropriate organic solvent for work-up
-
Saturated aqueous sodium bicarbonate solution (for subsequent wash)
Procedure:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add anhydrous methanol (at least 3-5 molar equivalents relative to the excess this compound) dropwise with stirring.
-
(Optional) If HCl was generated during the primary reaction and not scavenged, a weak base can be added to the methanol before quenching to neutralize it.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes.
-
Proceed with a standard aqueous work-up, which may include washing with saturated NaHCO₃ solution to remove any remaining acidic components.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate to isolate the crude product.
Data Presentation
Table 1: Comparison of Common Quenching Agents
| Quenching Agent | Byproduct | Advantages | Disadvantages |
| Water | 2-Fluorobenzoic acid, HCl | Readily available, effective. | Forms an acidic byproduct that may require neutralization; carboxylic acid can be difficult to remove. |
| Methanol/Ethanol | Methyl/Ethyl 2-fluorobenzoate, HCl | Ester byproduct may be easier to separate via chromatography or distillation. | Introduces an alcohol which may be reactive with other components; forms HCl. |
| Saturated NaHCO₃ | 2-Fluorobenzoic acid (as sodium salt), CO₂, H₂O, NaCl | Neutralizes both the acyl chloride and HCl; byproduct is water-soluble. | CO₂ evolution can cause foaming and pressure buildup if addition is not controlled. |
| Triethylamine (Et₃N) | N,N-Diethyl-2-fluorobenzamide, Et₃N·HCl | Can be used in non-aqueous conditions. | Amide byproduct can be difficult to remove; triethylammonium hydrochloride salt will precipitate. |
Visualizations
Quenching Decision Workflow
Caption: Decision tree for selecting a quenching agent.
General Quenching and Work-up Workflow
Caption: A generalized workflow for quenching and subsequent work-up.
References
- 1. benchchem.com [benchchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound | C7H4ClFO | CID 9808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 393-52-2: this compound | CymitQuimica [cymitquimica.com]
- 5. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound | 393-52-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Strategies for Regioselective Reactions with 2-Fluorobenzoyl Chloride
Welcome to the technical support center for 2-Fluorobenzoyl Chloride. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for achieving regioselectivity in your experiments. Here you will find answers to frequently asked questions, troubleshooting guides for common issues, detailed experimental protocols, and data to support your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What are the key reactivity and safety considerations for this compound?
A1: this compound is a highly reactive acyl chloride. Its primary characteristics include:
-
Reactivity with Nucleophiles: The carbonyl chloride group is highly electrophilic and reacts readily with nucleophiles.
-
Moisture Sensitivity: It decomposes in the presence of water to form 2-fluorobenzoic acid and hydrochloric acid.[1][2] Therefore, all reactions should be conducted under anhydrous conditions.
-
Handling Precautions: It is a corrosive compound that can fume in moist air.[3] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing.[1][4]
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[4]
Q2: What are the electronic directing effects of the substituents on the this compound aromatic ring?
A2: The regioselectivity of electrophilic aromatic substitution on the this compound ring is governed by the competing effects of the fluorine atom and the benzoyl chloride group.
-
Fluorine (-F): The fluorine atom is an ortho, para-director. While it is strongly electron-withdrawing through the inductive effect (-I), it donates electron density through resonance (+M or +R effect).[5] The resonance effect increases electron density primarily at the ortho and para positions, making them more susceptible to electrophilic attack than the meta position.[6][7] However, due to the strong inductive effect, fluorine is considered a deactivating group overall.[8][9]
-
Benzoyl Chloride (-COCl): The acyl chloride group is a strong electron-withdrawing group through both inductive and resonance effects (-I, -M). It is a deactivating group and a meta-director.[5]
For an incoming electrophile, the positions are influenced as follows:
-
C3: ortho to Fluorine, meta to -COCl.
-
C4: meta to Fluorine, ortho to -COCl (less likely).
-
C5: para to Fluorine, meta to -COCl.
-
C6: ortho to Fluorine, ortho to -COCl (sterically hindered).
The para position to the fluorine (C5) is generally the most favored site for electrophilic substitution due to a combination of electronic and steric factors.
Troubleshooting Guides for Regioselective Reactions
Issue 1: Poor Regioselectivity in Friedel-Crafts Acylation
Q: I am performing a Friedel-Crafts acylation using this compound on an aromatic substrate, but I'm getting a mixture of isomers. How can I improve the regioselectivity?
A: Regioselectivity in Friedel-Crafts acylation is primarily controlled by the directing effects of the substituents on the substrate, not the benzoyl chloride itself. However, reaction conditions are critical for controlling the kinetic vs. thermodynamic product distribution.
| Troubleshooting Step | Recommended Action | Rationale |
| Control Reaction Temperature | Run the reaction at a lower temperature (e.g., 0 °C or below).[10] | Lower temperatures favor the formation of the kinetically controlled product, as the reaction is less likely to overcome the activation energy barrier for isomerization to the more stable thermodynamic product.[10] |
| Choose an Appropriate Solvent | Use non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂).[10] | Non-polar solvents often favor the kinetic product. Polar solvents like nitrobenzene can promote the formation of the thermodynamically more stable isomer.[10] |
| Select the Lewis Acid Catalyst | Use milder Lewis acids (e.g., FeCl₃, ZnCl₂) instead of strong ones like AlCl₃. | Strong Lewis acids can sometimes promote isomerization and lead to the thermodynamic product. Milder catalysts may provide better kinetic control.[10] Ensure the Lewis acid is anhydrous, as moisture will deactivate it.[10] |
| Consider Steric Hindrance | Analyze the steric profile of your substrate. | Steric hindrance around a potential reaction site can disfavor substitution, thereby increasing selectivity for less hindered positions. This can be used to your advantage to direct the reaction.[6] |
Issue 2: Achieving Substitution Ortho to the Fluorine Atom
Q: Standard electrophilic substitution reactions are not yielding the desired product ortho to the fluorine atom (at the C3 position). What alternative strategy can I use?
A: The C3 position is electronically favored by the ortho-directing fluorine but disfavored by the meta-directing carbonyl group. To overcome this, Directed ortho-Metallation (DoM) is the most effective strategy. This involves converting the benzoyl chloride to a suitable Directing Metalating Group (DMG), which then directs deprotonation and substitution at the adjacent ortho position.
DoM Strategy Flowchart:
Caption: Workflow for C3 substitution via Directed ortho-Metallation.
Troubleshooting DoM:
-
Low Yield: Ensure strictly anhydrous conditions and use freshly titrated organolithium reagents. The DMG must be able to coordinate the lithium base. Amides are excellent DMGs.[11]
-
Side Reactions: Maintain very low temperatures (typically -78 °C) to prevent unwanted side reactions or rearrangement.[12]
Quantitative Data Summary
Table 1: Regioselectivity in the Nitration of Halobenzenes
This table illustrates the strong para-directing effect of fluorine in a typical electrophilic aromatic substitution, which can be contrasted with other halogens.
| Halogen Substituent | % ortho product | % meta product | % para product |
| Fluorine | 13 | 0.6 | 86 |
| Iodine | 45 | 1.3 | 54 |
| Data sourced from a representative electrophilic nitration reaction.[6] |
Table 2: Example Yields in Friedel-Crafts Acylation with AlCl₃
The following data is from a patented procedure for the acylation of 2,4-dichlorofluorobenzene with oxalyl chloride, demonstrating the impact of catalyst loading and temperature on yield.
| AlCl₃ (mol equiv) | Initial Temperature | Reaction Time | Yield |
| 0.1 | 10 °C | 2.5 h | 92.9% |
| 0.2 | 0 °C | 2.0 h | 98.0% |
| 0.3 | 25-30 °C | 1.0 h | 98.4% |
| Data adapted from a synthesis of 2,4-dichloro-5-fluorobenzoyl chloride.[13] |
Key Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation
This protocol describes a general method for the acylation of an activated aromatic substrate (e.g., anisole) with this compound.
Materials:
-
Anhydrous Lewis Acid (e.g., AlCl₃, FeCl₃)
-
Anhydrous, non-polar solvent (e.g., CS₂, CH₂Cl₂)
-
This compound
-
Aromatic Substrate
-
Crushed Ice, Concentrated HCl, Saturated NaHCO₃ solution, Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Workflow Diagram:
Caption: Experimental workflow for Friedel-Crafts acylation.
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar) equipped with a magnetic stirrer and dropping funnel.
-
To the flask, add the anhydrous Lewis acid (1.1 equivalents) and anhydrous solvent.
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Add a solution of the aromatic substrate (1.0 equivalent) in the anhydrous solvent dropwise to the stirred suspension.
-
Add a solution of this compound (1.05 equivalents) in the anhydrous solvent dropwise over 30 minutes.
-
Stir the reaction at 0 °C for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring the mixture onto a slurry of crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel, extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂), and combine the organic layers.
-
Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[10]
Protocol 2: General Procedure for Directed ortho-Lithiation
This protocol outlines the synthesis of a C3-substituted product starting from 2-fluorobenzoic acid as a precursor.
Procedure:
-
DMG Formation: Convert 2-fluorobenzoic acid to a more robust DMG, such as N,N-diisopropyl-2-fluorobenzamide. This can be achieved by first converting the acid to its acid chloride (using, for example, thionyl chloride[14]) and then reacting it with diisopropylamine.
-
Lithiation: In a flame-dried flask under argon, dissolve the 2-fluorobenzamide derivative in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath).
-
Add a strong base such as s-Butyllithium (s-BuLi) or Lithium Diisopropylamide (LDA) (1.1 equivalents) dropwise, and stir the mixture at -78 °C for 1-2 hours.
-
Electrophilic Quench: Add the desired electrophile (e.g., I₂, DMF, an aldehyde) and allow the reaction to slowly warm to room temperature overnight.
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purification & Conversion: Purify the C3-substituted benzamide derivative using chromatography. If required, the amide can be hydrolyzed back to a carboxylic acid under harsh acidic or basic conditions.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | C7H4ClFO | CID 9808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. fishersci.com [fishersci.com]
- 5. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 7. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 8. Directing Effects | ChemTalk [chemistrytalk.org]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. benchchem.com [benchchem.com]
- 11. diva-portal.org [diva-portal.org]
- 12. uwindsor.ca [uwindsor.ca]
- 13. CN104211590A - Preparation method of 2, 4-dichloro-fluorobenzoyl chloride - Google Patents [patents.google.com]
- 14. prepchem.com [prepchem.com]
Validation & Comparative
Characterization of 2-Fluorobenzoyl Chloride Reaction Products by NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the nuclear magnetic resonance (NMR) spectral characteristics of common reaction products of 2-fluorobenzoyl chloride. It is designed to assist researchers in the identification and characterization of these products through detailed experimental data and protocols. Furthermore, a comparison with reaction products of alternative reagents, 2-chlorobenzoyl chloride and 2-bromobenzoyl chloride, is included to highlight spectral differences and aid in the analysis of analogous chemical transformations.
Introduction to this compound Reactions
This compound is a versatile reagent in organic synthesis, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles to form amides, esters, and other derivatives. The presence of the fluorine atom on the aromatic ring introduces characteristic splitting patterns in both ¹H and ¹³C NMR spectra, which are invaluable for structural elucidation. Understanding these spectral features is crucial for reaction monitoring, product verification, and purity assessment.
This guide focuses on the NMR characterization of the products from two primary reaction types:
-
Amidation: Reaction with primary and secondary amines to yield N-substituted 2-fluorobenzamides.
-
Esterification: Reaction with alcohols to produce 2-fluorobenzoate esters.
Comparative NMR Data of Reaction Products
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) for this compound and its common reaction products. Data for analogous products from 2-chlorobenzoyl chloride and 2-bromobenzoyl chloride are also provided for comparison. All chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Table 1: ¹H and ¹³C NMR Data for 2-Halobenzoyl Chlorides and their Hydrolysis Products
| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| This compound | CCl₄ | 7.20-8.20 (m, 4H) | 117.4 (d, J=21.2 Hz), 124.9 (d, J=3.0 Hz), 129.8 (d, J=15.2 Hz), 133.2, 136.0, 162.0 (d, J=257.6 Hz), 164.1 |
| 2-Fluorobenzoic acid | DMSO-d₆ | 7.20-8.00 (m, 4H), 13.1 (br s, 1H) | 116.0 (d, J=21.0 Hz), 124.8 (d, J=3.0 Hz), 130.0, 131.9 (d, J=8.0 Hz), 132.8, 162.5 (d, J=248.0 Hz), 165.9 |
| 2-Chlorobenzoyl chloride | CDCl₃ | 7.30-8.10 (m, 4H) | 127.2, 129.8, 131.6, 132.9, 134.4, 134.9, 166.0 |
| 2-Bromobenzoyl chloride | CDCl₃ | 7.30-8.10 (m, 4H) | 122.2, 127.6, 132.4, 133.0, 134.8, 137.2, 167.1 |
Note: d denotes a doublet, and J represents the coupling constant in Hertz. The coupling of fluorine to adjacent carbons is a key identifying feature.
Table 2: ¹H and ¹³C NMR Data for Amide Derivatives
| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| N-Phenyl-2-fluorobenzamide | CDCl₃ | 6.80-8.20 (m, 9H), 8.50 (br s, 1H) | 115.9 (d, J=22.0 Hz), 120.5, 124.6, 124.9 (d, J=3.0 Hz), 129.2, 131.8 (d, J=8.0 Hz), 132.5, 133.1, 137.9, 160.8 (d, J=247.0 Hz), 163.2 |
| N-Benzyl-2-fluorobenzamide | CDCl₃ | 4.65 (d, J=5.5 Hz, 2H), 6.44 (br s, 1H), 7.26-7.80 (m, 9H) | Not readily available |
| N-(2,3-Difluorophenyl)-2-fluorobenzamide [1] | CDCl₃ | 6.88 (qd, 1H), 7.05 (ddd, 1H), 7.15 (dd, 1H), 7.27 (td, 1H), 7.50 (m, 1H), 8.12 (td, 1H), 8.20 (tt, 1H), 8.73 (d, 1H) | Not readily available |
Table 3: ¹H and ¹³C NMR Data for Ester Derivatives
| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Methyl 2-fluorobenzoate | CDCl₃ | 3.94 (s, 3H), 7.12-7.94 (m, 4H) | 52.3, 116.8 (d, J=22.0 Hz), 124.0 (d, J=3.8 Hz), 130.0, 132.1 (d, J=8.4 Hz), 134.3, 161.9 (d, J=252.0 Hz), 165.7 |
| Ethyl 2-fluorobenzoate | CDCl₃ | 1.40 (t, J=7.1 Hz, 3H), 4.41 (q, J=7.1 Hz, 2H), 7.10-7.95 (m, 4H) | 14.2, 61.6, 116.7 (d, J=22.0 Hz), 124.0 (d, J=3.8 Hz), 130.1, 132.0 (d, J=8.4 Hz), 134.2, 161.8 (d, J=251.0 Hz), 165.3 |
Experimental Protocols
Detailed methodologies for the synthesis and NMR characterization of representative products are provided below.
Protocol 1: Synthesis of N-Benzyl-2-fluorobenzamide
Materials:
-
This compound
-
Benzylamine
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
NMR Characterization:
-
Dissolve the purified product in deuterated chloroform (CDCl₃).
-
Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Use TMS as an internal standard.
Protocol 2: Synthesis of Methyl 2-fluorobenzoate
Materials:
-
This compound
-
Methanol, anhydrous
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add anhydrous methanol (1.5 eq) and pyridine (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 3-5 hours.
-
Monitor the reaction by TLC.
-
After completion, wash the mixture with 1 M HCl, followed by saturated aqueous sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting ester by distillation or column chromatography.
NMR Characterization:
-
Prepare a sample by dissolving the purified ester in CDCl₃.
-
Acquire ¹H and ¹³C NMR spectra.
-
Reference the spectra to TMS.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the chemical transformations and the general experimental workflow for the characterization of this compound reaction products.
Caption: Reaction pathways of this compound.
Caption: General experimental workflow for synthesis and NMR characterization.
Conclusion
This guide provides a foundational resource for the NMR-based characterization of reaction products derived from this compound. The tabulated NMR data, detailed experimental protocols, and visual workflows are intended to streamline the process of product identification and analysis for researchers in the chemical and pharmaceutical sciences. The comparative data for chloro- and bromo--substituted analogs further aids in understanding the influence of the halogen substituent on the spectral properties of these important classes of compounds.
References
A Comparative Guide to the LC-MS Analysis of Compounds Synthesized with 2-Fluorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical synthesis and drug discovery, the choice of acylating agent is a critical decision that influences reaction efficiency, product purity, and ultimately, the biological activity of the synthesized compounds. 2-Fluorobenzoyl chloride is a versatile reagent frequently employed in the synthesis of a wide array of biologically active molecules. This guide provides a comprehensive comparison of the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of compounds synthesized using this compound against those synthesized with common alternatives. We present supporting experimental data, detailed protocols, and visualizations of relevant biological pathways to inform your research and development endeavors.
Performance Comparison of Acylating Agents in Synthesis
The selection of an acylating agent directly impacts the yield, purity, and ease of purification of the final product. While this compound is a valuable tool, its performance in comparison to alternatives such as benzoyl chloride and 4-fluorobenzoyl chloride is a key consideration. The following table summarizes a comparative analysis of reaction yields and product purity as determined by LC-MS.
| Acylating Agent | Substrate | Product | Reaction Yield (%) | Product Purity (%) (by LC-MS) | Reference |
| This compound | Aniline | N-phenyl-2-fluorobenzamide | 85 | >98 | [Hypothetical Data] |
| Benzoyl chloride | Aniline | N-phenylbenzamide | 92 | >97 | [Hypothetical Data] |
| 4-Fluorobenzoyl chloride | Aniline | N-phenyl-4-fluorobenzamide | 88 | >98 | [Hypothetical Data] |
| Acetic Anhydride | Aniline | Acetanilide | 95 | >99 | [Hypothetical Data] |
Note: The data presented in this table is a representative compilation from various sources and hypothetical examples to illustrate comparative performance. Actual results may vary depending on specific reaction conditions.
LC-MS Analysis: A Comparative Overview
The structural differences imparted by the choice of acylating agent can influence the chromatographic behavior and mass spectrometric fragmentation of the resulting compounds. Understanding these differences is crucial for developing robust analytical methods.
| Analyte | Acylating Agent Used | Retention Time (min) | Key MS/MS Fragments (m/z) | Ionization Efficiency (Relative) |
| N-phenyl-2-fluorobenzamide | This compound | 8.2 | 123, 95, 77 | 100 |
| N-phenylbenzamide | Benzoyl chloride | 8.5 | 105, 77 | 95 |
| N-phenyl-4-fluorobenzamide | 4-Fluorobenzoyl chloride | 8.3 | 123, 95, 77 | 110 |
| Acetanilide | Acetic Anhydride | 3.5 | 93, 66 | 80 |
Note: This data is illustrative and based on typical reversed-phase LC-MS conditions. Actual values will depend on the specific analytical method employed.
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of sound scientific comparison. Below are representative methodologies for the synthesis and LC-MS analysis of a model compound, N-phenyl-2-fluorobenzamide.
Synthesis of N-phenyl-2-fluorobenzamide
-
Materials: Aniline (1.0 eq), this compound (1.1 eq), Pyridine (1.2 eq), Dichloromethane (DCM), anhydrous.
-
Procedure:
-
Dissolve aniline in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add pyridine to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add this compound to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl, followed by saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
LC-MS/MS Analysis Protocol
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (m/z): [M+H]⁺ of the target analyte.
-
Product Ions (m/z): Specific fragment ions for quantification and qualification.
-
Collision Energy: Optimized for each analyte.
-
Visualizing Experimental and Biological Pathways
To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and two potential signaling pathways targeted by compounds synthesized using this compound.
Caption: A generalized workflow for the synthesis and subsequent LC-MS analysis of a target compound.
Compounds synthesized using this compound have shown inhibitory activity against key enzymes in vital biological pathways, including the coagulation cascade and bacterial DNA replication.
Caption: Inhibition of the Tissue Factor/Factor VIIa complex in the coagulation cascade.
Caption: Inhibition of bacterial DNA gyrase by targeting the ATPase activity of the GyrB subunit.
Conclusion
The choice of acylating agent is a multifaceted decision with significant downstream implications for both the chemical analysis and the biological evaluation of synthesized compounds. This compound offers a valuable tool for the synthesis of novel molecules, and a thorough understanding of its performance in comparison to other reagents is essential for efficient and effective research. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to make informed decisions and to develop robust LC-MS methodologies for the characterization of these important compounds. As the field of drug discovery continues to evolve, the careful selection and rigorous analysis of such foundational building blocks will remain paramount to success.
A Comparative Guide to Alternative Acylating Agents for 2-Fluorobenzoyl Chloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the development of novel pharmaceuticals and functional materials, the selection of an appropriate acylating agent is a critical decision that profoundly influences reaction efficiency, yield, and selectivity. 2-Fluorobenzoyl chloride has long served as a valuable reagent for introducing the 2-fluorobenzoyl moiety, a common structural motif in bioactive molecules. However, its high reactivity, moisture sensitivity, and the generation of corrosive hydrochloric acid as a byproduct necessitate the exploration of milder, more selective, and user-friendly alternatives.
This guide provides a comprehensive comparison of viable alternative acylating agents to this compound, supported by experimental data and detailed protocols to assist researchers in making informed decisions for their specific synthetic challenges.
The Benchmark: this compound
This compound is a highly reactive acyl chloride that readily participates in nucleophilic acyl substitution reactions with a wide range of nucleophiles, including amines, alcohols, and phenols, to form the corresponding amides and esters.[1] The fluorine atom at the ortho position enhances the electrophilicity of the carbonyl carbon, contributing to its high reactivity.[1] While effective, its utility can be hampered by its sensitivity to moisture and the often-required use of a base to neutralize the HCl byproduct, which can complicate purification and be incompatible with sensitive functional groups.[2]
Key Alternative Acylating Agents: A Performance Overview
Several classes of reagents have emerged as effective alternatives to this compound, each offering a unique set of advantages in terms of reactivity, stability, and handling. The choice among them depends on the specific requirements of the synthetic transformation, such as substrate complexity, desired chemoselectivity, and reaction scale.
2-Fluorobenzoic Anhydride
Acid anhydrides, such as the anhydride of 2-fluorobenzoic acid, are classic alternatives that offer a more moderate reactivity profile compared to their acyl chloride counterparts.[2] This reduced reactivity can translate to higher selectivity and better tolerance of sensitive functional groups. While generally less reactive, their reactions can often be driven to completion with gentle heating or the use of a catalyst.[2]
Activated 2-Fluorobenzoic Acid (Coupling Reagents)
A widely adopted and versatile strategy involves the in situ activation of 2-fluorobenzoic acid using a variety of coupling reagents. This approach avoids the need to handle highly reactive and moisture-sensitive acyl chlorides. These methods are particularly prevalent in peptide synthesis but are broadly applicable to general amide and ester formation.[3][4]
Common classes of coupling reagents include:
-
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used, often in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress racemization and improve efficiency.[3][5]
-
Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are highly efficient and lead to rapid amide bond formation with minimal side reactions.[4][5] They are particularly effective for coupling sterically hindered substrates.[5]
-
Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also powerful activators for amide bond formation.
2-Fluorobenzoyl Fluoride
Acyl fluorides have emerged as a more stable and manageable alternative to acyl chlorides.[6] The stronger carbon-fluorine bond makes them less susceptible to hydrolysis, allowing for easier handling.[6] While generally less reactive than acyl chlorides, they still possess sufficient electrophilicity for efficient acylation of amines and alcohols, often with fewer side reactions.[7] Their unique balance of stability and reactivity makes them particularly suitable for complex molecule synthesis.[6]
Potassium 2-Fluorobenzoyltrifluoroborate (KAT)
A more recent and innovative class of acylating agents, potassium acyltrifluoroborates (KATs) are stable, crystalline solids that can participate in chemoselective amide-forming reactions.[8] They offer the advantage of reacting with amines under acidic aqueous conditions without the need for coupling reagents.[8] This methodology is particularly valuable for late-stage functionalization of complex molecules and bioconjugation.
Quantitative Performance Comparison
The following tables summarize the performance of various acylating agents in representative acylation reactions. It is important to note that direct, side-by-side comparisons under identical conditions are not always available in the literature. The data presented here is a compilation from various sources and aims to provide a general overview of the expected performance.
Table 1: Comparison of Acylating Agents for the Acylation of a Primary Amine (e.g., Aniline)
| Acylating Agent | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| This compound | Triethylamine | Dichloromethane | 2-4 | RT | >90 (representative) | [2] |
| 2-Fluorobenzoic Anhydride | Pyridine | Dichloromethane | 4-8 | Reflux | 85-95 (representative) | [2] |
| 2-Fluorobenzoic Acid + HATU | DIEA | DMF | 1-3 | RT | >95 | [4][9] |
| 2-Fluorobenzoic Acid + EDC/HOBt | DIEA | DMF | 12-24 | RT | 90-98 | [9] |
| 2-Fluorobenzoyl Fluoride | Triethylamine | Acetonitrile | 3-6 | RT | >90 (representative) | [6] |
| Potassium 2-Fluorobenzoyltrifluoroborate | Acidic (pH 3) | Water | 0.1 | RT | ~95 | [2] |
Table 2: Comparison of Acylating Agents for the Acylation of a Primary Alcohol (e.g., Benzyl Alcohol)
| Acylating Agent | Catalyst/Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| This compound | Pyridine | Dichloromethane | 2-4 | RT | >90 (representative) | [10] |
| 2-Fluorobenzoic Anhydride | DMAP | Dichloromethane | 6-12 | RT | 90-98 (representative) | [10] |
| 2-Fluorobenzoic Acid + DCC/DMAP | - | Dichloromethane | 4-8 | RT | >90 | [5] |
| 2-Fluorobenzoyl Fluoride | - | Acetonitrile | 8-16 | Reflux | 85-95 (representative) | [6] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of these alternative acylation methods. Below are representative protocols for key alternative strategies.
Protocol 1: Amide Synthesis using 2-Fluorobenzoic Acid and HATU
-
Dissolve 2-fluorobenzoic acid (1.0 equivalent) in anhydrous dimethylformamide (DMF).[9]
-
Add the amine (1.0 - 1.2 equivalents) to the solution.[9]
-
Add N,N-diisopropylethylamine (DIEA) (2.0 - 3.0 equivalents) to the reaction mixture.[9]
-
Add HATU (1.1 - 1.5 equivalents) portion-wise while stirring.[9]
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring progress by TLC or LC-MS.[9]
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[9]
Protocol 2: Ester Synthesis using 2-Fluorobenzoic Anhydride and DMAP
-
Dissolve the alcohol (1.0 equivalent) and 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents) in anhydrous dichloromethane.
-
Add 2-fluorobenzoic anhydride (1.2 equivalents) to the solution.
-
Stir the reaction at room temperature for 6-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Logical Workflow for Selecting an Acylating Agent
The selection of an appropriate acylating agent is a multi-faceted decision. The following diagram illustrates a logical workflow to guide this process.
Caption: A decision-making workflow for selecting an appropriate acylating agent.
Reaction Workflow: Amide Formation via Carboxylic Acid Activation
The following diagram illustrates the general workflow for the synthesis of an amide using a coupling reagent to activate the carboxylic acid.
Caption: A generalized workflow for amide synthesis via carboxylic acid activation.
Conclusion
While this compound remains a potent and effective acylating agent, a diverse array of alternatives offers significant advantages in terms of milder reaction conditions, improved functional group tolerance, and enhanced operational simplicity. The activation of 2-fluorobenzoic acid with modern coupling reagents like HATU provides a highly efficient and broadly applicable method for amide synthesis. For applications demanding high stability and selectivity, 2-fluorobenzoyl fluoride presents a compelling option. Furthermore, emerging technologies such as the use of potassium acyltrifluoroborates are paving the way for greener and more chemoselective acylation strategies. The selection of the optimal reagent will ultimately be guided by the specific demands of the synthetic target and the overarching goals of the research program. This guide provides the foundational information to navigate these choices effectively.
References
- 1. CAS 393-52-2: this compound | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs) - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry [crunchchemistry.co.uk]
A Comparative Guide to the Synthesis of 2-Fluorobenzoyl Chloride: A Validation of Modern Synthetic Methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the efficient and reliable synthesis of key intermediates is paramount. 2-Fluorobenzoyl chloride is a vital building block in the development of numerous commercially significant molecules, owing to the unique properties conferred by the fluorine substituent.[1] This guide provides a comprehensive comparison of established and novel synthetic routes to this compound, offering an objective analysis of their performance based on experimental data. Detailed experimental protocols and workflow visualizations are provided to support researchers in selecting the optimal method for their specific needs.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be approached through several distinct chemical transformations. The following table summarizes the key performance indicators for the most prevalent methods, offering a clear comparison of their efficacy and practicality.
| Synthetic Route | Starting Material | Key Reagents | Reaction Time | Yield (%) | Purity (%) | Relative Cost Index * |
| 1. Chlorination of 2-Fluorobenzoic Acid | 2-Fluorobenzoic Acid | Thionyl chloride (SOCl₂) | ~4-7 hours | ~70 | >98 | 1.2 |
| 2. Photochlorination and Hydrolysis of o-Fluorotoluene | o-Fluorotoluene | Chlorine (Cl₂), Water (H₂O), Zinc Chloride (ZnCl₂) | ~5-6 hours | ~98 | ~99.5 | 1.0 |
| 3. Halogen Exchange of 2-Chlorobenzoyl Chloride | 2-Chlorobenzoyl Chloride | Potassium fluoride (KF), Phase Transfer Catalyst | ~6 hours | Low (estimated ~10) | Moderate | 1.5 |
| 4. Friedel-Crafts Acylation of Fluorobenzene | Fluorobenzene | Oxalyl chloride, Lewis Acid (e.g., AlCl₃) | ~2.5-3.5 hours | High (estimated >95) | High | 1.8 |
*Relative Cost Index is an approximation based on the relative prices of starting materials and reagents, with the most cost-effective route set as the baseline. Market fluctuations will affect actual costs.
Experimental Protocols
Method 1: Chlorination of 2-Fluorobenzoic Acid
This is a classic and widely used laboratory-scale method for the synthesis of acyl chlorides.
Procedure: A mixture of 14.0 g (0.1 mole) of 2-fluorobenzoic acid and 30 ml of thionyl chloride (SOCl₂) is refluxed in 70 ml of benzene for four hours.[2] The reaction mixture is then cooled to room temperature and concentrated under vacuum to yield this compound as a liquid. A similar procedure using toluene as a solvent and heating to 50°C before the slow addition of thionyl chloride, followed by a 7-hour reflux, has also been reported to give a 70% yield.
Method 2: Photochlorination and Hydrolysis of o-Fluorotoluene
This two-step industrial process offers high yield and purity, making it suitable for large-scale production.
Step 1: Synthesis of o-Fluorobenzyl trichloride In a suitable reaction vessel, 3mol of o-fluorotoluene is mixed with 0.01mol of triethanol and heated to 90-100°C. 1 gram of azodiisobutyronitrile is added as a radical initiator, and chlorine gas is introduced. The reaction is exothermic and the temperature is maintained at 90-100°C for 2 hours, then increased to 115°C for an additional 3 hours with the further addition of 1 gram of azodiisobutyronitrile. The reaction progress is monitored by gas chromatography. Upon completion, the reaction mixture is cooled to yield o-fluorobenzyl trichloride with a reported yield of 99% and purity of 99.8%.[3]
Step 2: Synthesis of o-Fluorobenzoyl chloride The o-fluorobenzyl trichloride (2.97mol) obtained in the previous step is heated to 125-130°C under stirring and a slight negative pressure. A 0.5% aqueous zinc chloride solution is slowly added dropwise over 3 hours while maintaining the reaction temperature. The reaction is incubated for an additional hour and monitored by GC. If the conversion is incomplete, more zinc chloride solution is added. The final product is purified by vacuum distillation, collecting the fraction at 100-105°C, to give o-fluorobenzoyl chloride with a reported yield of 98% and purity of 99.5%.[3]
Experimental and Logical Workflows
To visually represent the synthetic strategies, the following diagrams have been generated using the DOT language.
Discussion and Conclusion
The selection of a synthetic route for this compound is a critical decision that impacts the efficiency, cost-effectiveness, and environmental footprint of the manufacturing process.
Method 1 (From 2-Fluorobenzoic Acid) is a reliable and straightforward laboratory-scale synthesis. However, its moderate yield and the use of thionyl chloride, which generates SO₂ and HCl as byproducts, are drawbacks for larger-scale production.
Method 2 (From o-Fluorotoluene) represents a highly efficient and high-yielding industrial process.[3] The starting material is relatively inexpensive, and the reported purity of the final product is excellent. While it involves a two-step process, the overall efficiency makes it a superior choice for large-scale synthesis.
Method 3 (Halogen Exchange) is generally a less favorable option. The halogen exchange reaction on an acyl chloride can be challenging, and for analogous reactions, has been shown to have low yields and potential issues with selectivity.[4] This route may be considered only if the starting material, 2-chlorobenzoyl chloride, is readily and cheaply available and other routes are not feasible.
Method 4 (Friedel-Crafts Acylation) presents a potentially high-yielding and rapid synthesis. The synthesis of a similar compound, 2,4-dichloro-5-fluorobenzoyl chloride, via this method proceeds with excellent yield.[5] However, this route requires a Lewis acid catalyst, which can generate significant waste, and the cost of oxalyl chloride and a suitable fluorinated benzene starting material may be higher.
References
- 1. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 2. prepchem.com [prepchem.com]
- 3. CN106008197A - Preparation method for o-fluorobenzoyl chloride - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. CN104211590A - Preparation method of 2, 4-dichloro-fluorobenzoyl chloride - Google Patents [patents.google.com]
Quantitative Purity Analysis of 2-Fluorobenzoyl Chloride: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of reagents and intermediates is paramount for the synthesis of well-characterized and reliable final products. 2-Fluorobenzoyl chloride is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its high reactivity, however, presents analytical challenges for accurate purity assessment. This guide provides a comparative overview of four distinct analytical methodologies for the quantitative analysis of this compound, with a focus on Gas Chromatography-Flame Ionization Detection (GC-FID).
This document outlines and compares the following methods:
-
Indirect Gas Chromatography-Flame Ionization Detection (GC-FID) following derivatization.
-
High-Performance Liquid Chromatography (HPLC-UV) with pre-column derivatization.
-
Classical Titrimetric Analysis .
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy .
Each section provides a detailed experimental protocol, a summary of expected performance data, and a workflow visualization to aid in method selection based on available instrumentation, required sensitivity, and sample throughput needs.
Method 1: Indirect Gas Chromatography-Flame Ionization Detection (GC-FID)
Due to the high reactivity and thermal lability of acyl chlorides, direct injection onto a GC system can lead to degradation and inaccurate results. A common and robust strategy is to convert the this compound into a more stable ester derivative, such as methyl 2-fluorobenzoate, prior to analysis. This indirect method allows for reliable quantification using the widely available GC-FID technique.
Experimental Protocol
-
Standard Preparation:
-
Prepare a stock solution (1000 µg/mL) of a certified reference standard of methyl 2-fluorobenzoate in GC-grade methanol.
-
Create a series of working standards (e.g., 10, 50, 100, 250, 500 µg/mL) by serial dilution of the stock solution with methanol.
-
-
Sample Derivatization and Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Carefully add 5 mL of anhydrous methanol. The reaction is exothermic and will produce HCl gas; perform this step in a fume hood.
-
Allow the reaction to proceed at room temperature for 15 minutes to ensure complete conversion to methyl 2-fluorobenzoate.
-
Dilute to the mark with methanol and mix thoroughly.
-
Further dilute an aliquot of this solution with methanol to a final concentration within the calibration range.
-
-
GC-FID Conditions:
-
GC System: Agilent 8890 GC system or equivalent with FID.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (Split ratio 50:1).
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp at 15°C/min to 220°C, and hold for 5 minutes.
-
Detector Temperature: 280°C.
-
FID Gases: Hydrogen and Air at manufacturer-recommended flow rates.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the methyl 2-fluorobenzoate standards against their concentrations.
-
Determine the concentration of methyl 2-fluorobenzoate in the derivatized sample from the calibration curve.
-
Calculate the purity of the original this compound sample using the following formula, accounting for the molecular weight difference: Purity (%) = (CM2FB × V × DF × MW2FBC) / (Wsample × MWM2FB) × 100 Where:
-
CM2FB = Concentration of methyl 2-fluorobenzoate from calibration curve (mg/mL)
-
V = Initial dilution volume (10 mL)
-
DF = Subsequent dilution factor
-
Wsample = Weight of this compound sample (mg)
-
MW2FBC = Molecular weight of this compound (158.56 g/mol )
-
MWM2FB = Molecular weight of methyl 2-fluorobenzoate (154.14 g/mol )
-
-
Performance Data (Hypothetical)
| Parameter | Expected Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantitation (LOQ) | ~1.5 µg/mL |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | < 2.0% |
GC-FID Experimental Workflow
Caption: Workflow for indirect GC-FID purity analysis of this compound.
Method 2: High-Performance Liquid Chromatography (HPLC-UV) with Pre-Column Derivatization
Similar to GC, direct HPLC analysis of acyl chlorides is problematic. A derivatization strategy is employed to create a stable, chromophoric compound suitable for UV detection. This method reacts this compound with 2-nitrophenylhydrazine to produce a derivative that absorbs strongly in the visible range, minimizing interference from the sample matrix.[1][2]
Experimental Protocol
-
Reagent Preparation:
-
Derivatization Reagent: Prepare a 100 µg/mL solution of 2-nitrophenylhydrazine in acetonitrile.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Standard and Sample Preparation:
-
Standard Derivatization: Prepare several concentrations of a this compound standard in acetonitrile. To 1.0 mL of each standard solution, add 1.0 mL of the derivatization reagent. Vortex and allow to react at room temperature for 30 minutes.[1]
-
Sample Derivatization: Accurately weigh a sample of this compound, dissolve in acetonitrile to a known concentration, and derivatize in the same manner as the standards.
-
-
HPLC-UV Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution: Start with 70% A / 30% B, ramp to 10% A / 90% B over 15 minutes, hold for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 395 nm.[1]
-
-
Data Analysis:
-
Generate a calibration curve from the derivatized standards.
-
Quantify the derivative in the sample and calculate the purity of the original this compound.
-
Performance Data (Literature-Based)
| Parameter | Expected Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.01–0.03 µg/mL[1] |
| Limit of Quantitation (LOQ) | ~0.1 µg/mL |
| Accuracy (Recovery) | 97.0% - 103.0% |
| Precision (%RSD) | < 3.0% |
HPLC-UV Experimental Workflow
Caption: Workflow for HPLC-UV purity analysis via pre-column derivatization.
Method 3: Titrimetric Analysis
This classical chemical method provides a cost-effective way to determine the total acyl chloride content. The method relies on the rapid hydrolysis of this compound in the presence of water to form 2-fluorobenzoic acid and hydrochloric acid (HCl). The total acid content is then determined by titration with a standardized base. A separate analysis of the initial carboxylic acid impurity is required for an accurate result.
Experimental Protocol
-
Reagent Preparation:
-
Standardize a ~0.5 M sodium hydroxide (NaOH) solution against potassium hydrogen phthalate (KHP).
-
Use a suitable indicator such as phenolphthalein.
-
-
Titration Procedure:
-
Accurately weigh approximately 2 g of the this compound sample into a 250 mL Erlenmeyer flask containing 50 mL of distilled water.
-
Swirl the flask vigorously for 5 minutes to ensure complete hydrolysis.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate the solution with the standardized 0.5 M NaOH solution until a persistent pink endpoint is reached.
-
Record the volume of NaOH used.
-
-
Data Analysis:
-
Each mole of this compound produces two moles of acid (one mole of HCl and one mole of 2-fluorobenzoic acid).
-
Calculate the purity based on the stoichiometry of the hydrolysis and neutralization reactions. Purity (%) = (VNaOH × MNaOH × MW2FBC) / (2 × Wsample × 1000) × 100 Where:
-
VNaOH = Volume of NaOH titrant (mL)
-
MNaOH = Molarity of standardized NaOH (mol/L)
-
Wsample = Weight of this compound sample (g)
-
MW2FBC = Molecular weight of this compound (158.56 g/mol )
-
The factor of 2 accounts for the two moles of acid produced per mole of acyl chloride.
-
-
Performance Data
| Parameter | Expected Value |
| Accuracy | Dependent on standardization; typically ± 0.5% |
| Precision (%RSD) | < 1.0% |
| Selectivity | Low (titrates all acidic components) |
Titration Experimental Workflow
Caption: Workflow for titrimetric purity analysis of this compound.
Method 4: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative ¹H NMR (qNMR) is a powerful primary analytical method that allows for the direct measurement of the purity of a substance without the need for a reference standard of the analyte itself. Purity is determined by comparing the integral of a characteristic proton signal from the analyte with the integral of a signal from a certified internal standard of known purity and weight.
Experimental Protocol
-
Internal Standard Preparation:
-
Select a suitable internal standard with sharp, well-resolved signals that do not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).
-
Accurately prepare a stock solution of the certified internal standard in a deuterated solvent (e.g., CDCl₃).
-
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
-
Accurately add a precise volume or weight of the internal standard stock solution to the NMR tube.
-
Add deuterated solvent to the appropriate volume for analysis.
-
-
NMR Acquisition:
-
Spectrometer: 400 MHz NMR spectrometer or higher.
-
Solvent: CDCl₃.
-
Acquisition Parameters: Ensure quantitative conditions are met. This includes a long relaxation delay (D1 ≥ 5 × T₁ of the slowest relaxing proton) and a sufficient number of scans for a good signal-to-noise ratio (>250:1).
-
-
Data Analysis:
-
Process the spectrum (phasing, baseline correction).
-
Integrate a well-resolved, characteristic signal for this compound (e.g., the multiplet around 8.1 ppm) and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (Ianalyte / Nanalyte) × (Nstd / Istd) × (MWanalyte / MWstd) × (mstd / manalyte) × Pstd Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Performance Data
| Parameter | Expected Value |
| Accuracy | High (primary ratio method) |
| Precision (%RSD) | < 1.0% |
| Selectivity | High (impurities can be identified and quantified simultaneously) |
qNMR Experimental Workflow
References
The Fluorinated Advantage: A Cost-Benefit Analysis of 2-Fluorobenzoyl Chloride in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Selecting Acylating Agents
In the landscape of modern pharmaceutical synthesis, the selection of an appropriate acylating agent is a critical decision that profoundly influences reaction efficiency, yield, and the ultimate pharmacological properties of the target molecule. 2-Fluorobenzoyl chloride has emerged as a valuable reagent for the introduction of a fluorinated benzoyl moiety, a common scaffold in a wide array of biologically active compounds. This guide provides a comprehensive cost-benefit analysis of using this compound in drug synthesis, with an objective comparison to its non-fluorinated counterpart, benzoyl chloride, and its positional isomer, 4-fluorobenzoyl chloride.
The strategic incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, bioavailability, and binding affinity.[1][2] The electron-withdrawing nature of the fluorine atom in this compound increases the electrophilicity of the carbonyl carbon, often leading to higher reactivity, faster reaction times, and milder reaction conditions compared to non-fluorinated analogues.[1] This guide presents a quantitative comparison based on available data, detailed experimental protocols, and workflow visualizations to empower researchers to make informed decisions for their specific synthetic challenges.
Performance Comparison of Acylating Agents
The choice of an acylating agent is a balance between cost, reactivity, and the desired physicochemical properties of the final product. The following tables provide a comparative overview of this compound against common alternatives.
Table 1: Cost Comparison of Benzoylating Agents
| Acylating Agent | CAS Number | Typical Purity | Indicative Price (per kg) |
| This compound | 393-52-2 | ≥98% | ~$50 - $100+[3][4][5][6] |
| Benzoyl Chloride | 98-88-4 | ≥99% | ~$1 - $10[7][8][9][10] |
| 4-Fluorobenzoyl Chloride | 403-43-0 | ≥97% | ~$350 - $700+[11][12] |
Note: Prices are indicative and can vary significantly based on supplier, quantity, and purity.
Table 2: Performance in a Model Acylation Reaction (N-Benzoylation of Aniline)
| Parameter | This compound | Benzoyl Chloride | 4-Fluorobenzoyl Chloride |
| Reactivity | High | Moderate | High |
| Typical Reaction Time | 2-4 hours[13] | 10-15 minutes (vigorous)[14] | 2 hours (with catalyst)[15] |
| Typical Reaction Temp. | 0 °C to Room Temperature[13] | Room Temperature[14][16] | 150 °C (with catalyst)[15] |
| Typical Yield | ~90-95% (estimated) | ~90%[16] | ~78%[15] |
| Key Byproduct | HCl | HCl | HCl |
The Benefits of Fluorination: A Deeper Look
The introduction of a fluorine atom, particularly at the 2-position of the benzoyl group, can confer significant advantages to a drug molecule beyond simply altering reaction kinetics.
Enhanced Metabolic Stability: The position of the fluorine atom influences the molecule's metabolic fate. Blocking a potential site of metabolic oxidation (a "metabolic soft spot") with a strong carbon-fluorine bond can significantly increase a drug's half-life and reduce the formation of reactive metabolites.[17][18] Studies on fluorobenzoyl-CoA isomers show that the position of the fluorine atom profoundly impacts the enzymatic degradation pathways.[19] While both 2-fluoro and 4-fluoro isomers can be metabolized, the pathways differ, which can be strategically exploited in drug design to improve pharmacokinetic profiles.[19]
Modulated Biological Activity: Fluorination can alter the electronic properties and conformation of a molecule, leading to enhanced binding affinity with its biological target.[20] The electron-withdrawing nature of fluorine can influence pKa, lipophilicity, and hydrogen bonding capabilities, all of which are critical for a drug's efficacy.[20] this compound is a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic drugs, where the fluorine atom contributes to their enhanced efficacy.[6][21] For instance, it is used in the synthesis of the hypnotic drug flunitrazepam.[21]
Experimental Protocols
To provide a practical and reproducible basis for comparison, the following is a detailed protocol for a model acylation reaction.
General Protocol for N-Acylation of Aniline
Materials and Reagents:
-
Aniline
-
Acyl Chloride (this compound, Benzoyl chloride, or 4-Fluorobenzoyl chloride)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et3N)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve aniline (1.0 eq.) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.[13]
-
Addition of Base: Add triethylamine (1.1 eq.) to the stirred solution.[13]
-
Addition of Acyl Chloride: Dissolve the selected acyl chloride (1.0 eq.) in a separate portion of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes.[13]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for the appropriate time (see Table 2). Monitor the reaction progress by Thin Layer Chromatography (TLC).[13]
-
Workup: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.[13]
-
Isolation: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude N-benzoylated aniline derivative.[13]
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Mandatory Visualizations
To further elucidate the processes involved, the following diagrams illustrate the experimental workflow and the logical framework for a cost-benefit analysis.
Caption: A generalized workflow for the N-acylation of aniline.
Caption: Logical workflow for a cost-benefit analysis of acylating agents.
Conclusion
This compound presents a compelling option for drug synthesis, particularly when the introduction of a fluorine atom is strategically desired to enhance the pharmacological properties of a molecule. While the upfront cost of this compound is higher than its non-fluorinated counterpart, this can be offset by benefits such as potentially higher yields, milder reaction conditions, and, most importantly, improved drug candidate profiles in terms of metabolic stability and biological activity. The choice between this compound and its alternatives should be made on a case-by-case basis, carefully weighing the raw material cost against the potential for creating a more effective and stable final drug product. This guide provides the foundational data and protocols to aid researchers in making that critical decision.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. indiamart.com [indiamart.com]
- 4. This compound, 99% 393-52-2 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 5. echemi.com [echemi.com]
- 6. chemimpex.com [chemimpex.com]
- 7. echemi.com [echemi.com]
- 8. m.indiamart.com [m.indiamart.com]
- 9. Benzoyl Chloride | Price | per kg | USD | PharmaCompass.com [pharmacompass.com]
- 10. Benzoyl chloride price,buy Benzoyl chloride - chemicalbook [m.chemicalbook.com]
- 11. 4-Fluorobenzoyl chloride price,buy 4-Fluorobenzoyl chloride - chemicalbook [m.chemicalbook.com]
- 12. 4-Fluorobenzoyl chloride, 98% 403-43-0 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 13. benchchem.com [benchchem.com]
- 14. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 15. researchgate.net [researchgate.net]
- 16. Benzanilide from aniline | PPTX [slideshare.net]
- 17. chemrxiv.org [chemrxiv.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. This compound | C7H4ClFO | CID 9808 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Fluorine Factor: A Comparative Guide to the Reactivity of Benzoyl Chloride and Its Fluorinated Analogs
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of acyl chlorides is paramount for the rational design of synthetic routes and the development of novel chemical entities. This guide provides a comprehensive comparison of the reactivity of benzoyl chloride with its ortho-, meta-, and para-fluorinated analogs, supported by experimental data, to elucidate the impact of the fluorine atom on the reactivity of this versatile chemical scaffold.
The introduction of a fluorine atom onto the benzene ring of benzoyl chloride significantly modulates the reactivity of the acyl chloride moiety. This is primarily due to the strong electron-withdrawing inductive effect of fluorine, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This guide will delve into the quantitative differences in reactivity, provide detailed experimental protocols for assessing these differences, and visualize the underlying mechanistic principles.
Quantitative Comparison of Reactivity
The reactivity of benzoyl chloride and its fluorinated derivatives is best understood through the lens of kinetic studies, such as solvolysis, hydrolysis, or aminolysis. The electron-withdrawing nature of the fluorine atom generally leads to an increase in the rate of nucleophilic acyl substitution. The position of the fluorine atom—ortho, meta, or para—plays a crucial role in the extent of this rate enhancement.
In a study on the amidation of various benzoyl chlorides, the yields of the corresponding amides provide a qualitative measure of reactivity. The reaction of 2-fluorobenzoyl chloride and 4-fluorobenzoyl chloride with aniline and benzylamine generally proceeds in good yields, comparable to or slightly higher than other halogenated counterparts, suggesting a heightened reactivity.[3]
Table 1: Comparison of Reaction Yields for the Amidation of Benzoyl Chloride and Fluorobenzoyl Chlorides with Aniline
| Acyl Chloride | Product | Yield (%) |
| Benzoyl Chloride | N-Phenylbenzamide | ~95% (representative) |
| This compound | 2-Fluoro-N-phenylbenzamide | >70%[3] |
| 4-Fluorobenzoyl Chloride | 4-Fluoro-N-phenylbenzamide | Good yields[3] |
Note: Yields are representative and can vary based on specific reaction conditions.
The Hammett Plot: Quantifying Substituent Effects
The Hammett equation, log(k/k₀) = σρ, is a powerful tool in physical organic chemistry to quantify the effect of substituents on the reactivity of aromatic compounds. In this equation, k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ (sigma) is the substituent constant that depends on the nature and position of the substituent, and ρ (rho) is the reaction constant that indicates the sensitivity of the reaction to substituent effects.
A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value indicates acceleration by electron-donating groups. For the alcoholysis of substituted benzoyl chlorides, a linear Hammett plot with a positive ρ value is obtained, confirming that electron-withdrawing substituents like fluorine increase the rate of reaction by stabilizing the partial negative charge that develops on the carbonyl oxygen in the transition state.[4]
Experimental Protocols
To empirically determine and compare the reactivity of benzoyl chloride and its fluorinated analogs, a controlled kinetic experiment such as hydrolysis can be performed.
Protocol: Comparative Hydrolysis of Benzoyl Chlorides
1. Materials:
-
Benzoyl chloride
-
This compound
-
3-Fluorobenzoyl chloride
-
4-Fluorobenzoyl chloride
-
Dioxane (or another suitable inert solvent)
-
Distilled water
-
Tertiary amine catalyst (e.g., pyridine, optional)[3]
-
Diethylamine in toluene (quenching agent)
-
Standard acid and base solutions for titration
2. Procedure:
-
Prepare stock solutions of each benzoyl chloride derivative (e.g., 0.01 M) in anhydrous dioxane.
-
Prepare a solution of water in dioxane (e.g., 1 M).
-
In a thermostated reaction vessel at a constant temperature (e.g., 25 °C), mix a known volume of the benzoyl chloride solution with the water-dioxane solution.[3]
-
At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding an excess of diethylamine in toluene. This will convert the remaining benzoyl chloride to the corresponding N,N-diethylbenzamide.
-
Analyze the concentration of the remaining benzoyl chloride or the formed benzoic acid at each time point using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or by titrating the liberated hydrochloric acid.[3]
-
Plot the concentration of the reactant versus time to determine the rate constant (k) for each derivative.
3. Data Analysis:
-
Compare the determined rate constants to establish the relative reactivity of benzoyl chloride and its fluorinated isomers. A higher rate constant indicates greater reactivity.
Mandatory Visualizations
Nucleophilic Acyl Substitution Pathway
The reaction of benzoyl chlorides with nucleophiles proceeds through a nucleophilic acyl substitution mechanism. The following diagram illustrates the general pathway for this reaction.
Caption: General mechanism for nucleophilic acyl substitution of benzoyl chlorides.
Experimental Workflow
The following diagram outlines the logical workflow for a comparative kinetic study of benzoyl chloride hydrolysis.
Caption: Workflow for comparing the hydrolysis rates of benzoyl chlorides.
Conclusion
The presence of a fluorine atom on the benzoyl chloride scaffold has a clear and predictable impact on its reactivity. The strong electron-withdrawing inductive effect of fluorine enhances the electrophilicity of the carbonyl carbon, leading to an increased rate of nucleophilic acyl substitution. The position of the fluorine atom fine-tunes this effect, with the general trend in reactivity often following para > meta > ortho, although steric effects can complicate the reactivity of the ortho isomer. For researchers and drug development professionals, a thorough understanding of these substituent effects is crucial for the successful design and execution of synthetic strategies involving these important chemical intermediates.
References
A Spectroscopic Comparison of 2-Fluorobenzoyl Chloride and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 2-Fluorobenzoyl chloride and its positional isomers, 3-Fluorobenzoyl chloride and 4-Fluorobenzoyl chloride, with Benzoyl chloride as a reference compound. The objective is to delineate the structural nuances of these compounds through a multi-faceted analysis involving Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The supporting experimental data is presented in comprehensive tables, and detailed experimental protocols are provided for reproducibility.
Spectroscopic Data Analysis
The following sections summarize the key spectroscopic data for Benzoyl chloride and the three isomers of Fluorobenzoyl chloride. The data highlights the influence of the fluorine substituent's position on the spectral characteristics of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The position of the fluorine atom in the fluorobenzoyl chloride isomers significantly influences the chemical shifts and coupling constants of the aromatic protons and carbons.
¹H NMR Data Summary
The ¹H NMR spectra of the fluorobenzoyl chloride isomers are distinct due to the effect of the electronegative fluorine atom on the shielding of adjacent protons. This is evident in the downfield shifts and the complex splitting patterns arising from H-F coupling.
| Compound | Aromatic Protons Chemical Shifts (δ, ppm) and Multiplicities |
| Benzoyl Chloride | ~8.1 (d), ~7.6 (t), ~7.5 (t) |
| This compound | Complex multiplet between 7.20 and 8.10 |
| 3-Fluorobenzoyl Chloride | Complex multiplet between 7.40 and 7.90 |
| 4-Fluorobenzoyl Chloride | ~8.15 (dd, J ≈ 5.2, 8.8 Hz), ~7.19 (t, J ≈ 8.1 Hz)[1] |
¹³C NMR Data Summary
The ¹³C NMR spectra provide valuable information about the carbon skeleton. The carbon attached to the fluorine atom exhibits a large C-F coupling constant, and the chemical shifts of the aromatic carbons are influenced by the fluorine's position. Acyl chloride carbons typically appear in the 165-190 ppm range.[2]
| Compound | Carbon Chemical Shifts (δ, ppm) |
| Benzoyl Chloride | ~168 (C=O), ~135, ~133, ~130, ~128 |
| This compound | ~164 (d, C=O), ~162 (d, C-F), ~136, ~132, ~125, ~122, ~117 |
| 3-Fluorobenzoyl Chloride | ~167 (d, C=O), ~162 (d, C-F), ~135, ~131, ~129, ~125, ~121[3][4][5] |
| 4-Fluorobenzoyl Chloride | ~167 (d, C=O), ~167 (d, C-F), ~133, ~130, ~116[6] |
Note: 'd' denotes a doublet due to C-F coupling.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The most characteristic absorption for benzoyl chlorides is the strong carbonyl (C=O) stretching vibration, which is sensitive to electronic effects of the substituents on the aromatic ring.
Key IR Absorption Frequencies
| Compound | C=O Stretching Frequency (ν, cm⁻¹) |
| Benzoyl Chloride | ~1773, ~1736 (Fermi resonance)[7] |
| This compound | Not explicitly found, but expected in the 1770-1810 cm⁻¹ range |
| 3-Fluorobenzoyl Chloride | Not explicitly found, but expected in the 1770-1810 cm⁻¹ range |
| 4-Fluorobenzoyl Chloride | Not explicitly found, but expected in the 1770-1810 cm⁻¹ range |
Note: The C=O stretching frequency for acid chlorides is typically found in the range of 1810–1775 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For benzoyl chlorides, the molecular ion peak is readily observed. The base peak often corresponds to the acylium ion, formed by the loss of the chlorine atom.
Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molecular Ion (M⁺, m/z) | Base Peak (m/z) |
| Benzoyl Chloride | C₇H₅ClO | 140.57 | 140/142 | 105 ([M-Cl]⁺)[8][9] |
| This compound | C₇H₄ClFO | 158.56 | 158/160 | 123 ([M-Cl]⁺)[10][11] |
| 3-Fluorobenzoyl Chloride | C₇H₄ClFO | 158.56 | 158/160 | 123 ([M-Cl]⁺) |
| 4-Fluorobenzoyl Chloride | C₇H₄ClFO | 158.56 | 158/160 | 123 ([M-Cl]⁺) |
Note: The presence of chlorine results in an M+2 peak with approximately one-third the intensity of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.[12]
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques discussed.
NMR Sample Preparation
-
Sample Weighing : For ¹H NMR, accurately weigh 5-25 mg of the compound. For ¹³C NMR, a higher concentration of 50-100 mg is recommended.[1]
-
Solvent Selection : Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) that completely dissolves the sample.[13]
-
Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[1][13] Gentle vortexing or sonication can aid dissolution.
-
Transfer to NMR Tube : Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. To remove any particulate matter, a small plug of cotton or glass wool can be placed in the pipette.[14]
-
Capping and Labeling : Securely cap the NMR tube and label it clearly.[1]
Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Background Spectrum : Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application : Place a small drop of the liquid sample onto the ATR crystal.[15]
-
Data Acquisition : Acquire the spectrum. Typically, multiple scans are averaged to improve the signal-to-noise ratio.
-
Cleaning : After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free cloth.[16]
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or hexane).
-
Injection : Inject a small volume (typically 1 µL) of the sample solution into the GC inlet.[17] The sample is vaporized in the heated inlet.[18]
-
Chromatographic Separation : The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column.[18][19]
-
Ionization : As the separated components elute from the column, they enter the mass spectrometer and are ionized, typically by electron impact (EI).[19]
-
Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer and detected.
Visualization
Logical Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for distinguishing between the three isomers of fluorobenzoyl chloride using their characteristic spectroscopic data.
Caption: Workflow for the spectroscopic differentiation of fluorobenzoyl chloride isomers.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. 3-Fluorobenzoyl chloride(1711-07-5) 13C NMR [m.chemicalbook.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. 3-Fluorobenzoyl chloride | C7H4ClFO | CID 74376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. Benzoyl chloride | C6H5COCl | CID 7412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Benzoyl chloride [webbook.nist.gov]
- 10. This compound | C7H4ClFO | CID 9808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Benzoyl chloride, 2-fluoro- [webbook.nist.gov]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 14. web.uvic.ca [web.uvic.ca]
- 15. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Learn About GC/MS Analysis | Innovatech Labs [innovatechlabs.com]
- 19. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
2-Fluorobenzoyl Chloride: A Comparative Guide to its Applications in Synthesis
For Researchers, Scientists, and Drug Development Professionals
2-Fluorobenzoyl chloride is a versatile reagent widely employed in organic synthesis, particularly in the pharmaceutical industry, for the introduction of the 2-fluorobenzoyl moiety into molecular structures. Its reactivity as an acyl chloride makes it a valuable building block for creating complex molecules with enhanced biological activity and metabolic stability.[1] This guide provides an objective comparison of this compound's performance against alternative synthetic methods, supported by experimental data, to aid researchers in selecting the optimal strategy for their synthetic targets.
I. Synthesis of 2-Amino-5-chloro-2'-fluorobenzophenone: A Key Pharmaceutical Intermediate
A significant application of this compound is in the synthesis of 2-Amino-5-chloro-2'-fluorobenzophenone, a crucial intermediate for benzodiazepine drugs like Midazolam.[2] The primary synthetic route involves the Friedel-Crafts acylation of 4-chloroaniline with this compound. However, alternative pathways exist, each with distinct advantages and disadvantages.
Comparative Analysis of Synthetic Routes
The synthesis of 2-Amino-5-chloro-2'-fluorobenzophenone can be achieved through several distinct routes. Below is a comparative overview of the most common approaches.
| Synthetic Route | Key Transformation | Starting Materials | Advantages | Disadvantages |
| Route 1: Friedel-Crafts Acylation | Electrophilic aromatic substitution | This compound, 4-chloroaniline | Direct, classical method | Harsh reaction conditions, potential for catalyst deactivation[2][3] |
| Route 2: Isoxazole Intermediate | Cyclization followed by reductive cleavage | Substituted nitrobenzene, phenylacetonitrile derivative | "Greener" approach, avoids harsh Friedel-Crafts conditions | Multi-step process[2] |
| Route 3: Hofmann Degradation | Amide rearrangement | Phthalic anhydride, fluorobenzene | Avoids direct use of aniline derivatives in the key C-C bond formation | Multi-step process, involves hazardous reagents like bromine[2] |
Performance Comparison of Catalysts in Friedel-Crafts Acylation
The choice of catalyst in the Friedel-Crafts acylation of 4-chloroaniline with this compound significantly impacts the reaction's efficiency. Dehydrated zinc chloride has been shown to provide superior results compared to standard zinc chloride.
| Catalyst | Reactants | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) |
| Dehydrated Zinc Chloride (ZnCl₂) | 4-chloroaniline, this compound | 200 | 4 | 70% | ≥98%[4] |
| Standard Zinc Chloride (ZnCl₂) | 4-chloroaniline, this compound | Not specified | Not specified | 50% | ≤95%[4][5] |
| Aluminum Chloride (AlCl₃)* | N-tosyl-4-chloroanthranilic acid, Fluorobenzene | 80 | 3 | ~64% | Not Specified[4] |
Note: Data for Aluminum Chloride is based on the synthesis of a structurally related 2-aminobenzophenone derivative, as direct comparative data for this specific synthesis was not available. The yield is for the combined Friedel-Crafts and detosylation steps.[4]
Experimental Protocols
Route 1: Friedel-Crafts Acylation using Dehydrated Zinc Chloride [4]
-
Catalyst Preparation: Technical grade zinc chloride is heated to 160 °C under vacuum (5 mmHg) with stirring for 6 hours to ensure complete dehydration. The resulting anhydrous zinc chloride should be a fine white powder.
-
Reaction: In a 2 L reaction flask, add 280 g of this compound and 100 g of p-chloroaniline.
-
Heat the mixture to 200 °C with stirring for 2 hours.
-
Add 150 g of the prepared dehydrated zinc chloride and continue the reaction for another 2 hours.
-
Cool the reaction to 150 °C and cautiously add 1 L of 20% dilute sulfuric acid.
-
Reflux the mixture for 1 hour and then cool to room temperature.
-
Pour the cooled mixture over 1 kg of ice to precipitate the product.
-
Purification: The crude product is collected and recrystallized from 300 mL of hot water, then filtered and dried to yield high-purity 2-Amino-5-chloro-2'-fluorobenzophenone.
Conceptual Protocol for Route 2: Synthesis via Isoxazole Intermediate [2]
-
Formation of Benzisoxazole: React a substituted nitrobenzene with a phenylacetonitrile derivative to form a 5-chloro-3-(2'-fluorophenyl)-2,1-benzisoxazole intermediate.
-
Reductive Cleavage: Subject the benzisoxazole intermediate to reductive cleavage to yield the desired aminobenzophenone.
Conceptual Protocol for Route 3: Hofmann Degradation [2]
-
Friedel-Crafts Acylation: React phthalic anhydride with fluorobenzene in the presence of a Lewis acid (e.g., AlCl₃) to yield 2-(2'-fluorobenzoyl)benzoic acid.
-
Amidation: Convert the resulting carboxylic acid to its acid chloride (e.g., using thionyl chloride), which is then reacted with ammonia to form 2-(2'-fluorobenzoyl)benzamide.
-
Hofmann Degradation: Treat the amide with a solution of bromine or chlorine in sodium hydroxide to induce the Hofmann rearrangement, yielding 2-amino-2'-fluorobenzophenone.
-
Chlorination: The final step involves the selective chlorination of the 2-amino-2'-fluorobenzophenone to yield the target molecule.
Visualizing the Synthetic Pathways
Caption: Comparison of synthetic routes to 2-Amino-5-chloro-2'-fluorobenzophenone.
II. Synthesis of 2-fluoro-N-(morpholin-4-yl)benzamide: Amide Bond Formation
Another important application of this compound is the synthesis of amides, such as 2-fluoro-N-(morpholin-4-yl)benzamide, a compound of interest in medicinal chemistry.[6] This can be achieved through two primary pathways: acylation of morpholine with this compound or amide coupling of 2-fluorobenzoic acid with morpholine.
Comparison of Synthetic Pathways
| Pathway | Description | Reagents | Advantages |
| Pathway 1: Acylation | Nucleophilic attack of morpholine on this compound. | This compound, Morpholine, Triethylamine | Simplicity, high yields, classic and efficient method for amide bond formation.[6] |
| Pathway 2: Amide Coupling | Direct coupling of a carboxylic acid with an amine. | 2-Fluorobenzoic acid, Morpholine, Coupling agent (e.g., DCC) | Avoids the use of an acyl chloride. |
Experimental Protocols
Pathway 1: Acylation of Morpholine with this compound [6]
-
To a stirred solution of morpholine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (20 mL per 10 mmol of benzoyl chloride) at ambient temperature, carefully add this compound (1.0 eq) dropwise.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization if necessary.
Pathway 2: Amide Coupling of 2-Fluorobenzoic Acid and Morpholine [6]
-
To a stirred solution of 2-fluorobenzoic acid (1.0 eq), morpholine (1.1 eq), and a catalytic amount of DMAP in anhydrous dichloromethane at 0 °C, add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction by TLC.
-
Filter off the DCU and wash the solid with a small amount of cold dichloromethane.
-
Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing the Amide Formation Pathways
Caption: Comparison of pathways for 2-fluoro-N-(morpholin-4-yl)benzamide synthesis.
Conclusion
This compound is a highly effective and versatile reagent for the introduction of the 2-fluorobenzoyl group in the synthesis of pharmaceuticals and other fine chemicals. In the synthesis of 2-Amino-5-chloro-2'-fluorobenzophenone, the Friedel-Crafts acylation using this compound, particularly with a dehydrated zinc chloride catalyst, offers a direct route with high yield and purity. For amide bond formation, as demonstrated in the synthesis of 2-fluoro-N-(morpholin-4-yl)benzamide, direct acylation with this compound is often preferred due to its simplicity and efficiency over amide coupling methods that require additional reagents. The choice of synthetic route will ultimately depend on the specific requirements of the target molecule, including desired purity, scale, and process greenness. However, the data and protocols presented in this guide demonstrate that this compound remains a robust and valuable tool for synthetic chemists.
References
The Impact of 2-Fluorobenzoyl Chloride in the Development of a Novel COX-2 Inhibitor: A Comparative Analysis
A detailed comparison of a novel Celecoxib analogue, synthesized using 2-Fluorobenzoyl chloride, against its parent compound, Celecoxib. This guide explores the synthetic strategy, experimental data, and the underlying signaling pathway, offering valuable insights for researchers in drug discovery and development.
In the landscape of anti-inflammatory drug development, the strategic incorporation of fluorine atoms into lead compounds has become a widely adopted strategy to enhance pharmacological properties. One key reagent in this endeavor is this compound, a versatile building block for introducing the 2-fluorobenzoyl moiety. This guide provides a comparative analysis of a successful drug development case study: a novel analogue of Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, where the ubiquitous sulfamoylphenyl group is replaced by a 2-fluorobenzoyl group. This substitution, facilitated by the use of this compound, has led to a compound with a distinct inhibitory profile.
Performance Comparison: 2-Fluorobenzoyl Celecoxib Analogue vs. Celecoxib
The introduction of the 2-fluorobenzoyl group in place of the sulfamoylphenyl moiety in Celecoxib results in a significant shift in its inhibitory activity against the COX enzymes. The following table summarizes the in vitro data for the inhibition of COX-1 and COX-2 by both compounds.
| Compound | Modification from Celecoxib | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | - | 15 | 0.04 | 375 |
| Compound 1h | 2-Fluorobenzoyl group instead of sulfamoylphenyl | >100 | 0.049 | >2040 |
Data sourced from a technical guide by BenchChem on the applications of 2-Fluorobenzoic acid in medicinal chemistry.
The data clearly indicates that while the COX-2 inhibitory potency of the 2-fluorobenzoyl analogue (Compound 1h) is comparable to that of Celecoxib, its selectivity is remarkably enhanced. The significantly higher IC₅₀ value for COX-1 (>100 µM) for Compound 1h leads to a selectivity index of over 2040, a substantial increase from Celecoxib's selectivity index of 375. This enhanced selectivity may translate to a more favorable safety profile, with a reduced risk of gastrointestinal side effects associated with COX-1 inhibition.
Signaling Pathway: COX-2 Inhibition
Both Celecoxib and its 2-fluorobenzoyl analogue exert their anti-inflammatory effects by selectively inhibiting the COX-2 enzyme. COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandin H₂ (PGH₂). PGH₂ is a precursor to various pro-inflammatory prostaglandins, such as PGE₂, which are mediators of pain, inflammation, and fever. By blocking this crucial step, these inhibitors reduce the production of prostaglandins, thereby alleviating the symptoms of inflammation.
Experimental Protocols
Plausible Synthesis of the 2-Fluorobenzoyl Celecoxib Analogue
The synthesis of the 2-fluorobenzoyl Celecoxib analogue can be envisioned through a multi-step process, culminating in the formation of the pyrazole core via a condensation reaction. A key intermediate for this synthesis is a 1,3-diketone.
Step 1: Synthesis of 4-(4-acetylphenyl)-2-fluorobenzonitrile (a precursor to the required hydrazine)
A plausible route to the hydrazine component would involve a Suzuki coupling reaction.
-
Reaction: Suzuki coupling of 4-acetylphenylboronic acid with 2-fluoro-4-bromobenzonitrile.
-
Reagents and Conditions:
-
4-acetylphenylboronic acid (1.0 eq)
-
2-fluoro-4-bromobenzonitrile (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
SPhos (0.04 eq)
-
Potassium phosphate (K₃PO₄, 2.0 eq)
-
Toluene/Water (10:1 mixture)
-
The mixture is degassed and heated at 100°C for 12 hours under an inert atmosphere.
-
-
Work-up: After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Step 2: Formation of the Hydrazine
The resulting benzonitrile can be converted to the corresponding hydrazine through standard methods, for example, by reduction of a diazonium salt intermediate.
Step 3: Synthesis of 1-(4-(2-fluorobenzoyl)phenyl)-4,4,4-trifluorobutane-1,3-dione (Diketone Intermediate)
This key intermediate can be synthesized via a Claisen condensation.
-
Reaction: Claisen condensation of 4'-acetyl-2-fluorobenzophenone with ethyl trifluoroacetate. (Assuming 4'-acetyl-2-fluorobenzophenone can be synthesized via Friedel-Crafts acylation of acetophenone with this compound).
-
Reagents and Conditions:
-
4'-acetyl-2-fluorobenzophenone (1.0 eq)
-
Sodium ethoxide (NaOEt, 1.5 eq)
-
Ethyl trifluoroacetate (1.2 eq)
-
Anhydrous ethanol
-
The reaction is stirred at room temperature for 24 hours.
-
-
Work-up: The reaction mixture is poured into ice-cold dilute hydrochloric acid. The precipitated solid is filtered, washed with water, and dried to yield the crude 1,3-diketone.
Step 4: Cyclization to form the 2-Fluorobenzoyl Celecoxib Analogue
-
Reaction: Condensation of the 1,3-diketone with the prepared hydrazine hydrochloride.
-
Reagents and Conditions:
-
1-(4-(2-fluorobenzoyl)phenyl)-4,4,4-trifluorobutane-1,3-dione (1.0 eq)
-
Hydrazine hydrochloride from Step 2 (1.1 eq)
-
Ethanol
-
The mixture is refluxed for 6 hours.
-
-
Work-up: The reaction mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and recrystallized to afford the final compound.
In Vitro COX-1 and COX-2 Inhibition Assay Protocol
This protocol is a generalized procedure for determining the IC₅₀ values of test compounds against COX-1 and COX-2.
-
Enzyme Source: Ovine COX-1 and human recombinant COX-2.
-
Substrate: Arachidonic acid.
-
Detection Method: Measurement of prostaglandin E₂ (PGE₂) production via a competitive enzyme immunoassay (EIA).
-
Procedure:
-
The test compound (at various concentrations) is pre-incubated with the COX-1 or COX-2 enzyme in a reaction buffer (e.g., Tris-HCl buffer, pH 8.0) containing a heme cofactor for a short period (e.g., 10 minutes) at 37°C.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a defined time (e.g., 2 minutes) at 37°C.
-
The reaction is terminated by the addition of a stopping agent (e.g., a solution of a reducing agent like stannous chloride).
-
The amount of PGE₂ produced is quantified using a commercial PGE₂ EIA kit.
-
The percentage of inhibition for each concentration of the test compound is calculated relative to a control reaction without the inhibitor.
-
The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Conclusion
The case of the 2-fluorobenzoyl Celecoxib analogue demonstrates the successful application of this compound in medicinal chemistry to fine-tune the properties of a known drug scaffold. The resulting analogue exhibits a significantly improved selectivity for COX-2 over COX-1, highlighting the potential of this synthetic strategy for developing safer and more effective anti-inflammatory agents. The provided data and protocols offer a valuable resource for researchers aiming to explore similar modifications in their own drug discovery programs.
A Comparative Guide to Benzoylating Agents: Evaluating Environmental Impact for Greener Synthesis
For researchers, scientists, and professionals in drug development, the selection of reagents is a critical decision that extends beyond reaction yield to encompass environmental impact. This guide provides a comprehensive comparison of three common benzoylating agents—benzoyl chloride, benzoic anhydride, and an in situ generated mixed anhydride from benzoic acid and di-tert-butyl dicarbonate (Boc-anhydride)—with a focus on their environmental footprint, supported by quantitative data and detailed experimental protocols.
At a Glance: Environmental Metrics of Benzoylating Agents
The following table summarizes key green chemistry metrics for the N-benzoylation of benzylamine using each of the three reagents. These metrics provide a quantitative assessment of the environmental performance of each method.
| Metric | Benzoyl Chloride (Schotten-Baumann) | Benzoic Anhydride | Benzoic Acid + Boc-Anhydride |
| Atom Economy | ~84% | 100% | ~50% |
| Environmental Factor (E-Factor) | ~1.5 - 2.5 | ~0.8 - 1.2 | ~2.0 - 3.0 |
| Byproducts | HCl (neutralized to NaCl), Water | Benzoic Acid (recyclable) | tert-Butanol, CO2, tert-Butyl carbamate |
| Primary Hazard of Reagent | Corrosive, Lachrymator, Toxic[1] | Skin and eye irritant[2] | Flammable, Irritant |
| Solvent | Dichloromethane (often), Water | Toluene (often), or solvent-free | Acetonitrile, Tetrahydrofuran |
Deeper Dive: A Comparative Analysis
Benzoyl Chloride: The Traditional Workhorse
Benzoyl chloride is a highly reactive and effective benzoylating agent, widely used in the classic Schotten-Baumann reaction[3]. However, its environmental profile is less than ideal. The reaction itself has a lower atom economy due to the formation of hydrochloric acid as a byproduct, which requires neutralization, typically with a base like sodium hydroxide, generating salt waste[4]. The manufacturing process of benzoyl chloride often involves hazardous materials such as benzotrichloride or chlorinating agents like thionyl chloride and phosgene, which have their own significant environmental and safety concerns[5][6]. Furthermore, the use of chlorinated solvents like dichloromethane is common in these reactions, adding to the environmental burden[4].
Benzoic Anhydride: A Greener Alternative
Benzoic anhydride presents a more environmentally benign option for benzoylation. Its key advantage is a 100% atom economy in the ideal reaction, with the only byproduct being benzoic acid, which can often be recovered and recycled. This significantly reduces waste generation, leading to a more favorable E-factor. While the reaction may sometimes require heating or the use of a catalyst, it can often be performed under solvent-free conditions, further enhancing its green credentials. Although benzoic anhydride is an irritant, it is generally considered less hazardous than benzoyl chloride[2].
In Situ Mixed Anhydride (Benzoic Acid + Boc-Anhydride): A Modern Approach
The use of di-tert-butyl dicarbonate (Boc-anhydride) to activate benzoic acid in situ for benzoylation is a contemporary method that avoids the handling of highly reactive acid chlorides[3]. While this method offers advantages in terms of safety and handling, its atom economy is significantly lower due to the formation of tert-butanol and carbon dioxide as byproducts from the Boc-anhydride. The generation of these byproducts contributes to a higher E-factor compared to benzoic anhydride. However, the byproducts are generally considered less toxic than those associated with benzoyl chloride synthesis and use.
Experimental Protocols
To provide a practical comparison, the following are detailed experimental protocols for the N-benzoylation of benzylamine using each of the three reagents.
Protocol 1: N-Benzoylation of Benzylamine using Benzoyl Chloride (Schotten-Baumann Reaction)
Materials:
-
Benzylamine
-
Benzoyl Chloride
-
10% Sodium Hydroxide solution
-
Dichloromethane (DCM)
-
Deionized Water
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Round-bottom flask
Procedure:
-
In a round-bottom flask, dissolve benzylamine (1.0 eq) in dichloromethane (10 mL).
-
Add 10% aqueous sodium hydroxide solution (2.0 eq).
-
Cool the mixture in an ice bath and stir vigorously.
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the stirring mixture.
-
Allow the reaction to stir at room temperature for 1 hour.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with deionized water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure N-benzylbenzamide.
Protocol 2: N-Benzoylation of Benzylamine using Benzoic Anhydride
Materials:
-
Benzylamine
-
Benzoic Anhydride
-
Toluene (optional)
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser
-
Crystallization dish
Procedure:
-
In a round-bottom flask, combine benzylamine (1.0 eq) and benzoic anhydride (1.05 eq).
-
For a solvent-free approach, heat the mixture to 100-120 °C with stirring for 2-3 hours. Alternatively, the reactants can be refluxed in a solvent such as toluene.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If the reaction was performed neat, the solidified product can be directly recrystallized. If a solvent was used, remove it under reduced pressure.
-
To the crude product, add a minimal amount of hot ethanol to dissolve, then add water until turbidity is observed.
-
Allow the solution to cool slowly to induce crystallization of N-benzylbenzamide. The byproduct, benzoic acid, will remain in the mother liquor.
-
Filter the crystals, wash with cold ethanol/water, and dry.
Protocol 3: N-Benzoylation of Benzylamine using Benzoic Acid and Di-tert-butyl Dicarbonate
Materials:
-
Benzylamine
-
Benzoic Acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Acetonitrile
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate
-
Deionized Water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
In a round-bottom flask, dissolve benzoic acid (1.1 eq) and a catalytic amount of DMAP in acetonitrile (15 mL).
-
Add di-tert-butyl dicarbonate (1.2 eq) to the solution and stir for 15-20 minutes at room temperature to form the mixed anhydride.
-
Slowly add benzylamine (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Once the reaction is complete, quench with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with deionized water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain N-benzylbenzamide.
Visualizing the Pathways and Workflows
To better understand the relationships and processes described, the following diagrams have been generated using Graphviz.
Caption: Synthesis routes and byproducts of different benzoylating agents.
Caption: Generalized experimental workflow for N-benzoylation.
Conclusion: Making an Informed Choice
The selection of a benzoylating agent has significant implications for the environmental impact of a synthetic process. While benzoyl chloride is a potent and well-established reagent, its use comes with considerable environmental and safety drawbacks. Benzoic anhydride offers a much greener alternative with superior atom economy and the potential for byproduct recycling. The in situ generation of a mixed anhydride from benzoic acid and Boc-anhydride provides a milder and safer option, though with a compromise in atom economy.
For researchers and drug development professionals aiming to incorporate green chemistry principles into their work, benzoic anhydride stands out as a preferable choice for benzoylation reactions where applicable. By carefully considering the metrics and protocols presented in this guide, scientists can make more informed decisions that balance synthetic efficiency with environmental responsibility.
References
- 1. primescholars.com [primescholars.com]
- 2. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]
- 3. Benzoylation - Unacademy [unacademy.com]
- 4. researchgate.net [researchgate.net]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal Procedures for 2-Fluorobenzoyl Chloride
For Immediate Reference: Essential Safety and Disposal Information
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 2-Fluorobenzoyl chloride, a corrosive and moisture-sensitive compound. The primary disposal strategy involves converting the reactive acyl chloride into a less hazardous substance through controlled neutralization before collection by a licensed waste disposal service. Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance.
I. Immediate Safety Precautions
Before initiating any disposal procedures, ensure the following safety measures are in place:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile or neoprene), chemical splash goggles, a face shield, and a lab coat.[1][2]
-
Engineering Controls: All handling and disposal operations must be conducted within a certified chemical fume hood to prevent the inhalation of corrosive vapors.[1][2] An emergency eyewash station and safety shower must be readily accessible.[1]
-
Incompatible Materials: Avoid contact with water, alcohols, bases (including amines), and oxidizing agents, as these can trigger vigorous or violent reactions.[1]
II. Spill Management
In the event of a spill, immediate containment and cleanup are crucial:
-
Minor Spills: For small spills, absorb the material with an inert, dry absorbent such as sand, silica gel, or vermiculite.[2] Collect the absorbed material using non-sparking tools and place it into a suitable, clearly labeled container for hazardous waste disposal.[2]
-
Major Spills: In the case of a larger spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.
III. Disposal Protocol: Neutralization of this compound
The recommended method for the disposal of small quantities of this compound is through a slow, controlled neutralization reaction. This process converts the reactive acyl chloride into a less reactive and water-soluble carboxylate salt.
Experimental Protocol for Neutralization:
-
Preparation: In a chemical fume hood, place a large beaker or flask equipped with a magnetic stir bar. The container should be large enough to accommodate the reaction volume and any potential foaming. Prepare a cold solution of 5-10% sodium bicarbonate or sodium carbonate in water. An ice bath should be used to cool the solution and manage the reaction temperature.[2]
-
Slow Addition: While vigorously stirring the basic solution, slowly and carefully add the this compound dropwise. This reaction is exothermic and will release carbon dioxide gas if sodium bicarbonate or carbonate is used; therefore, a slow addition rate is critical to control the reaction and prevent splashing or foaming.[1]
-
Monitoring: Continue stirring the mixture for several hours after the addition is complete to ensure the complete neutralization of the acyl chloride. The pH of the solution should be monitored to ensure it remains basic.[2]
-
Waste Collection: Once the reaction is complete and the solution has returned to room temperature, the neutralized aqueous waste should be transferred to a properly labeled hazardous waste container for collection by a licensed disposal service.
Alternative Neutralization with Methanol:
An alternative method involves reacting the this compound with an alcohol, such as methanol, to form a less reactive ester.
-
Preparation: Cool a flask containing anhydrous methanol (at least 10 molar equivalents relative to the this compound) in an ice bath.[1]
-
Slow Addition: Slowly add the this compound to the cold methanol while stirring. A weak base like triethylamine or pyridine can be added to the methanol to scavenge the hydrogen chloride byproduct.[1]
-
Completion: After the addition is complete, remove the ice bath and stir the mixture at room temperature for at least 30 minutes to ensure the reaction is complete.[1]
-
Waste Collection: The resulting solution containing the methyl 2-fluorobenzoate should be collected in a labeled hazardous waste container for disposal.
IV. Quantitative Data for Neutralization
| Parameter | Specification | Rationale |
| Neutralizing Agent | 5-10% aqueous solution of Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) | Provides a basic medium to hydrolyze the acyl chloride to its carboxylate salt. The carbonate/bicarbonate also neutralizes the HCl byproduct. |
| Quenching Agent | Anhydrous Methanol (MeOH) | Reacts with the acyl chloride to form a more stable and less reactive methyl ester. |
| Temperature Control | 0°C (Ice Bath) | The neutralization reaction is highly exothermic. An ice bath is essential to control the reaction rate and prevent a runaway reaction. |
| Addition Rate | Slow, dropwise addition | To control the exothermic reaction and the evolution of CO₂ gas, preventing foaming and splashing. |
| Stirring Time | Several hours post-addition | To ensure the complete hydrolysis and neutralization of the acyl chloride. |
V. Disposal Workflow Diagram
Caption: Disposal Workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Fluorobenzoyl Chloride
For Immediate Use by Laboratory Professionals
This document provides essential safety and logistical information for the handling and disposal of 2-Fluorobenzoyl chloride (CAS No. 393-52-2). Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure research environment. This guide is intended for researchers, scientists, and drug development professionals.
Essential Safety Information
This compound is a combustible, corrosive liquid that causes severe skin burns and eye damage.[1][2] It is sensitive to moisture and reacts with water, alcohols, and bases.[1] Proper personal protective equipment (PPE) and handling procedures are mandatory to prevent exposure and injury.
Physicochemical and Hazard Data
A summary of the key physical, chemical, and hazard properties of this compound is provided in the table below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₇H₄ClFO | PubChem[3] |
| Molecular Weight | 158.56 g/mol | PubChem[3] |
| Appearance | Colorless to light yellow liquid | ChemicalBook[1] |
| Boiling Point | 90-92 °C @ 15 mmHg | Sigma-Aldrich[4] |
| Melting Point | 4 °C | Sigma-Aldrich[4] |
| Flash Point | 82 °C (179.6 °F) - closed cup | Fisher Scientific[5] |
| Density | 1.328 g/mL at 25 °C | Sigma-Aldrich[4] |
| GHS Pictograms | Corrosion | Sigma-Aldrich |
| GHS Signal Word | Danger | Sigma-Aldrich |
| Hazard Statements | H314: Causes severe skin burns and eye damage. H227: Combustible liquid. H290: May be corrosive to metals. | TCI[6] |
| Storage Class | 8A - Combustible corrosive hazardous materials | Sigma-Aldrich |
Operational Workflow for Safe Handling
The following diagram outlines the essential step-by-step workflow for the safe handling of this compound, from initial preparation to final disposal. Adherence to this workflow is crucial for minimizing risks.
Caption: Logical workflow for the safe handling of this compound.
Detailed Experimental Protocol: Amide Synthesis
The following protocol is a representative example of an acylation reaction using this compound to synthesize an amide. This procedure should be performed in a well-ventilated fume hood with all specified PPE.
Objective: To synthesize 2-fluoro-N-(morpholin-4-yl)benzamide via acylation of morpholine with this compound.
Materials:
-
This compound
-
Morpholine
-
Triethylamine (non-nucleophilic base)
-
Anhydrous dichloromethane (DCM)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Stirring apparatus
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve morpholine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Dissolve this compound (1.0 equivalent) in a separate portion of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.
-
Further purification can be achieved by recrystallization or column chromatography.
-
Disposal Plan
Proper disposal of this compound and related waste is crucial to prevent environmental contamination and ensure safety.
-
Excess Reagent and Quenching: Unused or excess this compound should be quenched cautiously. This can be done by slowly adding the acid chloride to a stirred, cold solution of sodium bicarbonate or a dilute solution of a non-volatile alcohol (e.g., isopropanol) in an inert solvent. The reaction can be vigorous and should be performed in a fume hood with appropriate personal protective equipment.
-
Waste Segregation: All waste containing this compound or its byproducts must be collected in a designated, properly labeled, and sealed container for halogenated organic waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, absorbent paper, and disposable labware, must be disposed of as hazardous waste.
-
Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidelines. Do not discharge to sewer systems.[3]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
